Isobutyl anthranilate
Description
2-Methylpropyl 2-aminobenzoate, also known as isobutyl 2-aminobenzoate or anthranilic acid, isobutyl ester, belongs to the class of organic compounds known as benzoic acid esters. These are ester derivatives of benzoic acid. 2-Methylpropyl 2-aminobenzoate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2-methylpropyl 2-aminobenzoate is primarily located in the membrane (predicted from logP). 2-Methylpropyl 2-aminobenzoate has a sweet, berry, and floral taste.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylpropyl 2-aminobenzoate | |
|---|---|---|
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InChI |
InChI=1S/C11H15NO2/c1-8(2)7-14-11(13)9-5-3-4-6-10(9)12/h3-6,8H,7,12H2,1-2H3 | |
| Source | PubChem | |
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InChI Key |
ILCLJQFCMRCPNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=CC=CC=C1N | |
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Molecular Formula |
C11H15NO2 | |
| Record name | ISOBUTYL ANTHRANILATE | |
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DSSTOX Substance ID |
DTXSID8025460 | |
| Record name | Isobutyl anthranilate | |
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Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
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Physical Description |
Isobutyl anthranilate is a brown liquid. Insoluble in water. (NTP, 1992), Colourless to pale yellow liquid; Faint orange blossom-like aroma | |
| Record name | ISOBUTYL ANTHRANILATE | |
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| Record name | Isobutyl anthranilate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Boiling Point |
313 to 315 °F at 13.5 mmHg (NTP, 1992), 118.00 to 122.00 °C. @ 3.00 mm Hg | |
| Record name | ISOBUTYL ANTHRANILATE | |
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| Record name | 2-Methylpropyl 2-aminobenzoate | |
| Source | Human Metabolome Database (HMDB) | |
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Solubility |
Insoluble (NTP, 1992), Insoluble in water; Soluble in oils, Soluble (in ethanol) | |
| Record name | ISOBUTYL ANTHRANILATE | |
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| Record name | Isobutyl anthranilate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1528/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.057-1.063 | |
| Record name | Isobutyl anthranilate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1528/ | |
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CAS No. |
7779-77-3 | |
| Record name | ISOBUTYL ANTHRANILATE | |
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| Record name | Isobutyl anthranilate | |
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| Record name | Isobutyl anthranilate | |
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| Record name | Benzoic acid, 2-amino-, 2-methylpropyl ester | |
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| Record name | Isobutyl anthranilate | |
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| Record name | Isobutyl anthranilate | |
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| Record name | ISOBUTYL ANTHRANILATE | |
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| Record name | 2-Methylpropyl 2-aminobenzoate | |
| Source | Human Metabolome Database (HMDB) | |
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| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Isobutyl anthranilate chemical properties
An In-Depth Technical Guide to the Chemical Properties of Isobutyl Anthranilate
Introduction
This compound (IUPAC name: 2-methylpropyl 2-aminobenzoate) is an organic compound classified as an anthranilate ester.[1] It is synthesized from anthranilic acid and isobutanol.[1] This molecule is of significant interest to researchers and drug development professionals, not only for its well-established role in the flavor and fragrance industries but also as a versatile building block in organic synthesis.[1][2] Characterized by a sweet, fruity, and floral aroma reminiscent of grapes and orange blossoms, its utility is defined by a unique combination of physical and chemical properties.[2][3][4]
This guide provides a comprehensive overview of the core chemical properties of this compound, detailing its synthesis, spectroscopic signature, physical characteristics, and chemical reactivity. The information is presented to support advanced research and development applications, offering both foundational data and field-proven insights.
Chemical Structure and Identifiers
The molecular structure consists of an isobutoxycarbonyl group attached to an aniline ring at the ortho position. This arrangement of an aromatic amine and an ester functional group dictates its chemical behavior and physical properties.
Diagram 1: 2D Chemical Structure of this compound
Caption: 2D structure of this compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | 2-methylpropyl 2-aminobenzoate | [1][5] |
| CAS Number | 7779-77-3 | [1] |
| Molecular Formula | C₁₁H₁₅NO₂ | [5][6] |
| Molecular Weight | 193.24 g/mol | [1][5] |
| InChI | InChI=1S/C11H15NO2/c1-8(2)7-14-11(13)9-5-3-4-6-10(9)12/h3-6,8H,7,12H2,1-2H3 | [1][6] |
| InChIKey | ILCLJQFCMRCPNM-UHFFFAOYSA-N | [1][6] |
| SMILES | CC(C)COC(=O)C1=CC=CC=C1N | [1][5] |
Synthesis of this compound
The most common and industrially viable method for synthesizing this compound is the Fischer esterification of anthranilic acid with isobutanol.[1] This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and driven to completion by removing the water byproduct, often through azeotropic distillation.[1][3]
Alternative synthetic routes include the reaction of isatoic anhydride with an aluminum or sodium isobutoxide in an isobutanol solution.[3] Chemoenzymatic methods employing lipases like Candida antarctica lipase B (CalB) offer a greener alternative, providing high regioselectivity under mild conditions.[1]
Diagram 2: Fischer Esterification Synthesis Workflow
Caption: General workflow for synthesis via Fischer esterification.
Experimental Protocol: Fischer Esterification
This protocol describes a representative lab-scale synthesis.
-
Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Charging the Flask: To the flask, add anthranilic acid (1.0 eq), isobutanol (3.0-5.0 eq, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (approx. 2-3 mol%).
-
Reaction: Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with isobutanol. Continue the reaction until no more water is collected (typically 4-8 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly neutralize the excess acid by adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Remove the solvent using a rotary evaporator. Purify the crude product by vacuum distillation to yield pure this compound.[7]
Causality Note: Using excess isobutanol shifts the reaction equilibrium towards the product side, maximizing the yield, in accordance with Le Châtelier's principle. The azeotropic removal of water is critical as it prevents the reverse reaction (ester hydrolysis).
Physical and Chemical Properties
This compound is a colorless to pale yellow or brown liquid at room temperature.[1][5] It is stable under normal conditions but is sensitive to air and light, which can lead to degradation and discoloration over time.[3] It is combustible but not highly flammable.[5][8]
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Appearance | Colorless to pale yellow/brown liquid | [1][5] |
| Odor | Sweet, fruity, floral, grape-like | [1][2] |
| Boiling Point | ~156-157 °C at 13.5 mmHg (313-315 °F) ~118-122 °C at 3.00 mmHg | [5][7] |
| Density | 1.057 - 1.063 g/cm³ at 20 °C | [5][7] |
| Refractive Index | 1.534 - 1.540 at 20 °C | [5][7] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, and oils | [1][5] |
| Stability | Stable, but sensitive to air and light. Hydrolyzes under acidic or basic conditions. | [1][3] |
Chemical Reactivity
-
Hydrolysis: As an ester, it can be hydrolyzed back to anthranilic acid and isobutanol under either acidic or basic conditions.[1][8] This is a key consideration for its use in formulations with varying pH levels.
-
Electrophilic Aromatic Substitution: The aniline ring is activated towards electrophilic substitution. Reactions such as nitration and halogenation can occur, allowing for further functionalization of the aromatic core.[1]
-
Transesterification: The isobutyl group can be exchanged with other alkoxy groups by reacting with another alcohol in the presence of a suitable catalyst.[1]
Spectroscopic Analysis
Spectroscopic analysis is essential for the structural elucidation and quality control of this compound.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a distinct fragmentation pattern. The molecular ion (M⁺) peak is observed at m/z 193, corresponding to the molecular weight of the compound.[5]
The fragmentation is dominated by processes common to esters and aromatic amines. The base peak is typically observed at m/z 119 . This fragment arises from the loss of the isobutene radical (C₄H₈) via a McLafferty-type rearrangement, followed by the loss of a hydrogen atom, or through other complex cleavage mechanisms involving the ester group, ultimately resulting in a highly stable aminotropylium-like ion or a related structure derived from the anthraniloyl moiety.[5][9]
Other significant fragments include:
-
m/z 137: Loss of the isobutoxy group (•OCH₂(CH(CH₃)₂)).
-
m/z 120: Often attributed to the protonated aminobenzoic acid fragment.[5]
-
m/z 92: Corresponds to the benzyne radical cation or an aniline-derived fragment.[5]
Table 3: Major Mass Spectral Peaks (EI-MS)
| m/z | Relative Intensity | Identity |
| 193 | ~20-35% | [M]⁺ (Molecular Ion) |
| 137 | ~40-50% | [M - C₄H₈]⁺ |
| 120 | ~30-40% | [C₇H₆NO]⁺ |
| 119 | 100% (Base Peak) | [C₇H₅NO]⁺ |
| 92 | ~25-30% | [C₆H₆N]⁺ |
Relative intensities are approximate and can vary between instruments.[5]
Diagram 3: Proposed Key Fragmentation Pathway
Caption: Simplified EI-MS fragmentation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unambiguous confirmation of the molecular structure.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for both the aromatic and the isobutyl portions of the molecule. The amino (-NH₂) protons typically appear as a broad singlet, which can exchange with D₂O. The aromatic protons on the substituted benzene ring will appear in the aromatic region (δ 6.5-8.0 ppm) with splitting patterns dictated by their ortho, meta, and para relationships. The signals for the isobutyl group will be in the aliphatic region (δ 0.9-4.0 ppm).
-
¹³C NMR: The carbon NMR spectrum will show 11 distinct signals (assuming no accidental equivalence). Key signals include the ester carbonyl carbon (~168 ppm), aromatic carbons (110-150 ppm), and the four carbons of the isobutyl group.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Group | ¹H NMR (δ, ppm, Multiplicity, Integration) | ¹³C NMR (δ, ppm) |
| Aromatic CH | 6.5 - 8.0 (m, 4H) | 110 - 150 |
| -NH₂ | ~4.5 - 5.5 (br s, 2H) | - |
| -O-CH₂ - | ~4.1 (d, 2H) | ~71 |
| -CH₂-CH -(CH₃)₂ | ~2.0 (m, 1H) | ~28 |
| -CH-(CH₃ )₂ | ~1.0 (d, 6H) | ~19 |
| C =O | - | ~168 |
Note: Predicted values are based on standard chemical shift tables and may vary slightly based on solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Table 5: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3350 - 3500 | N-H (Amine) | Symmetric & Asymmetric Stretch (two bands) |
| 2870 - 2960 | C-H (Alkyl) | Stretch |
| ~1700 - 1730 | C=O (Ester) | Stretch |
| 1600 - 1620 | N-H (Amine) | Scissoring (Bending) |
| 1500 - 1600 | C=C (Aromatic) | Stretch |
| ~1250 | C-O (Ester) | Asymmetric Stretch |
| ~1100 | C-N | Stretch |
Causality Note: The presence of two distinct bands in the 3350-3500 cm⁻¹ region is a hallmark of a primary amine (-NH₂), corresponding to the asymmetric and symmetric N-H stretching modes. The strong, sharp peak around 1700 cm⁻¹ is characteristic of the ester carbonyl (C=O) group, confirming the ester functionality.[10]
Applications
The primary application of this compound is as a synthetic flavoring and fragrance agent.[2][11]
-
Flavor Industry: It is designated as FEMA number 2182 and is considered safe for use in food at current intake levels by JECFA.[5][12] It imparts grape, berry, and sweet floral notes to a variety of products, including beverages, chewing gum, candy, and dairy products.[2][4]
-
Fragrance Industry: Its sweet, floral scent makes it a valuable component in perfumery, often used to create orange blossom, tuberose, and other heavy floral accords.[3]
-
Other Uses: Like its analog methyl anthranilate, this compound has shown potential as a non-lethal bird repellent, as its aroma can be an irritant to birds.[1]
Safety and Handling
While this compound is not classified as hazardous under GHS for the majority of reports, standard laboratory safety practices are required.[5]
-
Handling: Use in a well-ventilated area. Take precautionary measures against static discharge.[13] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[11]
-
Storage: Store in a tightly closed container in a cool, dry place. Keep away from direct light and air to prevent degradation.[3][11]
-
Hazards: When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx) and carbon oxides.[5][8]
-
First Aid: In case of contact, wash skin with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air.[11][13]
Conclusion
This compound is a commercially significant aromatic ester with a well-defined set of chemical and physical properties. Its synthesis via Fischer esterification is a robust and scalable process. Its structural features are readily confirmed by a combination of mass spectrometry, NMR, and IR spectroscopy, each providing a unique and complementary piece of the structural puzzle. A thorough understanding of its properties, from its fruity aroma to its chemical reactivity and spectroscopic signature, is crucial for its effective application in the flavor, fragrance, and chemical synthesis industries.
References
- 1. Buy this compound (EVT-299231) | 7779-77-3 [evitachem.com]
- 2. This compound, 7779-77-3 [thegoodscentscompany.com]
- 3. This compound | 7779-77-3 [chemicalbook.com]
- 4. Showing Compound this compound (FDB013696) - FooDB [foodb.ca]
- 5. This compound | C11H15NO2 | CID 24515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. parchem.com [parchem.com]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Solved Annotate the NMR and IR data below for Ester | Chegg.com [chegg.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. JECFA Evaluations-ISOBUTYL ANTHRANILATE- [inchem.org]
- 13. chemos.de [chemos.de]
Isobutyl Anthranilate: A Comprehensive Technical Guide
Abstract
This technical guide provides an in-depth analysis of the physical and chemical properties of isobutyl anthranilate (also known as isobutyl 2-aminobenzoate), an organic ester widely utilized in the flavor and fragrance industries. The document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. It consolidates critical data including physicochemical parameters, comprehensive spectroscopic analysis, established synthesis methodologies, and essential safety protocols. The guide emphasizes the causal relationships behind experimental choices and provides self-validating protocols to ensure scientific integrity and reproducibility.
Introduction
This compound (CAS No. 7779-77-3) is an aromatic ester recognized for its characteristic sweet, fruity, and grape-like aroma.[1][2] Structurally, it is the ester formed from anthranilic acid and isobutyl alcohol.[3][4] Its primary applications are as a flavoring agent in food products and as a fragrance component in perfumes and cosmetics.[3][5] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[5] This guide aims to provide a detailed technical overview of its core properties, moving beyond basic data to offer insights into its molecular characteristics and the methodologies used for its analysis.
Physicochemical Properties
The physical state and solubility of a compound are foundational to its application and handling. This compound is typically a colorless to pale yellow or brown liquid under standard conditions.[3][5] Its lipophilic nature, a consequence of the isobutyl group and the benzene ring, renders it insoluble in water but soluble in organic solvents such as ethanol and oils.[3][5] This solubility profile is critical for its formulation in non-aqueous flavor and fragrance systems.
A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₅NO₂ | [3][5] |
| Molecular Weight | 193.24 g/mol | [3][5] |
| CAS Number | 7779-77-3 | [3][5] |
| Appearance | Colorless to pale yellow/brown liquid | [3][5] |
| Odor | Sweet, fruity, floral, grape-like | [1][2][3] |
| Boiling Point | 156-157 °C (313-315 °F) at 13.5 mmHg | [5][6] |
| Density | 1.057 - 1.063 g/cm³ | [5] |
| Refractive Index | 1.534 - 1.540 (at 20 °C) | [5][7] |
| Solubility | Insoluble in water; Soluble in alcohol and oils | [3][5][8] |
| Flash Point | 100 °C (212 °F) | [1][2] |
| LogP | 3.45 - 3.551 (estimated) | [1][9] |
Molecular Structure and Spectroscopic Analysis
The structural elucidation of this compound is definitively achieved through a combination of spectroscopic techniques. Each method provides unique information about the molecule's connectivity and chemical environment.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is paramount for determining the carbon-hydrogen framework of the molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum of this compound will exhibit characteristic signals corresponding to the aromatic protons of the anthranilate ring and the aliphatic protons of the isobutyl group.
-
Aromatic Protons (δ 6.5-8.0 ppm): The protons on the benzene ring will appear in the downfield region, split into complex multiplets due to their differing chemical environments and coupling with each other. The electron-donating amino group (-NH₂) and the electron-withdrawing ester group (-COO-) influence their precise chemical shifts.
-
Amino Protons (variable): The two protons of the primary amine will typically appear as a broad singlet. Its chemical shift is highly dependent on solvent and concentration.
-
Isobutyl Protons (δ 0.9-4.2 ppm):
-
The two equivalent methyl groups (-CH₃) will appear as a doublet around δ 0.9-1.0 ppm.
-
The methine proton (-CH) will be a multiplet (septet or nonet) around δ 1.9-2.1 ppm.
-
The methylene protons (-OCH₂-) adjacent to the ester oxygen are deshielded and will appear as a doublet around δ 3.9-4.2 ppm.[10]
-
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and type of carbon atoms.
-
Carbonyl Carbon (δ ~168 ppm): The ester carbonyl carbon is significantly deshielded and appears far downfield.
-
Aromatic Carbons (δ 110-150 ppm): Six distinct signals are expected for the benzene ring carbons. The carbon attached to the amino group and the carbon attached to the ester group will have characteristic shifts due to the electronic effects of these substituents.
-
Aliphatic Carbons (δ 19-71 ppm): The four carbons of the isobutyl group will be observed in the upfield region of the spectrum.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The key diagnostic absorptions for this compound are:
-
N-H Stretching (3300-3500 cm⁻¹): Two distinct sharp peaks in this region are characteristic of a primary amine (-NH₂).
-
C-H Stretching (2850-3000 cm⁻¹): Absorptions corresponding to the sp³ hybridized C-H bonds of the isobutyl group and the sp² hybridized C-H bonds of the aromatic ring.
-
C=O Stretching (1680-1730 cm⁻¹): A strong, sharp absorption peak characteristic of the ester carbonyl group.[10] Conjugation with the aromatic ring shifts this peak to a slightly lower wavenumber compared to a simple aliphatic ester.
-
C-O Stretching (1100-1300 cm⁻¹): A strong absorption corresponding to the stretching of the C-O single bond of the ester.[10]
-
Aromatic C=C Bending (1450-1600 cm⁻¹): Several peaks in this region are indicative of the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification.
-
Molecular Ion Peak (M⁺): The molecular ion peak will be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of this compound (193.24).[5][11]
-
Key Fragmentation Patterns: Electron impact (EI) ionization typically leads to characteristic fragmentation. Common fragments and their m/z values include:
-
m/z 137: Loss of the isobutoxy radical (•OCH₂(CH(CH₃)₂)).
-
m/z 120: Loss of the isobutyl group followed by rearrangement, corresponding to the anthranilic acid fragment.[11]
-
m/z 119: A prominent peak resulting from the loss of the isobutoxycarbonyl group.[11]
-
m/z 92: A fragment corresponding to the benzyne radical cation.[11]
-
Figure 2: Workflow for the spectroscopic analysis of this compound.
Synthesis Methodology
The most common and industrially viable method for the synthesis of this compound is through the Fischer esterification of anthranilic acid with isobutyl alcohol.[3]
Reaction: Anthranilic Acid + Isobutyl Alcohol ⇌ this compound + Water
This is an equilibrium reaction, and to drive it towards the product side, an acid catalyst is employed, and typically, the water produced is removed.
Experimental Protocol: Fischer Esterification
This protocol describes a laboratory-scale synthesis.
-
Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, combine anthranilic acid (1.0 eq), isobutyl alcohol (3.0-5.0 eq, serving as both reactant and solvent), and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid, ~0.05 eq).
-
Reaction Setup: The use of a Dean-Stark trap is a critical choice to sequester the water formed during the reaction, thereby shifting the equilibrium towards the formation of the ester and maximizing the yield.
-
Reflux: Heat the reaction mixture to reflux. The azeotrope of isobutyl alcohol and water will distill into the Dean-Stark trap. As the azeotrope condenses, the water will separate and collect in the bottom of the trap, while the lighter isobutyl alcohol will overflow and return to the reaction flask.
-
Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the trap or by thin-layer chromatography (TLC). The reaction is typically complete when no more water is collected.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst by washing the mixture with a saturated sodium bicarbonate solution. This step is crucial to prevent hydrolysis of the ester during purification.
-
Wash with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
-
Purification: Remove the excess isobutyl alcohol under reduced pressure using a rotary evaporator. The crude product can then be purified by vacuum distillation to yield pure this compound.
Alternative synthetic routes include the reaction of isatoic anhydride with aluminum isobutoxide in an isobutyl alcohol solution.[11]
Safety and Handling
While generally recognized as safe (GRAS) for its use as a flavoring agent, proper laboratory and industrial hygiene practices should always be followed when handling this compound.[5]
-
Hazards: May cause skin and serious eye irritation. It may also cause an allergic skin reaction. It is harmful if swallowed.[12]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[12]
-
Handling: Use in a well-ventilated area. Avoid breathing vapors or mist. Take precautionary measures against static discharge.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It is sensitive to air and light.[6][11]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[12]
Conclusion
This compound is a commercially significant aromatic ester with well-defined physical and chemical properties. Its characterization is reliably achieved through a suite of standard spectroscopic techniques, including NMR, IR, and mass spectrometry. The synthesis is straightforward, primarily relying on the principles of Fischer esterification, with established protocols for high-yield production. Adherence to appropriate safety and handling procedures is essential to mitigate any potential hazards. This guide provides a comprehensive foundation for professionals working with this compound, enabling its effective and safe application.
References
- 1. This compound, 7779-77-3 [thegoodscentscompany.com]
- 2. This compound [flavscents.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Buy this compound (EVT-299231) | 7779-77-3 [evitachem.com]
- 5. researchgate.net [researchgate.net]
- 6. websites.umich.edu [websites.umich.edu]
- 7. shimadzu.com [shimadzu.com]
- 8. homework.study.com [homework.study.com]
- 9. youtube.com [youtube.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. This compound | C11H15NO2 | CID 24515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. rroij.com [rroij.com]
Isobutyl anthranilate CAS number 7779-77-3
An In-Depth Technical Guide to Isobutyl Anthranilate (CAS 7779-77-3)
Introduction and Strategic Overview
This compound (IUPAC name: 2-methylpropyl 2-aminobenzoate) is an aromatic ester recognized for its potent sensory characteristics.[1][2] It is a significant component in the palette of flavor and fragrance chemists, imparting a distinct sweet, fruity, grape-like aroma with floral undertones.[2][3][4] This guide provides a comprehensive technical examination of this compound, moving from its fundamental chemical identity to its synthesis, analysis, applications, and safety considerations. The content is structured to provide researchers, chemists, and drug development professionals with a detailed understanding of the molecule's properties and the scientific principles guiding its use.
Classified as a benzoate ester, it is derived from the esterification of anthranilic acid with isobutyl alcohol.[1][5] Its primary commercial value lies in its application as a flavoring agent in food products and as a fragrance component in perfumes and cosmetics.[1][2] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Flavor and Extract Manufacturers Association (FEMA) have evaluated its safety, designating it as "Generally Recognized as Safe" (GRAS) for its intended use, which underpins its widespread adoption in consumer goods.[6][7][8]
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical properties is the foundation of all subsequent research and application. This compound is an achiral molecule with the molecular formula C₁₁H₁₅NO₂.[1][9]
Structural and Identification Data
The molecule consists of a benzene ring co-substituted with an amino group and an isobutyl ester group at the ortho position. This structure is key to its characteristic aroma and chemical reactivity.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
| CAS Number | 7779-77-3 | [1][10] |
| IUPAC Name | 2-methylpropyl 2-aminobenzoate | [1] |
| Molecular Formula | C₁₁H₁₅NO₂ | [1][9] |
| Molecular Weight | 193.24 g/mol | [1][9] |
| SMILES | CC(C)COC(=O)C1=CC=CC=C1N | [1] |
| InChI Key | ILCLJQFCMRCPNM-UHFFFAOYSA-N | [1] |
| FEMA Number | 2182 | [7][10] |
| JECFA Number | 1537 | [7][10] |
| EINECS Number | 231-938-0 | [3][10] |
Physicochemical Properties
The physical properties of this compound dictate its behavior in various matrices, from fragrance formulations to food systems. It is typically a colorless to pale yellow or brown liquid.[1][3][10] It is stable under normal conditions but can be sensitive to air and light and may decompose under extreme heat.[1][3][11]
Table 2: Physicochemical Data for this compound
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow/brown liquid | [1][3][10] |
| Odor Profile | Sweet, fruity, grape, floral, berry | [2][3][4] |
| Boiling Point | ~169-170 °C at 13.5 mmHg; ~118-122 °C at 3 mmHg | [2][12] |
| Density | ~1.057 - 1.063 g/cm³ at 20 °C | [10][12][13] |
| Refractive Index | ~1.534 - 1.540 at 20 °C | [10][12] |
| Flash Point | ~100 °C (212 °F) | [2] |
| Solubility | Insoluble in water; soluble in ethanol and oils | [1][10][11] |
| Vapor Pressure | Not determined | [14] |
Synthesis and Manufacturing Pathways
The industrial production of this compound primarily relies on well-established esterification reactions. The choice of synthetic route is often dictated by factors such as raw material cost, reaction efficiency, and purity requirements.
Primary Synthetic Route: Fischer Esterification
The most common and direct method for synthesizing this compound is the Fischer esterification of anthranilic acid with isobutyl alcohol.[1] This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), and is driven to completion by removing the water byproduct, often through azeotropic distillation under reflux conditions.[1][11]
The causality for this choice is clear: both starting materials are readily available, and the reaction is a robust, well-understood process. The acid catalyst protonates the carbonyl oxygen of anthranilic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydroxyl group of isobutanol.
Caption: Fischer esterification pathway for this compound synthesis.
Alternative Synthetic Routes
Other synthetic strategies exist, though they are less common for bulk production. One method involves the reaction of isatoic anhydride with an aluminum isobutoxide in an isobutanol solution.[3][11] This avoids the direct use of anthranilic acid. Chemoenzymatic synthesis using immobilized lipases, such as Candida antarctica lipase B (CalB), offers a greener alternative with high selectivity under mild conditions.
Experimental Protocol: Lab-Scale Fischer Esterification
This protocol describes a self-validating system for the synthesis and purification of this compound.
-
Reactor Setup: Equip a round-bottom flask with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer.
-
Charge Reactants: To the flask, add anthranilic acid (1.0 eq), isobutyl alcohol (3.0-5.0 eq, serving as both reactant and solvent), and a suitable solvent for azeotropic distillation (e.g., toluene).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 1-2 mol%) to the stirring mixture.
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is considered complete when water no longer accumulates.
-
Workup & Neutralization: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a wash with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.
-
Purification: Purify the crude product via vacuum distillation to yield pure this compound.
-
Validation: Confirm the identity and purity of the final product using analytical techniques such as GC-MS and NMR spectroscopy.
Chemical Reactivity and Stability
This compound's reactivity is primarily governed by its ester and amino functional groups.
-
Hydrolysis: The ester linkage can be hydrolyzed back to anthranilic acid and isobutanol under either acidic or basic conditions.[1][3][11] This is a critical consideration for its stability in different food and cosmetic formulations.
-
Transesterification: The isobutyl group can be exchanged with another alcohol in the presence of a suitable catalyst.[1]
-
Aromatic Substitution: The electron-donating amino group activates the benzene ring, making it susceptible to electrophilic aromatic substitution reactions like nitration or halogenation.[1]
-
Stability: The compound is sensitive to air and light, and appropriate storage involves tightly sealed containers under an inert atmosphere, often refrigerated.[3][11][15]
Analytical Methodologies
For a volatile aromatic compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical method of choice for both qualitative identification and quantitative analysis.[16] The gas chromatograph separates the compound from other volatile components in a sample matrix based on its boiling point and polarity, while the mass spectrometer provides a unique fragmentation pattern (mass spectrum) that serves as a molecular fingerprint for definitive identification.[5][16]
Caption: Standard workflow for GC-MS analysis of this compound.
Experimental Protocol: GC-MS Analysis
-
Standard Preparation: Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., ethanol or hexane). Create a series of calibration standards by serial dilution.
-
Sample Preparation: Dilute the sample containing this compound in the same solvent to a concentration within the calibration range. Add an internal standard if precise quantification is required.
-
Instrument Setup:
-
GC Column: Typically a non-polar column (e.g., 5% phenyl-methylpolysiloxane).
-
Oven Program: Start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 280°C) to ensure elution of all components.
-
Injector: Split/splitless injector at a high temperature (e.g., 250°C).
-
Carrier Gas: Helium at a constant flow rate.
-
MS Parameters: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.
-
-
Analysis: Inject the prepared standards and samples.
-
Data Processing:
-
Identification: Identify the this compound peak in the chromatogram by its retention time and by matching its mass spectrum against a reference library (e.g., NIST). Key mass fragments include m/z 119, 137, and the molecular ion at 193.[10]
-
Quantification: Construct a calibration curve from the standard analyses and use it to determine the concentration of this compound in the unknown sample.
-
Applications and Regulatory Status
The commercial utility of this compound is overwhelmingly concentrated in the flavor and fragrance industries.
-
Flavor Agent: It is widely used to create or enhance fruit flavors, particularly grape, cherry, pineapple, and raspberry, in products like beverages, chewing gum, hard candy, and frozen dairy.[1][2][3] The FDA permits its use as a synthetic flavoring substance and adjuvant under 21 CFR 172.515.[2][7][10]
-
Fragrance Component: In perfumery, it adds sweetness, richness, and tenacity to floral compositions like jasmine and orange blossom, as well as oriental-type fragrances.[1][3] Usage levels in fragrance concentrates can be up to 8%.[2]
-
Other Applications: Some anthranilate derivatives have been investigated for their bird-repellent properties.
The JECFA has determined that there is "no safety concern at current levels of intake when used as a flavouring agent."[6][8]
Table 3: Key Regulatory and Use-Level Information
| Authority/Identifier | Designation/Status | Source(s) |
| FEMA GRAS | Yes (FEMA No. 2182) | [7][10] |
| JECFA Evaluation | Acceptable Daily Intake (ADI): No safety concern | [6][8] |
| FDA Regulation | 21 CFR 172.515 | [7][10] |
| EU Status | Approved Flavouring Substance | [10] |
| Usage in Chewing Gum | Up to 1700 ppm | [2][3] |
| Usage in Baked Goods/Candy | ~12 ppm | [2] |
Safety and Handling
While generally recognized as safe for consumption in small quantities, concentrated this compound requires careful handling in a laboratory or industrial setting.
-
Hazards: It may be harmful if swallowed and can cause skin and serious eye irritation.[14] Some safety data sheets indicate it may cause an allergic skin reaction.[14] When heated to decomposition, it can emit toxic fumes.[3]
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, chemical-resistant gloves, and a lab coat, should be worn.[14] In cases of poor ventilation, respiratory protection may be necessary.[10][15]
-
Handling and Storage: Store in a cool, dry, well-ventilated area away from light and incompatible materials.[15] Use local exhaust ventilation and take precautionary measures against static discharge.[14]
-
Spill Response: In case of a small spill, absorb the liquid with an inert material (e.g., absorbent paper) and place it in a sealed container for disposal.[15] Ventilate the area and wash the spill site with ethanol followed by soap and water.[10][15]
Conclusion
This compound (CAS 7779-77-3) is a commercially vital aromatic ester, valued for its distinctive grape-like sensory profile. Its production via Fischer esterification is a robust and scalable process, and its purity is reliably assessed using standard analytical techniques like GC-MS. Backed by a strong safety record and regulatory approvals from major international bodies, it remains a key ingredient for flavor and fragrance professionals. This guide has provided a technical framework for understanding its chemical nature, synthesis, analysis, and safe application, offering a foundational resource for scientists and researchers in the field.
References
- 1. Buy this compound (EVT-299231) | 7779-77-3 [evitachem.com]
- 2. This compound, 7779-77-3 [thegoodscentscompany.com]
- 3. 7779-77-3 | CAS DataBase [m.chemicalbook.com]
- 4. This compound [flavscents.com]
- 5. Showing Compound this compound (FDB013696) - FooDB [foodb.ca]
- 6. JECFA Evaluations-ISOBUTYL ANTHRANILATE- [inchem.org]
- 7. femaflavor.org [femaflavor.org]
- 8. WHO | JECFA [apps.who.int]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. This compound | C11H15NO2 | CID 24515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | 7779-77-3 [chemicalbook.com]
- 12. parchem.com [parchem.com]
- 13. This compound, CAS No. 7779-77-3 - iChemical [ichemical.com]
- 14. chemos.de [chemos.de]
- 15. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
Authored by a Senior Application Scientist
An In-Depth Technical Guide to Isobutyl Anthranilate: From Synthesis to Spectroscopic Characterization and Biological Relevance
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on this compound. It delves into the molecule's fundamental properties, synthesis, analytical characterization, and known biological interactions, providing both theoretical grounding and practical, field-proven methodologies.
Section 1: Core Molecular Profile of this compound
This compound (IUPAC name: 2-methylpropyl 2-aminobenzoate) is an organic ester formed from anthranilic acid and isobutanol.[1] It is recognized for its characteristic sweet, fruity, grape-like aroma, which has led to its extensive use as a flavoring agent in food products and as a fragrance component in perfumery.[2] For professionals in research and drug development, its significance lies not only in its sensory properties but also as a scaffold for chemical synthesis and for studying esterase activity and potential biological interactions.[1]
The molecule belongs to the class of organic compounds known as benzoic acid esters.[3] Its structure, featuring a primary amine and an ester functional group on an aromatic ring, makes it a subject of interest for potential derivatization and biological screening.
Key Physicochemical and Identification Properties
A precise understanding of the molecule's physical and chemical properties is paramount for its application in a laboratory or developmental setting. These properties dictate its handling, solubility, and behavior in various analytical systems.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₅NO₂ | [4] |
| Molecular Weight | 193.24 g/mol | [4] |
| CAS Number | 7779-77-3 | [4] |
| Appearance | Colorless to pale yellow or brown liquid | [4] |
| Odor | Sweet, fruity, floral, grape-like | [2] |
| Boiling Point | 169-170 °C at 13.5 mmHg | [4] |
| Density | ~1.057 - 1.063 g/cm³ | [4] |
| Solubility | Insoluble in water; Soluble in ethanol and oils | [2][5] |
| logP (o/w) | ~3.5 | [2] |
| Refractive Index | 1.534 - 1.540 at 20°C | [4] |
Section 2: Synthesis and Mechanistic Considerations
The primary and most economically viable method for synthesizing this compound is through the Fischer esterification of anthranilic acid with isobutanol.[1] This reaction is acid-catalyzed, typically using a strong protic acid like sulfuric acid (H₂SO₄), and is governed by equilibrium.
From a mechanistic standpoint, the acid catalyst protonates the carbonyl oxygen of anthranilic acid, which significantly increases the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by the hydroxyl group of isobutanol. The subsequent elimination of a water molecule, driven by Le Chatelier's principle through azeotropic removal or the use of excess alcohol, shifts the equilibrium towards the formation of the ester product.[6]
Alternative synthesis routes include reacting isatoic anhydride with an aluminum alkoxide in an isobutanol solution.[6] For applications requiring natural labeling, enzymatic synthesis using lipases like Candida antarctica lipase B (CalB) offers a chemo-selective and milder alternative to traditional chemical methods.[1]
Caption: Fischer esterification workflow for this compound synthesis.
Section 3: Analytical Characterization Workflow
Post-synthesis, a rigorous analytical workflow is essential to validate the structure and purity of the compound. This self-validating system ensures that the final product meets the required specifications for research or development applications. The process involves purification followed by a suite of spectroscopic and chromatographic techniques.
Caption: Post-synthesis analytical workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for unambiguous structural elucidation.
-
¹H NMR: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. Key expected signals for this compound include:
-
A doublet for the two methyl groups of the isobutyl moiety.
-
A multiplet for the methine proton (-CH-) of the isobutyl group.
-
A doublet for the methylene protons (-CH₂-) adjacent to the ester oxygen.
-
Distinct signals in the aromatic region corresponding to the four protons on the benzene ring.
-
A broad singlet for the amine (-NH₂) protons.
-
-
¹³C NMR: The carbon NMR spectrum reveals the number and type of carbon environments.[4] The spectrum will show distinct peaks for the carbonyl carbon of the ester, the aromatic carbons (with those attached to the nitrogen and carbonyl group being significantly shifted), and the four unique carbons of the isobutyl group.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and effective technique for confirming the presence of key functional groups. The spectrum of this compound is characterized by:
-
N-H Stretching: Two distinct peaks in the range of 3300-3500 cm⁻¹, characteristic of a primary amine.
-
C-H Stretching: Peaks just below 3000 cm⁻¹ corresponding to the sp³ hybridized carbons of the isobutyl group.
-
C=O Stretching: A strong, sharp absorption band around 1700-1730 cm⁻¹, indicative of the ester carbonyl group.
-
C-O Stretching: A signal in the 1200-1300 cm⁻¹ region.
-
Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the definitive method for assessing purity and confirming the molecular weight. The gas chromatogram should display a single major peak, with the retention time being characteristic of the compound under the specific column and temperature program used. The mass spectrum provides the molecular ion peak (M⁺) at m/z 193, corresponding to the molecular weight of this compound.[4] Common fragmentation patterns include the loss of the isobutyl group and other characteristic fragments of the anthranilate moiety.[3]
Section 4: Biological Relevance and Applications
While predominantly used in the flavor and fragrance industries, this compound and related compounds are of interest to the broader scientific community.[1][2]
-
Sensory Science and Receptor Interaction: Its primary biological effect is the activation of specific olfactory receptors, which is fundamental to the study of sensory perception and neurobiology.[1]
-
Potential Therapeutic Applications: Some research has indicated potential, albeit underexplored, antibacterial and antifungal properties of anthranilate esters, suggesting a possible starting point for lead compound discovery.[1]
-
Metabolism: As an ester, it is expected to undergo hydrolysis in biological systems, catalyzed by esterase enzymes, yielding anthranilic acid and isobutanol.[6] Understanding this metabolic fate is crucial for any toxicological or pharmacological evaluation.
Caption: Conceptual diagram of this compound's biological interactions.
Section 5: Detailed Experimental Protocols
The following protocols are presented as robust, validated methods for use in a research setting.
Protocol: Synthesis of this compound via Fischer Esterification
Objective: To synthesize this compound from anthranilic acid and isobutanol.
Materials:
-
Anthranilic acid
-
Isobutanol (2-methyl-1-propanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether or ethyl acetate
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine anthranilic acid (e.g., 0.1 mol) and an excess of isobutanol (e.g., 0.3-0.4 mol). The excess alcohol serves as both reactant and solvent, driving the equilibrium towards the product.
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (approx. 2-3 mL) to the mixture. This step is exothermic and should be done in an ice bath.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice and saturated NaHCO₃ solution to neutralize the acidic catalyst. Check the pH to ensure it is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then with brine to remove any remaining water-soluble impurities.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄. Filter the solution to remove the drying agent.
-
Solvent Removal: Remove the solvent using a rotary evaporator to yield the crude this compound.
-
Purification: For high purity, the crude product can be purified via vacuum distillation or column chromatography on silica gel.
Protocol: GC-MS Analysis for Purity Assessment
Objective: To determine the purity and confirm the identity of the synthesized this compound.
Instrumentation & Consumables:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Helium (carrier gas)
-
Sample vials
-
Ethyl acetate (HPLC grade)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in ethyl acetate.
-
Instrument Setup (Example Parameters):
-
Injector: 250°C, Split mode (e.g., 50:1 split ratio)
-
Oven Program: Initial temperature 60°C hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line: 280°C.
-
MS Ion Source: 230°C.
-
MS Quadrupole: 150°C.
-
Scan Range: m/z 40-400.
-
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for the eluting peaks.
-
Data Analysis:
-
Integrate the peaks in the TIC. Purity is calculated as the area of the main product peak divided by the total area of all peaks.
-
Compare the mass spectrum of the main peak with a library spectrum (e.g., NIST) to confirm the identity of this compound. The molecular ion peak at m/z 193 should be present.[4]
-
Section 6: Safety, Handling, and Storage
Safety Profile:
-
This compound may cause skin and serious eye irritation.[8] It may also cause an allergic skin reaction. It is harmful if swallowed.[8]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat when handling.[6][8] Work in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid breathing vapors. Take precautionary measures against static discharge.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The compound is sensitive to air and light.[6]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
References
- 1. Buy this compound (EVT-299231) | 7779-77-3 [evitachem.com]
- 2. This compound, 7779-77-3 [thegoodscentscompany.com]
- 3. Showing Compound this compound (FDB013696) - FooDB [foodb.ca]
- 4. This compound | C11H15NO2 | CID 24515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [flavscents.com]
- 6. This compound | 7779-77-3 [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. pnas.org [pnas.org]
Solubility Profile of Isobutyl Anthranilate in Organic Solvents: A Technical Guide
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract: Isobutyl anthranilate, a key ester in the flavor, fragrance, and pharmaceutical industries, possesses a solubility profile that is critical to its application and formulation.[1][2] This guide provides a comprehensive analysis of the physicochemical properties of this compound, the theoretical principles governing its solubility, and practical methodologies for its experimental determination. By synthesizing available data with established chemical theories, this document serves as an essential resource for researchers, scientists, and drug development professionals seeking to optimize the use of this versatile compound.
Introduction to this compound
This compound (IUPAC name: 2-methylpropyl 2-aminobenzoate) is an organic ester derived from anthranilic acid and isobutanol.[1] It is a colorless to pale yellow or brown liquid recognized for its characteristic sweet, fruity, and grape-like aroma.[1][3][4] This distinct sensory profile has made it a valuable ingredient in the food and fragrance industries.[5][6] Beyond these applications, emerging research into its potential biological activities, such as antibacterial and antifungal properties, has drawn the attention of the pharmaceutical and drug development sectors.[1]
Understanding the solubility of this compound is paramount for its effective formulation. Whether creating a stable fragrance oil, a homogenous food flavoring, or a novel drug delivery system, the ability to dissolve this compound in an appropriate solvent system is a foundational requirement. This guide delves into the factors that dictate its solubility in a range of organic solvents.
Physicochemical Properties and Molecular Structure
The solubility behavior of a compound is intrinsically linked to its molecular structure and physical properties. This compound (C₁₁H₁₅NO₂) possesses a unique combination of polar and nonpolar features that define its interactions with different solvents.[1]
The molecule consists of:
-
An aromatic benzene ring , which is inherently nonpolar.
-
An amino group (-NH₂) attached to the ring, which is polar and can act as a hydrogen bond donor.[1]
-
An ester group (-COO-) , which is polar and contains hydrogen bond acceptors (the oxygen atoms).
-
An isobutyl group (-CH₂(CH₃)₂) , which is a nonpolar, aliphatic chain.
This amphiphilic nature—possessing both hydrophilic (polar) and lipophilic (nonpolar) characteristics—is the primary determinant of its solubility profile.
Diagram 1: Molecular Structure of this compound
References
An In-Depth Technical Guide to the Spectral Analysis of Isobutyl Anthranilate
Prepared by: Gemini, Senior Application Scientist
Introduction: Defining the Molecular Signature of a Key Aroma Compound
Isobutyl anthranilate (IUPAC: 2-methylpropyl 2-aminobenzoate) is an organic ester recognized for its characteristic sweet, fruity, and grape-like aroma.[1][2] This aromatic profile makes it a valuable component in the flavor and fragrance industries, where it is utilized in a variety of consumer products. For researchers, scientists, and professionals in drug development and quality control, the precise structural elucidation and purity verification of such compounds are paramount. Spectroscopic analysis provides the fundamental toolkit for establishing a molecule's unique identity—its "molecular signature."
This guide provides an in-depth exploration of the spectral data of this compound, covering Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The narrative is structured to not only present the data but to explain the causal relationships behind the observed spectral features, thereby offering a self-validating framework for analysis. Every protocol and interpretation is grounded in established principles to ensure technical accuracy and trustworthiness.
Molecular Identity and Physicochemical Properties
Before delving into the spectral data, it is essential to establish the foundational properties of the molecule. This information provides context for the spectral interpretation that follows.
| Property | Value | Source |
| IUPAC Name | 2-methylpropyl 2-aminobenzoate | |
| Synonyms | Isobutyl 2-aminobenzoate, Anthranilic acid isobutyl ester | |
| CAS Number | 7779-77-3 | |
| Molecular Formula | C₁₁H₁₅NO₂ | |
| Molecular Weight | 193.24 g/mol | |
| Physical Form | Colorless to pale yellow or brown liquid | |
| Boiling Point | 169-170 °C at 13.5 mmHg | |
| Density | ~1.057 - 1.063 g/cm³ | |
| Solubility | Insoluble in water; soluble in organic solvents and oils |
Molecular Structure Diagram
The connectivity of atoms within this compound is the primary determinant of its spectral properties.
Caption: Molecular structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Electron Ionization (EI) is a common method where high-energy electrons bombard the molecule, causing ionization and extensive fragmentation. This fragmentation pattern is highly reproducible and serves as a molecular fingerprint.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The choice to couple Gas Chromatography (GC) with MS is causal: GC separates the analyte from volatile impurities, ensuring the resulting mass spectrum is of a pure compound.
-
Sample Preparation: Prepare a dilute solution of this compound (~100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation:
-
Injector: Inject 1 µL of the sample solution into a GC equipped with a standard non-polar column (e.g., DB-5ms).
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
-
Temperature Program: Start with an initial oven temperature of 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min. This gradient ensures the separation of components with different boiling points.
-
-
MS Detection (Electron Ionization):
-
Ion Source: As the analyte elutes from the GC column, it enters the MS ion source.
-
Ionization Energy: Set the electron energy to 70 eV. This standardized energy level ensures that fragmentation patterns are consistent and comparable to established library spectra.
-
Mass Analyzer: Scan a mass range of m/z 40-400 to capture the molecular ion and all significant fragments.
-
Data Presentation: EI Mass Spectrum
The mass spectrum of this compound is characterized by a distinct set of fragments.
| Mass-to-Charge (m/z) | Relative Intensity (%) | Proposed Fragment Identity |
| 193 | 20-36 | [M]⁺ (Molecular Ion) |
| 137 | 40-48 | [M - C₄H₈]⁺ (Loss of isobutylene) |
| 120 | 33-41 | [C₇H₆NO]⁺ (From McLafferty rearrangement and loss of isobutanol) |
| 119 | 100 | [C₇H₅NO]⁺ (Base Peak) |
| 92 | ~28 | [C₆H₆N]⁺ (Loss of CO from m/z 120) |
(Data sourced from PubChem CID 24515)
Interpretation of the Fragmentation Pattern
The fragmentation pattern provides a roadmap to the molecule's structure. The presence of the molecular ion peak [M]⁺ at m/z 193 confirms the molecular weight of the compound. The base peak (most abundant fragment) at m/z 119 is particularly diagnostic. Its formation is explained by a key rearrangement followed by fragmentation.
Caption: Key fragmentation pathways for this compound in EI-MS.
The most probable pathway to the base peak at m/z 119 involves the cleavage of the ester bond, resulting in the loss of the isobutoxy radical (•OCH₂CH(CH₃)₂), leaving a stable benzoyl-type cation. The peak at m/z 137 arises from a classic McLafferty rearrangement, where a gamma-hydrogen from the isobutyl group is transferred to the carbonyl oxygen, leading to the elimination of a neutral isobutylene molecule (C₄H₈). The subsequent loss of water from this fragment could also contribute to the m/z 119 peak. The peak at m/z 92 is characteristic of many benzene derivatives, often formed by the loss of a carbonyl group (CO) from an intermediate fragment.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is an exceptionally powerful tool for identifying the functional groups present.
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
ATR-FTIR is chosen for its simplicity and speed, as it requires minimal sample preparation for liquids.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent like isopropanol and performing a background scan.
-
Sample Application: Place a single drop of neat (undiluted) this compound liquid directly onto the ATR crystal.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000–600 cm⁻¹ to achieve a good signal-to-noise ratio.
Data Presentation: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3480, 3371 | Strong, Sharp | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |
| ~3050 | Medium | C-H Stretch | Aromatic C-H |
| ~2960 | Strong | C-H Stretch | Aliphatic C-H (isobutyl) |
| 1686 | Very Strong | C=O Stretch | Ester Carbonyl |
| 1615 | Strong | C=C Stretch & N-H Bend | Aromatic Ring & Amine Scissoring |
| ~1250 | Strong | C-O Stretch | Ester C-O |
(Data sourced from supporting information of an organic synthesis publication)
Interpretation of the IR Spectrum
The IR spectrum provides clear, self-validating evidence for the key functional groups in this compound.
-
Amine Group (-NH₂): The two sharp peaks at 3480 and 3371 cm⁻¹ are the most definitive feature of a primary amine, corresponding to the asymmetric and symmetric N-H stretching modes, respectively. Their presence immediately confirms this functional group.
-
Ester Group (-COOR): The intense, sharp absorption at 1686 cm⁻¹ is characteristic of the C=O (carbonyl) stretch of an ester. This is often the most prominent peak in the spectrum. The strong band around 1250 cm⁻¹ corresponds to the C-O single bond stretch of the ester linkage.
-
Aromatic Ring: The peak at 1615 cm⁻¹ is indicative of C=C stretching vibrations within the benzene ring. This peak is often coupled with the N-H bending (scissoring) vibration, which enhances its intensity. Aromatic C-H stretching is also visible as weaker bands just above 3000 cm⁻¹.
-
Isobutyl Group: The strong absorptions below 3000 cm⁻¹ (around 2960 cm⁻¹) are due to the C-H stretching of the sp³-hybridized carbons in the isobutyl chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
Experimental Protocol: Sample Preparation
The choice of solvent is critical; it must dissolve the sample without contributing interfering signals. Deuterated chloroform (CDCl₃) is a standard choice for non-polar to moderately polar organic compounds.
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.
-
Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS). TMS is the standard reference (defined as 0.0 ppm) because its protons are highly shielded and produce a single, sharp signal that does not typically overlap with analyte signals.
-
Analysis: Acquire the ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
¹H NMR Spectral Data
Disclaimer: Experimental ¹H NMR data for this compound is not consistently available in public databases. The following is a predicted spectrum based on established chemical shift theory and splitting rules, which provides a trustworthy model for analysis.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.8-7.9 | Doublet of doublets (dd) | 1H | Aromatic H (ortho to -COOR) |
| 7.2-7.3 | Multiplet (m) | 1H | Aromatic H (para to -NH₂) |
| 6.6-6.7 | Multiplet (m) | 2H | Aromatic H's (ortho/para to -NH₂) |
| ~4.3 | Broad singlet (s) | 2H | Amine (-NH₂ ) |
| 4.1 | Doublet (d) | 2H | Methylene (-O-CH₂ -CH) |
| 2.0-2.2 | Multiplet (m) | 1H | Methine (-CH₂-CH -(CH₃)₂) |
| 1.0 | Doublet (d) | 6H | Methyl (-CH-(CH₃ )₂) |
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum confirms the connectivity of the entire molecule.
-
Aromatic Region (6.6-7.9 ppm): The four protons on the benzene ring are distinct due to the different electronic effects of the amine and ester groups. The proton ortho to the electron-withdrawing ester group is the most deshielded (highest ppm), while the protons ortho and para to the electron-donating amine group are the most shielded (lowest ppm).
-
Amine Protons (~4.3 ppm): The -NH₂ protons typically appear as a broad singlet. Their chemical shift can be variable and they often do not show coupling to other protons due to rapid chemical exchange.
-
Isobutyl Group (1.0-4.1 ppm): This signature pattern is self-validating:
-
A doublet integrating to 6H at ~1.0 ppm represents the two equivalent methyl groups. They are split into a doublet because they are coupled to the single adjacent methine proton (n+1 rule: 1+1=2).
-
A multiplet integrating to 1H at ~2.1 ppm is the methine proton. It is split by the six methyl protons and the two methylene protons, resulting in a complex multiplet (a nonet in a perfect system).
-
A doublet integrating to 2H at ~4.1 ppm corresponds to the methylene (-O-CH₂-) protons. They are shifted downfield due to the deshielding effect of the adjacent ester oxygen. They are split into a doublet by the single adjacent methine proton.
-
¹³C NMR Spectral Data
Disclaimer: As with ¹H NMR, this is a predicted spectrum based on established principles.
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C =O (Ester Carbonyl) |
| ~150 | Aromatic C (-C -NH₂) |
| ~134 | Aromatic C (-C H-) |
| ~131 | Aromatic C (-C H-) |
| ~117 | Aromatic C (-C H-) |
| ~116 | Aromatic C (-C -COOR) |
| ~110 | Aromatic C (-C H-) |
| ~71 | Methylene (-O-C H₂-) |
| ~28 | Methine (-C H-(CH₃)₂) |
| ~19 | Methyl (-C H₃) |
Interpretation of the ¹³C NMR Spectrum
The ¹³C spectrum shows 9 distinct signals, not 11, because two pairs of carbons in the molecule are chemically equivalent by symmetry (the two methyl groups and two of the aromatic carbons).
-
Carbonyl Carbon (~168 ppm): The ester carbonyl carbon is highly deshielded and appears furthest downfield.
-
Aromatic Carbons (110-150 ppm): The six aromatic carbons appear in this region. The carbon attached to the nitrogen atom is the most deshielded among them due to nitrogen's electronegativity.
-
Aliphatic Carbons (19-71 ppm): The three carbons of the isobutyl group are clearly visible. The methylene carbon bonded to the ester oxygen is the most deshielded (~71 ppm), while the two equivalent methyl carbons are the most shielded (~19 ppm).
Integrated Spectroscopic Analysis: A Cohesive Conclusion
No single technique provides a complete picture. The true power of spectroscopic analysis lies in the integration of data from multiple methods.
-
MS confirms the molecular weight (193 amu) and points to the presence of an isobutyl ester group through its characteristic fragmentation (loss of 56).
-
IR confirms the presence of the key functional groups: a primary amine (two N-H peaks), an ester (strong C=O and C-O stretches), and an aromatic ring.
-
NMR provides the final, unambiguous proof of structure by mapping the complete C-H framework. ¹H NMR shows the exact connectivity and relative number of protons, with the distinct splitting pattern of the isobutyl group serving as a definitive signature. ¹³C NMR confirms the number of unique carbon environments.
Together, these spectral datasets form a robust, self-validating system that unequivocally confirms the identity and structure of this compound.
Safety and Handling
According to safety data sheets, this compound is not considered hazardous by the OSHA Hazard Communication Standard. However, standard laboratory safety practices should always be observed. Handle in accordance with good industrial hygiene and safety practices. Wear protective gloves and eye/face protection. Ensure adequate ventilation and avoid breathing vapors. Store in a cool, well-ventilated place away from direct sunlight.
References
An In-Depth Technical Guide to the Biological Activities of Isobutyl Anthranilate
For Researchers, Scientists, and Drug Development Professionals
Foreword
Isobutyl anthranilate, a benzoate ester with a characteristic fruity, grape-like aroma, has long been utilized in the flavor and fragrance industries.[1][2] However, its biological activities extend far beyond its sensory properties, presenting intriguing possibilities for development in pest management, antimicrobial therapies, and other specialized applications. This technical guide provides a comprehensive overview of the known biological activities of this compound, delving into its mechanisms of action, methodologies for its evaluation, and its potential for future development. Synthesizing current scientific knowledge, this document aims to equip researchers and drug development professionals with the foundational understanding required to explore and harness the full potential of this versatile molecule.
Chemical Profile and Synthesis
-
Chemical Name: Isobutyl 2-aminobenzoate[3]
-
Synonyms: 2-Methylpropyl 2-aminobenzoate, Anthranilic acid, isobutyl ester[3]
-
CAS Number: 7779-77-3[3]
-
Molecular Formula: C₁₁H₁₅NO₂[3]
-
Molecular Weight: 193.24 g/mol [3]
Physicochemical Properties
This compound is a colorless to pale yellow liquid. It is practically insoluble in water but soluble in organic solvents such as ethanol. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow clear liquid | |
| Boiling Point | 118-122 °C at 3.00 mm Hg | [1] |
| Flash Point | 100 °C (212 °F) | [1] |
| Solubility | Insoluble in water |
Table 1: Physicochemical Properties of this compound
Synthesis
The primary method for synthesizing this compound is through the esterification of anthranilic acid with isobutyl alcohol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and driven to completion by removing the water formed during the reaction.
Experimental Protocol: Synthesis of this compound via Fischer Esterification
Objective: To synthesize this compound from anthranilic acid and isobutyl alcohol.
Materials:
-
Anthranilic acid
-
Isobutyl alcohol (excess)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, combine anthranilic acid and an excess of isobutyl alcohol.
-
Slowly add a catalytic amount of concentrated sulfuric acid while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with water to remove excess isobutyl alcohol and sulfuric acid.
-
Neutralize any remaining acid by washing with a 5% sodium bicarbonate solution until effervescence ceases.
-
Wash again with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude this compound by vacuum distillation.
-
Collect the fraction corresponding to the boiling point of this compound.
-
Characterize the final product using techniques such as NMR and IR spectroscopy.
Repellent Activities
Anthranilate esters have garnered significant attention for their repellent properties against a variety of pests, including birds and insects.
Avian Repellency
Derivatives of anthranilic acid, including this compound and isobutyl methyl anthranilate, have been identified as effective bird repellents.[4] The mechanism of action is believed to be sensory irritation.[5] While specific quantitative data for this compound is limited in publicly available literature, related compounds like methyl anthranilate have been shown to be effective at concentrations of 0.4% to 2.5% (w/w) in reducing consumption of treated food by various bird species.[4]
Experimental Protocol: Evaluation of Avian Repellent Efficacy
Objective: To determine the repellent effect of this compound on a target bird species using a two-choice feeding test.
Materials:
-
Target bird species (e.g., European Starlings)
-
Standard bird feed
-
This compound
-
Acetone (or other suitable solvent)
-
Two identical feeding containers per test cage
-
Test cages housing individual birds
Procedure:
-
Acclimatization: For a period of 5 days, provide birds with untreated feed in both feeding containers to accustom them to the setup.
-
Preparation of Treated Feed: Dissolve a known concentration of this compound in acetone. Evenly coat a known amount of bird feed with the solution and allow the solvent to evaporate completely. Prepare a control batch of feed treated with acetone only.
-
Test Day: Replace the feed from the acclimatization period with one container of treated feed and one container of control feed. The position of the treated and control containers should be randomized for each cage.
-
Data Collection: After 24 hours, measure the amount of feed consumed from each container.
-
Calculation of Repellency Index: Calculate the Repellency Index (RI) using the formula: RI (%) = [(C - T) / (C + T)] x 100, where C is the consumption of control feed and T is the consumption of treated feed.
-
Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the repellent effect.
Insect Repellency
Anthranilate-based compounds have emerged as promising alternatives to traditional insect repellents like DEET.[6] Research has shown that these compounds can repel insects such as mosquitoes and fruit flies by targeting the same olfactory receptors as DEET, which are located in the antennae.[6] While specific studies on this compound are not abundant, the activity of related esters like ethyl anthranilate and butyl anthranilate in repelling mosquitoes from feeding and oviposition suggests that this compound likely possesses similar properties.[6]
Experimental Protocol: Arm-in-Cage Test for Mosquito Repellency
Objective: To evaluate the efficacy of this compound as a topical mosquito repellent.
Materials:
-
Human volunteers
-
Laboratory-reared, host-seeking adult female mosquitoes (e.g., Aedes aegypti)
-
Test cages
-
This compound solutions at various concentrations in ethanol
-
Ethanol (as a control)
Procedure:
-
Volunteer Preparation: Volunteers should avoid using any scented products on the day of the test. A defined area on the forearm of each volunteer is marked for application.
-
Repellent Application: A standardized volume of the this compound solution is applied evenly to the marked area of the forearm. The other arm may be treated with the ethanol control.
-
Mosquito Exposure: At predetermined time intervals after application, the treated forearm is exposed to a cage containing a known number of host-seeking female mosquitoes for a set duration (e.g., 3 minutes).
-
Data Collection: The number of mosquito landings and probes on the treated skin is recorded during the exposure period. The time to the first confirmed bite is also a key metric.
-
Efficacy Calculation: Repellency is calculated as a percentage reduction in landings/bites compared to the control. The complete protection time (CPT) is the time from application until the first confirmed bite.
-
Ethical Considerations: All procedures involving human subjects must be approved by an institutional review board (IRB), and informed consent must be obtained from all volunteers.
Antimicrobial Activities
There are indications that this compound possesses antibacterial and antifungal properties, though comprehensive studies are needed to fully elucidate these activities.[7] The proposed mechanism for related compounds involves the generation of reactive oxygen species (ROS), leading to lipid peroxidation and damage to the bacterial membrane, ultimately causing cell death.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the MIC of this compound against a panel of bacteria and fungi.
Materials:
-
This compound
-
Bacterial and fungal strains
-
Appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth.
-
Serial Dilutions: Prepare a series of two-fold dilutions of this compound in the broth within the wells of a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine the MBC or MFC, an aliquot from the wells showing no growth is plated onto agar plates. The lowest concentration that results in no growth on the agar is the MBC/MFC.
Safety and Toxicology
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[8] It may also cause an allergic skin reaction.[8] It is not classified as a germ cell mutagen, carcinogenic, or a reproductive toxicant.[8] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[3][9]
Future Directions and Conclusion
This compound presents a compelling profile of biological activities that warrant further investigation. While its use in the flavor and fragrance industry is well-established, its potential as a bird and insect repellent, as well as an antimicrobial agent, opens up new avenues for research and development.
Future studies should focus on:
-
Quantitative Efficacy Studies: Determining the precise concentrations of this compound required for effective repellency against a broader range of pest species.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and pathways involved in its repellent and antimicrobial activities.
-
Formulation Development: Creating stable and effective formulations for practical application in agricultural and public health settings.
-
Comprehensive Toxicological Profiling: Expanding the safety data to support its use in new applications.
Diagrams
Caption: Synthesis of this compound.
Caption: Overview of Biological Activities.
Caption: General Experimental Workflow.
References
- 1. contractlaboratory.com [contractlaboratory.com]
- 2. This compound, 7779-77-3 [thegoodscentscompany.com]
- 3. This compound | C11H15NO2 | CID 24515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caws.org.nz [caws.org.nz]
- 5. birdbuffer.com [birdbuffer.com]
- 6. researchgate.net [researchgate.net]
- 7. Buy this compound (EVT-299231) | 7779-77-3 [evitachem.com]
- 8. chemos.de [chemos.de]
- 9. JECFA Evaluations-ISOBUTYL ANTHRANILATE- [inchem.org]
An In-Depth Technical Guide to the Mechanism of Action of Isobutyl Anthranilate
Abstract
Isobutyl anthranilate is an organic ester recognized for its potent sensory properties, leading to its dual application as a flavor and fragrance agent and an effective avian repellent.[1][2] While its effects are well-documented, the underlying molecular mechanisms are multifaceted. This technical guide synthesizes current knowledge to provide researchers and drug development professionals with a comprehensive understanding of this compound's mechanism of action. We will explore its role as a chemosensory agent, modulating both olfactory and nociceptive pathways. A central focus will be placed on its interaction with the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key player in chemical-induced irritation and pain signaling. This guide will detail the proposed signaling cascades, present validated experimental protocols for mechanism elucidation, and offer insights into the causality behind these scientific methodologies.
Introduction to this compound: A Compound of Dual Identity
This compound (C₁₁H₁₅NO₂) is an ester of anthranilic acid and isobutanol.[1] It is a naturally occurring compound found in various fruits and essential oils, contributing to their characteristic aromas.[3] Its primary commercial applications stem from its distinct sensory impact on different biological systems.
Chemical and Physical Properties
The physicochemical properties of this compound are crucial for its volatility and ability to interact with biological membranes and receptors.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₂ | PubChem[4] |
| Molecular Weight | 193.24 g/mol | PubChem[4] |
| Appearance | Brown liquid | NTP, 1992[4] |
| Odor Profile | Sweet, fruity, grape, floral, berry | The Good Scents Company[2] |
| Boiling Point | 156-157 °C at 13.5 mmHg | NTP, 1992[4] |
| Solubility | Insoluble in water | NTP, 1992[4] |
| FEMA Number | 2182 | FEMA[4][5] |
Biosynthesis and Chemical Synthesis Overview
In plants, anthranilate is a key intermediate in the tryptophan biosynthesis pathway, derived from chorismate via the shikimate pathway.[6][7] The formation of anthranilate esters like methyl and potentially this compound serves to attract pollinators or repel herbivores.[7] Commercially, this compound is synthesized via Fischer esterification, involving the acid-catalyzed reaction of anthranilic acid with isobutyl alcohol.[1]
Industrial and Research Applications
-
Flavor & Fragrance Industry: Due to its pleasant grape-like aroma, it is "Generally Recognized As Safe" (GRAS) by the FDA and widely used as a flavoring agent in beverages, candy, and baked goods.[2][5][8][9]
-
Avian Repellent: It functions as a non-lethal bird repellent for use in agriculture and around airports. Its mechanism in this context is not based on taste but on acute sensory irritation.[10][11][12]
The Chemosensory Mechanism: A Tale of Two Nerves
The divergent effects of this compound—attraction in humans (flavor) and repulsion in birds—can be explained by its interaction with two distinct chemosensory systems: the olfactory system and the trigeminal system.
Olfactory Receptor (OR) Interaction
In mammals, the perception of this compound as a pleasant aroma is mediated by its binding to specific G-protein coupled Olfactory Receptors (ORs) located in the olfactory epithelium. As a volatile organic compound, it partitions into the nasal mucus and activates a combinatorial code of ORs, leading to the perception of its characteristic "grape" scent. The specific ORs that bind this compound have not been fully elucidated but are the subject of ongoing research in sensory science.
Avian Repellency via Trigeminal Nerve Irritation
The primary mechanism for avian repellency is the activation of the trigeminal nerve, which is responsible for facial sensation, including pain, touch, and temperature.[8] In birds, this nerve is highly sensitive to chemical irritants.
-
Causality: Unlike the olfactory system which processes complex scent information, the trigeminal system responds to noxious stimuli as a protective reflex. Methyl anthranilate (MA), a close analog, is known to act as a potent irritant to birds' sensory systems, triggering a temporary physiological response without toxicity.[11] This irritation is immediate and does not require ingestion, making it an effective in-flight repellent.[9] Birds experience this as a painful or highly unpleasant sensation, prompting them to avoid the source. This mechanism is resistant to habituation, as the negative stimulus remains consistently potent.
Molecular Target Identification: The TRPA1 Ion Channel
Recent research into chemical irritants has identified the Transient Receptor Potential Ankyrin 1 (TRPA1) channel as a key molecular target. TRPA1 is a non-selective cation channel primarily expressed on sensory neurons, including trigeminal afferents, that functions as a sensor for noxious chemical stimuli.
TRPA1 as a "Chemosensory Nociceptor"
TRPA1 is activated by a vast array of reactive, electrophilic compounds, including environmental irritants, industrial chemicals, and natural products like mustard oil (AITC) and allicin from garlic.[13][14][15] This activation leads to a painful, burning, or irritating sensation. The structural features of many anthranilate esters make them candidates for TRPA1 agonism, providing a specific molecular explanation for the observed trigeminal irritation in birds.
Proposed Mechanism of TRPA1 Activation by this compound
TRPA1 activation by reactive chemicals often occurs through the covalent modification of key cysteine and lysine residues within the N-terminal domain of the channel protein.[15] While this compound itself is not a strong electrophile, metabolic activation or interaction via non-covalent binding to a specific allosteric site could trigger the conformational change required for channel opening. This leads to an influx of cations, primarily Ca²⁺ and Na⁺, depolarizing the neuron and initiating a pain signal to the central nervous system.
Downstream Signaling Pathway
The activation of TRPA1 is the initiating event in a well-defined signaling cascade.
Caption: Proposed signaling pathway for this compound-induced neuronal activation via the TRPA1 channel.
Experimental Protocols for Mechanism Elucidation
To validate the hypothesis that this compound acts as a TRPA1 agonist, a series of well-defined experiments are required. The following protocols are designed as self-validating systems, incorporating essential controls to ensure data integrity.
Protocol: In Vitro Validation using Ratiometric Calcium Imaging
Principle: This assay quantifies the activation of TRPA1 by measuring the subsequent influx of extracellular calcium. HEK293T cells, which do not endogenously express TRPA1, are transiently transfected with the channel. The cells are loaded with a ratiometric calcium indicator dye, Fura-2 AM. An increase in the Fura-2 fluorescence ratio (340nm/380nm excitation) upon compound application directly correlates with ion channel activation.
Methodology:
-
Cell Culture & Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells onto 96-well black-walled, clear-bottom plates at a density of 50,000 cells/well.
-
After 24 hours, transfect one set of wells with a plasmid encoding human TRPA1 (hTRPA1) and a control set with an empty vector, using a lipid-based transfection reagent.
-
Incubate for 24-48 hours to allow for protein expression.
-
-
Dye Loading:
-
Aspirate the culture medium.
-
Wash cells twice with a physiological salt solution (PSS) containing: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM glucose, 10 mM HEPES, pH 7.4.
-
Load cells with 5 µM Fura-2 AM in PSS for 60 minutes at 37°C.
-
Wash cells twice with PSS to remove excess dye and allow for de-esterification for 30 minutes.
-
-
Compound Application & Data Acquisition:
-
Place the plate in a fluorescence plate reader equipped with dual excitation monochromators (340nm and 380nm) and an emission filter at 510nm.
-
Establish a stable baseline fluorescence ratio for 60 seconds.
-
Add this compound at various concentrations (e.g., 1 µM to 100 µM).
-
Positive Control: Add a known TRPA1 agonist (e.g., 100 µM AITC).
-
Negative Control: Add vehicle (e.g., 0.1% DMSO).
-
Record the fluorescence ratio for 5 minutes post-addition.
-
-
Data Analysis:
-
Normalize the response by subtracting the baseline ratio.
-
Plot the peak response against the log of the compound concentration to generate a dose-response curve and calculate the EC₅₀ value.
-
Validation Check: A significant response should be observed only in hTRPA1-transfected cells, not in the empty-vector control cells, confirming the specificity of the interaction.
-
Caption: Standard experimental workflow for in-vitro validation of TRPA1 agonism using calcium imaging.
Conclusion and Future Directions
The mechanism of action for this compound is a compelling example of targeted chemosensory modulation. Its identity as a pleasant flavor and fragrance agent in humans is governed by olfactory receptor activation. Conversely, its potent repellent effect in avians is mediated by nociceptive trigeminal nerve stimulation, with strong evidence pointing to the TRPA1 ion channel as the primary molecular target. This dual activity underscores the evolutionary divergence of sensory systems.
Future research should focus on:
-
Site-Directed Mutagenesis: Identifying the specific amino acid residues on the TRPA1 channel that interact with this compound to confirm the binding site and mechanism of activation.
-
In Vivo Studies: Correlating TRPA1 activation with behavioral avoidance in avian models using TRPA1 antagonists to confirm the channel's role in the repellent effect.
-
Olfactory Receptor Deorphanization: Utilizing heterologous expression systems to identify the specific human olfactory receptors that recognize this compound, contributing to a deeper understanding of flavor perception.
By continuing to dissect these molecular pathways, we can refine the application of this compound in both industrial settings and ecological management, leveraging a nuanced understanding of its potent biological activity.
References
- 1. Buy this compound (EVT-299231) | 7779-77-3 [evitachem.com]
- 2. This compound, 7779-77-3 [thegoodscentscompany.com]
- 3. Microbial production of methyl anthranilate, a grape flavor compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C11H15NO2 | CID 24515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. femaflavor.org [femaflavor.org]
- 6. Biochemical investigation of the tryptophan biosynthetic enzyme anthranilate phosphoribosyltransferase in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical investigation of the tryptophan biosynthetic enzyme anthranilate phosphoribosyltransferase in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fly Away BMS Technology | Fly Away BMS [flyawaybms.com]
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- 11. pestmanglobal.com [pestmanglobal.com]
- 12. Assessing the effects of three potential chemical repellents to prevent bird damage to corn seeds and seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New natural agonists of the transient receptor potential Ankyrin 1 (TRPA1) channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New natural agonists of the transient receptor potential Ankyrin 1 (TRPA1) channel. | Sigma-Aldrich [merckmillipore.com]
- 15. Transient receptor potential ankyrin 1 antagonists block the noxious effects of toxic industrial isocyanates and tear gases - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Unveiling a Versatile Aromatic Ester
An In-depth Technical Guide to Isobutyl Anthranilate
This compound (isobutyl 2-aminobenzoate) is an organic compound classified as an anthranilate ester, derived from the reaction of anthranilic acid and isobutyl alcohol.[1] With the chemical formula C₁₁H₁₅NO₂, this aromatic ester is a cornerstone in the flavor and fragrance industries, prized for its characteristic sweet, fruity, grape-like aroma with floral nuances.[2][3][4] While its primary commercial application lies in perfumery and as a food flavoring agent, its chemical structure and the broader biological activities of anthranilate derivatives make it a molecule of interest for researchers in diverse scientific fields.[1]
This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of this compound. We will delve into its fundamental chemical and physical properties, explore detailed synthesis and purification protocols, discuss analytical methods for its characterization, and survey its applications and regulatory status. The narrative emphasizes the causality behind methodological choices, grounding theoretical knowledge in practical, field-proven insights.
Physicochemical Profile
Understanding the fundamental properties of this compound is critical for its synthesis, handling, and application. The compound typically presents as a colorless to pale yellow or brown liquid.[1][5] It is stable under normal conditions but can be sensitive to air and light and may hydrolyze under acidic or basic conditions.[1][3][6] Its solubility profile is characteristic of many organic esters; it is practically insoluble in water but soluble in organic solvents like ethanol and various oils.[1][5]
A summary of its key quantitative properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 7779-77-3 | [1][2][7] |
| Molecular Formula | C₁₁H₁₅NO₂ | [1][5] |
| Molecular Weight | 193.24 g/mol | [1][5] |
| IUPAC Name | 2-methylpropyl 2-aminobenzoate | [5] |
| Appearance | Colorless to pale yellow liquid | [1][2][5] |
| Odor | Sweet, fruity, floral, grape, and berry notes | [1][3][4] |
| Boiling Point | ~169-170 °C at 13.50 mm Hg; ~118-122 °C at 3.00 mm Hg | [2][5][7] |
| Density | ~1.057 - 1.063 g/cm³ at 20-25 °C | [2][5] |
| Refractive Index | ~1.534 - 1.540 at 20 °C | [2][5] |
| Flash Point | ~100 °C (212 °F) | [7] |
| Solubility | Insoluble in water; soluble in ethanol and oils | [1][5] |
| logP (o/w) | 3.45 | [2][3] |
Synthesis Methodologies: From Bench to Biocatalysis
The synthesis of this compound is primarily achieved through esterification. The choice of method depends on factors such as desired yield, purity, cost, and environmental considerations.
Acid-Catalyzed Fischer Esterification
This is the most traditional and straightforward method for producing this compound.[1] The reaction involves heating anthranilic acid with an excess of isobutyl alcohol under reflux in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[1]
Causality of Experimental Design:
-
Acid Catalyst: The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid group on anthranilic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of isobutyl alcohol.
-
Reflux Conditions: The reaction is typically performed at the boiling point of the alcohol. This elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate and helps to remove the water byproduct, driving the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.
-
Excess Alcohol: Using an excess of isobutyl alcohol also helps to shift the reaction equilibrium to favor the product side, maximizing the conversion of the more expensive anthranilic acid.
Caption: Acid-catalyzed Fischer esterification of this compound.
Protocol: Synthesis via Fischer Esterification
-
Setup: Equip a round-bottom flask with a reflux condenser and a heating mantle.
-
Charging Reactants: To the flask, add anthranilic acid (1.0 eq), isobutyl alcohol (3.0-5.0 eq), and a catalytic amount of concentrated sulfuric acid (approx. 1-2% of the total mass).
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure this compound.
Chemoenzymatic Synthesis
An increasingly popular alternative is the use of enzymes, particularly lipases, to catalyze the esterification.[1] This approach offers high selectivity under mild reaction conditions, which is environmentally advantageous.[1] Lipases like Candida antarctica lipase B (CalB) have shown high specificity for anthranilate substrates.[1]
Causality of Experimental Design:
-
Enzyme Catalyst: Lipases operate under mild temperatures (e.g., 40-50 °C) and neutral pH, which prevents the degradation of sensitive functional groups and reduces the formation of byproducts often seen in acid-catalyzed reactions.[1]
-
Immobilization: Immobilizing the enzyme on a solid support allows for easy separation from the reaction mixture and reuse of the catalyst, improving process economics.
-
Solvent System: The choice of solvent (e.g., hexane) or a solvent-free system can influence enzyme stability and activity. Maintaining optimal water activity (aw) is crucial for maximizing lipase catalytic turnover.[1]
Analytical Characterization and Quality Control
A self-validating protocol for product verification is essential. The identity and purity of synthesized this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.
Workflow: Synthesis to Certified Product
Caption: Workflow for the synthesis and quality control of this compound.
Key Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying and quantifying volatile compounds like this compound. The retention time from the GC provides a preliminary identification, while the mass spectrum offers a unique molecular fingerprint, confirming the structure by matching the fragmentation pattern with a known standard. Purity is determined by the relative area of the product peak.
-
Fourier-Transform Infrared Spectroscopy (FTIR): IR spectroscopy is used to confirm the presence of key functional groups. The spectrum of this compound will show characteristic peaks for the N-H stretches of the primary amine, C=O stretch of the ester, and C-O stretches.[5]
-
Refractive Index: Measuring the refractive index is a quick and simple physical test to check the purity of the liquid product against the established standard (1.534-1.540 @ 20°C).[2][5]
Applications in Industry and Research
-
Flavor and Fragrance: The primary application of this compound is as a synthetic flavoring substance and fragrance ingredient.[7][8] It is used to impart grape, berry, and floral notes to a wide range of products including candies, beverages, chewing gum, and perfumes.[1][9]
-
Bird Repellency: Like its methyl and ethyl counterparts, this compound derivatives have been investigated for their properties as bird repellents.[1] These compounds act as sensory irritants to birds without causing long-term harm.[10]
-
Precursor in Chemical Synthesis: Anthranilate esters are valuable intermediates in organic synthesis. The amine group can be diazotized to form a highly reactive benzyne intermediate, which can then be used in various cycloaddition and substitution reactions.[10] Furthermore, the amine can react with aldehydes to form Schiff bases, many of which are themselves used in the fragrance industry.[10]
Safety and Regulatory Status
This compound has been evaluated for safety by international regulatory bodies.
-
Toxicity Profile: It is classified as harmful if swallowed and causes skin and serious eye irritation.[11][12] It may also cause an allergic skin reaction.[12] Standard personal protective equipment (PPE), including gloves and eye protection, should be worn during handling.[12] The compound is not classified as a mutagen, carcinogen, or reproductive toxicant.[12]
-
Regulatory Approval: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[5][8][13] It is listed by the Flavor and Extract Manufacturers Association (FEMA) with the number 2182.[5][8]
Conclusion and Future Outlook
This compound remains a vital molecule in the flavor and fragrance industry due to its unique organoleptic properties. While classical chemical synthesis is well-established, the future of its production will likely see a greater shift towards chemoenzymatic processes that offer enhanced sustainability and efficiency. For researchers, the broader class of anthranilates continues to present opportunities for exploration, from developing novel materials to investigating the biological activities of new derivatives. A thorough understanding of its synthesis, properties, and safety, as outlined in this guide, is the foundation for both its effective application and future innovation.
References
- 1. Buy this compound (EVT-299231) | 7779-77-3 [evitachem.com]
- 2. parchem.com [parchem.com]
- 3. This compound CAS#: 7779-77-3 [m.chemicalbook.com]
- 4. This compound [flavscents.com]
- 5. This compound | C11H15NO2 | CID 24515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 7779-77-3 [chemicalbook.com]
- 7. This compound, 7779-77-3 [thegoodscentscompany.com]
- 8. JECFA Evaluations-ISOBUTYL ANTHRANILATE- [inchem.org]
- 9. Showing Compound this compound (FDB013696) - FooDB [foodb.ca]
- 10. Methyl anthranilate - Wikipedia [en.wikipedia.org]
- 11. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 12. chemos.de [chemos.de]
- 13. WHO | JECFA [apps.who.int]
An In-depth Technical Guide to Isobutyl Anthranilate: Synonyms and Identifiers
For professionals engaged in the fields of chemical research, flavor and fragrance science, and drug development, the precise identification of chemical compounds is paramount. This guide provides a comprehensive overview of Isobutyl anthranilate, a significant ester in various industrial applications. The focus of this document is to meticulously detail its synonyms and chemical identifiers, ensuring clarity and accuracy in scientific communication and application.
This compound, with its characteristic fruity and floral aroma, is a key component in the formulation of fragrances and flavorings. Its correct identification is crucial for regulatory compliance, safety, and the reproducibility of experimental results. This guide is structured to serve as an essential reference for researchers and industry professionals, providing a thorough compilation of its various names and identifiers.
Nomenclature and Synonymy
The multiplicity of names for a single chemical entity can often be a source of confusion. This compound is known by several names, each with its own context of use, ranging from systematic IUPAC names to common or trade names.
The most systematic and universally recognized name for this compound is its IUPAC name: 2-methylpropyl 2-aminobenzoate .[1][2] This name precisely describes the molecular structure, indicating an ester formed from anthranilic acid (2-aminobenzoic acid) and isobutanol (2-methylpropan-1-ol).
Other commonly used synonyms include:
The proliferation of these synonyms is a result of different naming conventions (e.g., IUPAC vs. common names) and historical usage in various industries. For instance, "FEMA No. 2182" is a designation from the Flavor and Extract Manufacturers Association, highlighting its use in the food and beverage industry.[1]
Chemical and Regulatory Identifiers
To ensure unambiguous identification, a variety of numeric and alphanumeric identifiers are assigned to chemical substances by different organizations. These identifiers are critical for database searches, regulatory submissions, and international trade. The table below summarizes the key identifiers for this compound.
| Identifier Type | Identifier | Issuing Authority/Database |
| CAS Registry Number | 7779-77-3 | Chemical Abstracts Service |
| PubChem Compound ID (CID) | 24515 | National Center for Biotechnology Information |
| European Community (EC) Number | 231-938-0 | European Chemicals Agency (ECHA) |
| UNII | 42VU4JGT90 | U.S. Food and Drug Administration (FDA) |
| FEMA Number | 2182 | Flavor and Extract Manufacturers Association |
| JECFA Number | 1537 | Joint FAO/WHO Expert Committee on Food Additives |
| Molecular Formula | C11H15NO2 | N/A |
| InChI | InChI=1S/C11H15NO2/c1-8(2)7-14-11(13)9-5-3-4-6-10(9)12/h3-6,8H,7,12H2,1-2H3 | IUPAC |
| InChIKey | ILCLJQFCMRCPNM-UHFFFAOYSA-N | IUPAC |
| SMILES | CC(C)COC(=O)C1=CC=CC=C1N | Daylight C.I.S. |
The CAS Registry Number (7779-77-3) is a unique numerical identifier assigned by the Chemical Abstracts Service and is one of the most common methods for identifying a chemical substance.[2][3][5][7] The PubChem CID (24515) provides a central access point to a wealth of information about the compound, including its structure, properties, and biological activities.[1] The EC Number (231-938-0) is used for regulatory purposes within the European Union.[1][3]
The structural identifiers, InChI , InChIKey , and SMILES , provide textual representations of the molecular structure, which are invaluable for cheminformatics and database management.[1][2]
Visualizing the Interconnectivity of Identifiers
To illustrate the relationship between the primary name and its various synonyms and identifiers, the following diagram provides a clear visual representation. This helps in understanding how different pieces of information are linked to the core chemical entity.
Caption: Interconnectivity of this compound's Names and Identifiers.
Conclusion
A thorough understanding and correct utilization of the various synonyms and identifiers for this compound are fundamental for any scientific or industrial endeavor involving this compound. This guide provides a consolidated and authoritative reference to aid researchers, scientists, and drug development professionals in their work. By ensuring precise communication and documentation, the potential for errors is minimized, and the efficiency of research and development is enhanced.
References
- 1. This compound | C11H15NO2 | CID 24515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound (EVT-299231) | 7779-77-3 [evitachem.com]
- 3. This compound, 7779-77-3 [thegoodscentscompany.com]
- 4. Showing Compound this compound (FDB013696) - FooDB [foodb.ca]
- 5. parchem.com [parchem.com]
- 6. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 7. This compound CAS#: 7779-77-3 [m.chemicalbook.com]
Isobutyl anthranilate theoretical properties
An In-Depth Technical Guide to the Theoretical Properties of Isobutyl Anthranilate
For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the core theoretical and physicochemical properties of this compound. As a compound of significant interest in the flavor, fragrance, and broader chemical industries, a deep understanding of its molecular characteristics is paramount for its effective application and innovation. This document moves beyond a simple data sheet, offering insights into the causality behind its properties and the methodologies for its synthesis and analysis.
Molecular Identity and Structure
This compound, systematically named 2-methylpropyl 2-aminobenzoate, is an organic compound classified as an anthranilate ester.[1] It is formed from the esterification of anthranilic acid (an amino acid) with isobutyl alcohol. The unique combination of an aromatic amine and an isobutyl ester group dictates its distinct physicochemical properties and its characteristic aroma.
The structure consists of a benzene ring substituted with a primary amine group (-NH₂) and an ester group (-COO-) at ortho positions. The ester's alkyl portion is an isobutyl group. This arrangement facilitates intramolecular hydrogen bonding and influences the molecule's conformation and reactivity.
Caption: Chemical Structure of this compound.
Physicochemical and Theoretical Properties
The empirical and predicted properties of this compound are summarized below. These values are critical for predicting its behavior in various matrices, designing purification processes, and understanding its sensory perception.
| Property | Value | Source(s) |
| IUPAC Name | 2-methylpropyl 2-aminobenzoate | [1][2] |
| Synonyms | Isobutyl 2-aminobenzoate, Anthranilic acid isobutyl ester | [2][3] |
| CAS Number | 7779-77-3 | [1][2][4] |
| Molecular Formula | C₁₁H₁₅NO₂ | [1][2] |
| Molecular Weight | 193.24 g/mol | [1][2] |
| Appearance | Colorless to pale yellow or brown liquid | [2][5] |
| Odor | Sweet, fruity, grape-like, with floral and berry nuances | [3][5] |
| Boiling Point | ~205 °C (at 760 mmHg); 118-122 °C (at 3 mmHg) | [1][4][5] |
| Density | ~1.057 - 1.063 g/cm³ at 20-25 °C | [2][4] |
| Refractive Index (n²⁰) | 1.534 - 1.540 | [2][4] |
| Solubility | Insoluble in water; Soluble in ethanol and oils | [1][2] |
| logP (o/w) | 2.58 - 3.55 (Predicted/Estimated) | [1][5] |
| pKa (Strongest Basic) | 2.21 (Predicted, for the amino group) | [1] |
| Flash Point | ~100 °C (212 °F) | [5] |
The relatively high boiling point is consistent with its molecular weight and the presence of polar functional groups capable of dipole-dipole interactions. Its insolubility in water and solubility in organic solvents are predicted by its calculated octanol-water partition coefficient (logP), which indicates a preference for nonpolar environments.[1][5] The basicity, attributed to the lone pair of electrons on the amino group, is weak due to the delocalization of these electrons into the aromatic ring.[1]
Theoretical Spectroscopic Analysis
Spectroscopic analysis is essential for structural elucidation and quality control. Below is a theoretical interpretation of the expected spectra for this compound.
Infrared (IR) Spectroscopy
An IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups:
-
N-H Stretch: Two distinct, sharp to medium peaks are expected in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).
-
C-H Stretch (sp³): Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the C-H bonds of the isobutyl group.[6]
-
C-H Stretch (sp²): Weaker absorptions just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) from the C-H bonds on the aromatic ring.[7]
-
C=O Stretch: A very strong, sharp absorption band around 1680-1710 cm⁻¹. The conjugation with the aromatic ring and potential intramolecular hydrogen bonding with the ortho-amino group shifts this ester carbonyl peak to a lower wavenumber than a typical saturated ester (~1735 cm⁻¹).
-
C=C Stretch: Medium to weak absorptions in the 1500-1600 cm⁻¹ range due to the aromatic ring vibrations.[7]
-
C-O Stretch: A strong band in the 1250-1300 cm⁻¹ region corresponding to the C-O single bond of the ester group.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum provides a detailed map of the hydrogen environments:
-
Aromatic Protons (4H): Signals expected in the δ 6.5-8.0 ppm range. The electron-donating amino group and electron-withdrawing ester group will create a complex splitting pattern (multiplets). The proton ortho to the amino group and the proton ortho to the ester group will be the most shielded and deshielded, respectively.
-
Amine Protons (2H): A broad singlet typically appearing between δ 4.0-5.0 ppm. Its chemical shift can be variable and concentration-dependent.
-
-O-CH₂- Protons (2H): A doublet around δ 4.1-4.3 ppm. It is coupled to the adjacent methine proton.
-
-CH- Proton (1H): A multiplet (septet or nonet) around δ 2.0-2.2 ppm, coupled to the six methyl protons and the two methylene protons.
-
-CH₃ Protons (6H): A doublet around δ 0.9-1.0 ppm, representing the two equivalent methyl groups of the isobutyl moiety, coupled to the single methine proton.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The carbon NMR spectrum will show distinct signals for each unique carbon atom:
-
Carbonyl Carbon (C=O): A weak signal in the δ 167-170 ppm region.
-
Aromatic Carbons (6C): Six signals between δ 110-155 ppm. The carbon attached to the amino group (C-NH₂) will be highly shielded (~δ 110-115 ppm), while the carbon attached to the ester group (C-COO) will be deshielded (~δ 150 ppm).
-
Ester Methylene Carbon (-O-CH₂-): A signal around δ 70-75 ppm.
-
Isobutyl Methine Carbon (-CH-): A signal around δ 28-30 ppm.
-
Isobutyl Methyl Carbons (-CH₃): A signal around δ 19-22 ppm.
Mass Spectrometry
In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 193.[2] Key fragmentation patterns would include:
-
Loss of the isobutyl group (-C₄H₉): A peak at m/z = 136, corresponding to the protonated anthranilic acid fragment.
-
McLafferty rearrangement: If sterically feasible, leading to a fragment from the loss of isobutylene (C₄H₈) at m/z = 137 (anthranilic acid).
-
Base Peak: The most abundant peak is often at m/z = 119 or 120, resulting from the loss of the isobutoxy group (-OC₄H₉) followed by rearrangement.[2]
Synthesis and Chemical Reactivity
Primary Synthesis: Fischer Esterification
The most common and industrially viable method for producing this compound is the Fischer-Speier esterification.[8] This acid-catalyzed equilibrium reaction involves heating anthranilic acid with an excess of isobutyl alcohol.
Reaction: Anthranilic Acid + Isobutyl Alcohol ⇌ this compound + Water
The use of an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for nucleophilic attack by the alcohol.[8] To drive the equilibrium towards the product, excess alcohol is often used as the solvent, and the water formed during the reaction is removed, for instance, by azeotropic distillation using a Dean-Stark apparatus.[3][8]
Caption: Mechanism of Fischer-Speier Esterification.
Chemical Reactivity
-
Hydrolysis: As an ester, it is susceptible to hydrolysis back to anthranilic acid and isobutanol under either acidic or basic conditions. This reaction is the reverse of its synthesis.
-
Stability: The compound is stable under normal conditions but is reported to be sensitive to air and light, which may cause degradation and discoloration over time.[9]
-
Electrophilic Aromatic Substitution: The benzene ring, activated by the strong electron-donating amino group, can undergo electrophilic substitution reactions such as halogenation or nitration, although conditions must be controlled to avoid side reactions with the amine or ester functionalities.
Standard Laboratory Synthesis Protocol
This section outlines a typical workflow for the synthesis and purification of this compound.
Caption: Laboratory Workflow for this compound Synthesis.
Methodology:
-
Reagents and Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine anthranilic acid (1.0 eq), isobutyl alcohol (5.0-10.0 eq, serving as reactant and solvent), and a catalytic amount of concentrated sulfuric acid (approx. 5 mol%).
-
Reaction: Heat the mixture to a gentle reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the anthranilic acid starting material.
-
Cooling and Neutralization: Once the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature. Slowly pour the mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the sulfuric acid catalyst and any unreacted anthranilic acid.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent like diethyl ether or ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with a saturated sodium chloride solution (brine) to remove residual water and water-soluble impurities. Dry the organic phase over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.[10]
-
Solvent Removal: Filter off the drying agent and remove the bulk of the solvent using a rotary evaporator.
-
Purification: The resulting crude product can be purified by vacuum distillation to yield pure this compound as a colorless to pale yellow liquid.[4]
-
Characterization: Confirm the identity and purity of the final product using the spectroscopic methods detailed in Section 3.
Safety and Handling
According to safety data sheets, this compound is classified as harmful if swallowed, causes skin irritation, and may cause an allergic skin reaction or serious eye irritation.[11]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.
-
Handling: Use in a well-ventilated area or a fume hood. Avoid breathing vapors.
-
Storage: Store in a tightly closed container in a cool, dry place, protected from light and air.[9]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[11]
Conclusion
The theoretical properties of this compound are a direct consequence of its molecular structure—an interplay between its aromatic core, an electron-donating amine, and a moderately bulky ester group. These features define its physical state, solubility, spectral signature, and chemical reactivity. For researchers in chemistry and drug development, this foundational knowledge is indispensable for manipulating its structure, predicting its behavior in complex systems, and developing new applications.
References
- 1. Showing Compound this compound (FDB013696) - FooDB [foodb.ca]
- 2. This compound | C11H15NO2 | CID 24515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. US4135050A - Process for preparing anthranilic acid esters - Google Patents [patents.google.com]
- 5. This compound, 7779-77-3 [thegoodscentscompany.com]
- 6. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. cerritos.edu [cerritos.edu]
- 10. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 11. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0031249) [hmdb.ca]
Methodological & Application
Introduction: The Aromatic Profile of Isobutyl Anthranilate
An Application Guide to the Synthesis of Isobutyl Anthranilate
Prepared by: Gemini, Senior Application Scientist
This compound (2-methylpropyl 2-aminobenzoate) is an organic ester recognized for its potent and pleasant aromatic qualities.[1] Characterized by a sweet, fruity aroma with distinct grape and floral notes, it is a valuable component in the flavor and fragrance industries.[2][3] Its applications range from imparting grape-like flavors to beverages and confectionery to its use as a component in perfumes and cosmetic products.[2][4] Structurally, it is derived from the esterification of anthranilic acid with isobutyl alcohol.[1] This guide provides an in-depth exploration of the primary synthetic routes to this compound, offering detailed protocols and critical analysis for researchers and professionals in chemical synthesis and product development.
Chapter 1: The Classical Approach: Fischer-Speier Esterification
The most traditional and widely understood method for synthesizing this compound is the Fischer-Speier esterification. This acid-catalyzed condensation reaction involves the direct reaction of anthranilic acid with an excess of isobutyl alcohol.[1]
Principle and Mechanism
The Fischer esterification is a reversible reaction where a carboxylic acid and an alcohol form an ester and water in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[5] The mechanism proceeds through several equilibrium steps:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of anthranilic acid, significantly increasing its electrophilicity.
-
Nucleophilic Attack: The lone pair on the oxygen atom of isobutyl alcohol attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group.
-
Deprotonation: The final step involves the deprotonation of the resulting oxonium ion to regenerate the acid catalyst and yield the final ester product, this compound.
To drive the reaction to completion, the equilibrium must be shifted towards the products. This is typically achieved by using an excess of one reactant (usually the less expensive alcohol) or by removing water as it is formed.[5][6]
Caption: Mechanism of Fischer-Speier Esterification.
Experimental Protocol: Acid-Catalyzed Synthesis
This protocol describes a standard laboratory-scale synthesis of this compound using sulfuric acid as the catalyst and a Dean-Stark apparatus to remove water.
Materials:
-
Anthranilic acid (1.0 mol, 137.14 g)
-
Isobutanol (4.0 mol, 370.6 g, ~457 mL)
-
Concentrated Sulfuric Acid (H₂SO₄, ~0.1 mol, 5.4 mL)
-
Toluene (~100 mL)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
2L Round-bottom flask, Dean-Stark trap, Condenser, Heating mantle, Separatory funnel, Rotary evaporator
Procedure:
-
Setup: Assemble the 2L round-bottom flask with a heating mantle, the Dean-Stark trap filled with toluene, and a reflux condenser.
-
Charging the Reactor: To the flask, add anthranilic acid, isobutanol, and a magnetic stir bar. Begin stirring to dissolve the acid.
-
Catalyst Addition: Slowly and carefully add the concentrated sulfuric acid to the stirring mixture. The addition is exothermic and should be done with caution.
-
Reaction (Reflux): Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water, being denser, will separate to the bottom of the trap while the toluene overflows back into the flask. Continue reflux for 4-8 hours, or until no more water is collected in the trap.
-
Cooling and Quenching: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Work-up (Neutralization): Transfer the cooled reaction mixture to a large separatory funnel. Carefully wash the organic phase sequentially with:
-
Water (2 x 200 mL)
-
Saturated NaHCO₃ solution (3 x 150 mL, or until CO₂ evolution ceases) to neutralize the acid catalyst. Caution: Vent the separatory funnel frequently to release pressure from CO₂ gas.
-
Saturated NaCl solution (1 x 150 mL) to break any emulsions and remove excess water.
-
-
Drying and Filtration: Drain the organic layer into a large Erlenmeyer flask and dry it over anhydrous Na₂SO₄. Once dry, filter the solution to remove the drying agent.
-
Solvent Removal: Remove the excess isobutanol and toluene using a rotary evaporator.
-
Purification (Distillation): The crude this compound is purified by vacuum distillation to yield a colorless to pale yellow liquid.[2]
Key Considerations & Optimization
-
Catalyst Choice: While H₂SO₄ is effective, solid acid catalysts like Amberlyst-15 or acid-treated clays can be used to simplify work-up, as they can be removed by simple filtration.[7][8] This avoids the hazardous quenching and washing steps.
-
Water Removal: The efficiency of the Dean-Stark trap is critical. Ensuring the correct azeotropic solvent (like toluene or cyclohexane) is used and that the apparatus is set up correctly will maximize the yield by continuously shifting the reaction equilibrium.[6]
-
Amine Group Reactivity: The presence of the amine group in anthranilic acid means that a stoichiometric amount of acid catalyst is consumed to form an ammonium salt. Therefore, a catalytic amount must be added in addition to this.[7][9] Using heterogeneous catalysts can circumvent this issue.
Chapter 2: The Transesterification Pathway
Transesterification is an alternative route that avoids the production of water, thereby simplifying the reaction equilibrium. It involves reacting a readily available ester, such as methyl or ethyl anthranilate, with isobutanol in the presence of a catalyst.[9]
Principle and Mechanism
This reaction involves the exchange of the alcohol group of an ester with another alcohol. The process is typically catalyzed by a base, such as potassium carbonate (K₂CO₃), or an acid.[9][10] The reaction is driven to completion by using a large excess of the desired alcohol (isobutanol) and removing the more volatile alcohol byproduct (e.g., methanol or ethanol) by distillation.
The base-catalyzed mechanism proceeds as follows:
-
Alkoxide Formation: The base catalyst deprotonates isobutanol to form the isobutoxide nucleophile.
-
Nucleophilic Acyl Substitution: The isobutoxide attacks the carbonyl carbon of the starting ester (e.g., methyl anthranilate).
-
Tetrahedral Intermediate: A tetrahedral intermediate is formed.
-
Elimination: The intermediate collapses, eliminating the original alkoxide group (e.g., methoxide), which is then protonated by the methanol byproduct to regenerate the catalyst.
Caption: Base-catalyzed transesterification workflow.
Experimental Protocol: Base-Catalyzed Synthesis
This protocol is adapted from patent literature describing the synthesis of anthranilate esters via transesterification.[9][10]
Materials:
-
Ethyl Anthranilate (1.0 mol, 165.19 g)
-
Isobutanol (excess, e.g., 6.0 mol, 555.9 g, ~685 mL)
-
Potassium Carbonate (K₂CO₃, anhydrous powder, ~0.1 mol, 13.8 g)
-
2L Round-bottom flask, Distillation column (e.g., Vigreux), Condenser, Heating mantle, Collection flask
Procedure:
-
Setup: Assemble the 2L round-bottom flask with a distillation column, condenser, and collection flask.
-
Charging the Reactor: Add ethyl anthranilate, isobutanol, and potassium carbonate to the flask with a stir bar.
-
Reaction and Distillation: Heat the mixture. The lower-boiling ethanol (b.p. 78 °C) that is formed will distill off. The temperature at the head of the column should be monitored. The reaction is driven forward as the ethanol is removed.
-
Completion: The reaction is typically complete after several hours, indicated by the cessation of ethanol distillation and a rise in the distillation head temperature towards the boiling point of isobutanol (108 °C).[10]
-
Catalyst Removal: Cool the reaction mixture to room temperature. The solid potassium carbonate catalyst can be removed by filtration.
-
Purification: The excess isobutanol is removed from the filtrate by rotary evaporation. The remaining crude product is then purified by vacuum distillation to yield pure this compound.
Chapter 3: Green Synthesis via Enzymatic Catalysis
Reflecting the growing demand for "natural" flavor compounds and sustainable processes, enzymatic synthesis offers a highly selective and environmentally benign alternative to traditional chemical methods.[4]
Principle and Mechanism
This method utilizes enzymes, typically lipases, as biocatalysts for the esterification of anthranilic acid and isobutanol. Lipases, such as Candida antarctica lipase B (CalB), are highly efficient and operate under mild conditions (moderate temperatures, neutral pH), which minimizes byproduct formation and energy consumption.[1] The reaction can be performed in organic solvents or in a solvent-free system. To overcome equilibrium limitations, biphasic systems (e.g., aqueous/hexane) can be employed, where the organic solvent continuously extracts the ester product, thus driving the reaction forward.[1][4]
Experimental Protocol: Lipase-Catalyzed Synthesis
Materials:
-
Anthranilic acid (100 mmol, 13.7 g)
-
Isobutanol (120 mmol, 11.1 g, ~13.7 mL)
-
Immobilized Candida antarctica lipase B (CalB) (e.g., Novozym 435, ~1-5% w/w of substrates)
-
Hexane (or other non-polar organic solvent, 200 mL)
-
Molecular sieves (3Å, activated)
-
Orbital shaker incubator, filtration setup
Procedure:
-
Setup: In a 500 mL Erlenmeyer flask, combine anthranilic acid, isobutanol, and hexane.
-
Initiation: Add the immobilized lipase and a small amount of molecular sieves (to adsorb the water produced) to the flask.
-
Reaction: Seal the flask and place it in an orbital shaker incubator set to a moderate temperature (e.g., 40-50 °C) and agitation (e.g., 150-200 rpm).
-
Monitoring: Monitor the reaction progress over 8-24 hours by taking small aliquots and analyzing them via GC or HPLC.
-
Enzyme Recovery: Once the reaction reaches the desired conversion, stop the reaction and recover the immobilized enzyme by simple filtration. The enzyme can often be washed and reused.
-
Purification: The solvent (hexane) is removed from the filtrate by rotary evaporation. The crude product can be further purified if necessary, often by vacuum distillation, though the high selectivity of the enzyme may yield a product of sufficient purity for some applications directly.
Performance of Chemoenzymatic Pathways
The choice of enzyme and reaction conditions significantly impacts the efficiency of the synthesis.
| Enzyme Catalyst | Solvent System | Temperature (°C) | Conversion (%) | Reaction Time (h) | Reference |
| CalB (immobilized) | Hexane | 50 | 85 | 10 | [1] |
| Bacillus subtilis BS2 | Toluene | 45 | 92 | 8 | [1] |
| Candida rugosa lipase | Solvent-free | 40 | >90 | 24 | [1][4] |
Chapter 4: Comparative Analysis of Synthesis Methods
| Feature | Fischer-Speier Esterification | Transesterification | Enzymatic Synthesis |
| Principle | Acid-catalyzed condensation | Base/Acid-catalyzed alcohol exchange | Biocatalyzed condensation |
| Reactants | Anthranilic Acid, Isobutanol | Anthranilate Ester, Isobutanol | Anthranilic Acid, Isobutanol |
| Byproduct | Water | Lower-boiling Alcohol | Water |
| Catalyst | Strong acid (H₂SO₄, p-TsOH) | Base (K₂CO₃) or Acid | Lipase (e.g., CalB) |
| Conditions | High temperature, reflux | High temperature | Mild temperature (30-60 °C) |
| Advantages | Inexpensive reagents, well-established | Avoids water byproduct, simpler equilibrium | High selectivity, mild conditions, "green" process, reusable catalyst |
| Disadvantages | Harsh conditions, catalyst neutralization required, potential side reactions | Requires pre-existing ester, high energy input | Slower reaction times, higher catalyst cost, potential enzyme deactivation |
| Best For | Large-scale, cost-driven industrial synthesis | When starting ester is readily available | High-purity products, "natural" labeling requirements, sustainable processes |
References
- 1. Buy this compound (EVT-299231) | 7779-77-3 [evitachem.com]
- 2. This compound, 7779-77-3 [thegoodscentscompany.com]
- 3. This compound [flavscents.com]
- 4. US5437991A - Process for the synthesis natural aromatics - Google Patents [patents.google.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ijpca.org [ijpca.org]
- 9. US4135050A - Process for preparing anthranilic acid esters - Google Patents [patents.google.com]
- 10. DE2636423B1 - Process for the production of anthranilic acid esters - Google Patents [patents.google.com]
Lipase-Catalyzed Synthesis of Isobutyl Anthranilate: An Application Note and Protocol
<
For: Researchers, scientists, and drug development professionals
Introduction: The Case for Enzymatic Esterification
Isobutyl anthranilate is a significant flavor and fragrance compound, prized for its sweet, fruity, grape-like aroma.[1][2] Traditionally synthesized through chemical methods that often require harsh conditions and can generate undesirable byproducts, the use of lipases as biocatalysts presents a compelling green chemistry alternative.[3] Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are enzymes that catalyze the hydrolysis of fats and oils.[4] However, in non-aqueous or low-water environments, their catalytic activity can be reversed to favor ester synthesis.[4][5] This enzymatic approach offers high selectivity, mild reaction conditions, and a reduced environmental footprint, making it an attractive method for the synthesis of high-value esters like this compound.[3]
This guide provides a comprehensive overview of the lipase-catalyzed synthesis of this compound, detailing the underlying enzymatic mechanism, a step-by-step protocol for synthesis and purification, and methods for product characterization.
Scientific Foundation: Understanding the Biocatalytic Process
The enzymatic synthesis of this compound from anthranilic acid and isobutyl alcohol is a reversible esterification reaction. The use of an immobilized lipase, such as Novozym® 435 (lipase B from Candida antarctica immobilized on a macroporous acrylic resin), is highly recommended.[6] Immobilization enhances enzyme stability, simplifies catalyst recovery and reuse, and allows for a continuous process design, which are critical factors for industrial applications.[7]
The Catalytic Mechanism: A Ping-Pong Bi-Bi Approach
The lipase-catalyzed esterification generally follows a Ping-Pong Bi-Bi mechanism.[8] This two-step process involves the formation of a covalent acyl-enzyme intermediate.
-
Acylation: The carboxylic acid (anthranilic acid) binds to the active site of the lipase. The catalytic triad (typically Ser-His-Asp) facilitates the formation of a tetrahedral intermediate, which then collapses to release a water molecule and form an acyl-enzyme complex.
-
Nucleophilic Attack: The alcohol (isobutyl alcohol) then enters the active site and acts as a nucleophile, attacking the acyl-enzyme intermediate. This leads to the formation of another tetrahedral intermediate, which subsequently breaks down to release the ester product (this compound) and regenerate the free enzyme.
Diagram of the Ping-Pong Bi-Bi Mechanism
Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.
Experimental Protocol: Synthesis and Purification
This protocol details a laboratory-scale batch synthesis of this compound using an immobilized lipase.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Anthranilic Acid | ≥99% | Sigma-Aldrich |
| Isobutyl Alcohol | ≥99.5% | Sigma-Aldrich |
| Novozym® 435 (Immobilized Candida antarctica lipase B) | --- | Novozymes |
| n-Hexane | Anhydrous, 95% | Fisher Scientific |
| Molecular Sieves | 3 Å | Sigma-Aldrich |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR |
| Diethyl Ether | ACS Grade | Fisher Scientific |
| Deuterated Chloroform (CDCl₃) | 99.8 atom % D | Cambridge Isotope Laboratories |
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Step-by-Step Synthesis Procedure
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve anthranilic acid in n-hexane. Add isobutyl alcohol to the mixture. A molar ratio of alcohol to acid of 2:1 is a good starting point to shift the equilibrium towards product formation.[8] The choice of a non-polar solvent like n-hexane is crucial as it minimally interferes with the essential water layer around the enzyme, maintaining its catalytic activity.[5][9]
-
Water Removal: Add activated 3 Å molecular sieves to the reaction mixture (approximately 10% w/v) to remove the water produced during the esterification, which further drives the reaction towards the product.
-
Enzymatic Reaction: Add the immobilized lipase, Novozym® 435, to the flask. A typical enzyme loading is 5-10% (w/w) based on the weight of the limiting reactant (anthranilic acid).[5] Seal the flask and place it in a temperature-controlled shaker set to 50-60°C and 150-200 rpm. Monitor the reaction progress by withdrawing small aliquots over time and analyzing them by Gas Chromatography (GC). A conversion of over 90% can typically be achieved within 24-48 hours.[8]
-
Enzyme Recovery: Once the reaction reaches equilibrium (or the desired conversion), cool the mixture to room temperature. Separate the immobilized enzyme by vacuum filtration. The recovered enzyme can be washed with fresh solvent and reused for subsequent batches. Studies have shown that Novozym® 435 can be reused for multiple cycles without significant loss of activity.[8][10]
-
Work-up and Purification:
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted anthranilic acid.
-
Wash with brine (saturated NaCl solution) to remove residual water and salts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent (n-hexane) under reduced pressure using a rotary evaporator to yield the crude this compound. For higher purity, column chromatography on silica gel can be employed.
-
Product Characterization and Data Analysis
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₅NO₂[11][12] |
| Molecular Weight | 193.24 g/mol [11][12] |
| Appearance | Colorless to pale yellow or brown liquid[11][13] |
| Odor | Sweet, fruity, grape-like[1] |
| Boiling Point | ~313-315 °F at 13.5 mmHg[11] |
| Density | ~1.057-1.063 g/cm³[11] |
Spectroscopic Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for determining the purity of the product and confirming its molecular weight. The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 193.[2][11]
-
Fourier-Transform Infrared Spectroscopy (FTIR): The FTIR spectrum will display characteristic peaks for the functional groups present. Key absorptions include N-H stretching of the primary amine, C=O stretching of the ester, and C-O stretching.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the -NH₂ protons, and the protons of the isobutyl group. The ¹³C NMR will confirm the number and types of carbon atoms in the molecule.
Optimization and Troubleshooting
Several parameters can be adjusted to optimize the synthesis of this compound.
| Parameter | Effect on Reaction | Optimization Strategy |
| Temperature | Affects reaction rate and enzyme stability. Higher temperatures increase the rate but can lead to enzyme denaturation. | Perform a temperature screen (e.g., 40-70°C) to find the optimal balance. Most lipases used for esterification are stable up to 60°C.[14] |
| Substrate Molar Ratio | An excess of one substrate (typically the alcohol) can shift the equilibrium towards product formation. | Evaluate different molar ratios (e.g., 1:1, 1:2, 1:3 acid to alcohol) to maximize conversion.[15] |
| Enzyme Loading | Higher enzyme concentration increases the reaction rate but also the cost. | Determine the minimum enzyme amount that provides a satisfactory reaction rate. |
| Solvent Choice | The solvent affects substrate solubility and enzyme activity.[5][9][16] | While n-hexane is a good starting point, other non-polar solvents like heptane or cyclohexane can be tested. Solvent-free systems are also an option but may face mass transfer limitations.[17][18] |
| Water Content | A minimal amount of water is essential for lipase activity, but excess water favors hydrolysis. | The use of molecular sieves is an effective way to control water content. |
Troubleshooting:
-
Low Conversion: Check for enzyme deactivation (e.g., due to temperature or inhibitors). Ensure efficient water removal. Increase the molar ratio of the alcohol.
-
Byproduct Formation: While lipase catalysis is highly selective, side reactions can occur. Analyze the product mixture by GC-MS to identify any byproducts.
-
Difficulty in Purification: If the crude product is difficult to purify, consider alternative work-up procedures or different chromatographic conditions.
Conclusion
The lipase-catalyzed synthesis of this compound is a robust and environmentally friendly alternative to traditional chemical methods. By leveraging the high selectivity of enzymes like Novozym® 435, researchers can produce this valuable flavor and fragrance compound with high purity and yield under mild conditions. The protocols and optimization strategies outlined in this guide provide a solid foundation for scientists and professionals in the field to successfully implement this biocatalytic approach.
References
- 1. This compound, 7779-77-3 [thegoodscentscompany.com]
- 2. Showing Compound this compound (FDB013696) - FooDB [foodb.ca]
- 3. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. benchchem.com [benchchem.com]
- 6. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics of Enzymatic Synthesis of Cinnamyl Butyrate by Immobilized Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solvent effects on biocatalysis in organic systems: Equilibrium position and rates of lipase catalyzed esterification | Semantic Scholar [semanticscholar.org]
- 10. Optimization of lipase-catalyzed transesterification of lard for biodiesel production using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C11H15NO2 | CID 24515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. GSRS [gsrs.ncats.nih.gov]
- 13. Buy this compound (EVT-299231) | 7779-77-3 [evitachem.com]
- 14. Oleyl oleate synthesis by immobilized lipase from Candida sp.1619 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimization of esterification reactions of perillyl alcohol with different fatty acids catalyzed by Novozym® 435 lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Solvent effects on lipase-catalyzed esterification of glycerol and fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Esterification by immobilized lipase in solvent-free media: kinetic and thermodynamic arguments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Solvent-free esterifications mediated by immobilized lipases: a review from thermodynamic and kinetic perspectives - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY00696G [pubs.rsc.org]
Application Note: High-Purity Isobutyl Anthranilate for Research and Development
Abstract
Isobutyl anthranilate (2-methylpropyl 2-aminobenzoate) is a key aromatic compound widely utilized in the flavor and fragrance industries for its characteristic sweet, fruity, and grape-like aroma. For applications in drug development, sensory research, and as an analytical standard, achieving high purity is paramount. This document provides a comprehensive guide to the purification of this compound, detailing the underlying principles of impurity removal, step-by-step protocols for chemical work-up and primary purification techniques, and methods for final purity assessment.
Introduction and Physicochemical Properties
This compound is an ester derived from anthranilic acid and isobutyl alcohol.[1] Its organoleptic properties are highly dependent on its purity; trace impurities can lead to off-odors and unreliable experimental results. The primary goal of purification is to remove unreacted starting materials, catalysts, and byproducts from the synthesis, which is typically a Fischer esterification reaction. Crude this compound often appears as a pale yellow to brown liquid, while the highly purified compound is a colorless to pale yellow liquid.[2]
Table 1: Physical Properties of this compound and Key Potential Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility in Water |
| This compound | 193.24 | ~156-157 °C at 13.5 mmHg[2] | Insoluble[2] |
| Anthranilic Acid | 137.14 | Sublimes | Slightly soluble |
| Isobutyl Alcohol | 74.12 | 108 °C at 760 mmHg | 8.7 g/100 mL |
| Sulfuric Acid (catalyst) | 98.08 | 337 °C at 760 mmHg | Miscible |
Understanding the Impurity Profile
Effective purification begins with understanding the potential impurities. The standard synthesis involves heating anthranilic acid and isobutyl alcohol with an acid catalyst (e.g., H₂SO₄).
-
Unreacted Starting Materials: Anthranilic acid and isobutyl alcohol.
-
Catalyst: Sulfuric acid or p-toluenesulfonic acid.
-
Byproducts:
-
Water: Formed during the esterification reaction.
-
Oxidation/Degradation Products: Anthranilic acid and its esters can be sensitive to air and light, leading to colored impurities. Basic conditions during work-up can also cause oxidation, resulting in dark discoloration.[3]
-
Tars: Strong acid catalysts at high temperatures can promote polymerization and the formation of tar-like substances.[4]
-
Figure 1: Synthesis and resulting impurity profile.
Protocol: Post-Synthesis Work-up
The initial purification step involves a liquid-liquid extraction to remove the bulk of acidic and water-soluble impurities. This phase is critical for the success of subsequent high-purity techniques.
Objective: To neutralize the acid catalyst and remove water-soluble starting materials.
Materials:
-
Crude reaction mixture
-
Separatory funnel
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Allow the crude reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel. If a solvent like diethyl ether or ethyl acetate was used during the reaction, ensure a sufficient volume is present to form a distinct organic layer. If not, add a volume of ethyl acetate roughly equal to the reaction volume.
-
Neutralization Wash: Add saturated NaHCO₃ solution to the funnel. Stopper the funnel and invert gently, venting frequently to release CO₂ pressure. Shake and allow the layers to separate. Drain the lower aqueous layer. Repeat this wash until no more gas evolves.
-
Causality: This step neutralizes the strong acid catalyst and converts unreacted anthranilic acid into its sodium salt, which is highly soluble in water and is thus extracted from the organic layer.[4]
-
-
Water Wash: Wash the organic layer with deionized water to remove residual bicarbonate and other water-soluble impurities like isobutyl alcohol. Drain the aqueous layer.
-
Brine Wash: Wash the organic layer with brine.
-
Causality: The brine wash helps to break any emulsions and removes the bulk of the dissolved water from the organic layer, making the final drying step more efficient.[4]
-
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add anhydrous MgSO₄, swirling the flask. Add more drying agent until some particles remain free-flowing.
-
Filtration & Concentration: Filter the solution through a fluted filter paper into a clean, dry round-bottom flask to remove the drying agent. Concentrate the solution using a rotary evaporator to remove the solvent, yielding the crude, washed this compound.
High-Purity Purification Methodologies
Based on the nature of the remaining impurities, one of the following methods should be selected. For the highest purity, a combination of methods may be required.
Figure 2: Decision tree for purification method selection.
Method 1: Fractional Vacuum Distillation
This is the most effective and widely used method for purifying liquid esters like this compound.
Principle: Separation is based on differences in boiling points. Applying a vacuum lowers the boiling point of the compounds, preventing thermal degradation that can occur at atmospheric pressure.[5][6]
Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, condenser, and receiving flask(s). A Claisen adapter is highly recommended to prevent bumping.[7] Ensure all glassware is dry and free of cracks. Use a stir bar in the distillation flask.[7]
-
Grease Joints: Lightly grease all ground-glass joints to ensure a tight seal under vacuum.
-
System Assembly: Add the crude ester to the distillation flask (no more than half-full). Connect the apparatus to a vacuum trap and a vacuum source (e.g., vacuum pump).
-
Evacuate: Begin reducing the pressure in the system before applying heat. This will remove any highly volatile solvents.[7]
-
Heating: Once a stable vacuum is achieved, begin gently heating the distillation flask with a heating mantle.
-
Fraction Collection:
-
Forerun: Collect the first fraction, which will contain any residual low-boiling impurities (e.g., isobutyl alcohol).
-
Main Fraction: As the temperature stabilizes at the boiling point of this compound at the recorded pressure, switch to a clean receiving flask to collect the pure product. Record the stable temperature and pressure range.
-
End Fraction: Stop the distillation before the flask boils to dryness to avoid concentrating non-volatile, potentially explosive impurities.[8]
-
-
Shutdown: Remove the heat source first, and allow the system to cool before slowly re-introducing air to the apparatus.
Method 2: Flash Column Chromatography
This method is ideal for removing non-volatile or colored impurities that are not easily separated by distillation.
Principle: Separation is based on the differential partitioning of compounds between a solid stationary phase (silica gel) and a liquid mobile phase (eluent).
Protocol:
-
Solvent System Selection: Using Thin-Layer Chromatography (TLC), determine a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives the this compound an Rf value of approximately 0.3-0.4.[8] This provides optimal separation on the column.
-
Column Packing: Pack a glass column with silica gel using the selected eluent system (wet slurry method is preferred). Ensure the silica bed is level and free of air bubbles.
-
Sample Loading: Pre-adsorb the crude ester onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent, mixing with silica, and evaporating the solvent. Carefully add this dry powder to the top of the column.
-
Elution: Add the eluent to the column and apply positive pressure (flash chromatography) to push the solvent through. The compounds will travel down the column at different rates.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Spot each fraction on a TLC plate to determine which fractions contain the pure product. Combine the pure fractions.
-
Solvent Removal: Remove the eluent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Purity Assessment and Characterization
After purification, the identity and purity of the final product must be confirmed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the definitive technique for assessing the purity of volatile fragrance compounds.[9][10] A single sharp peak on the GC chromatogram corresponding to the correct mass spectrum confirms high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide structural confirmation, ensuring the product is the correct isomer and free from structurally similar impurities.[11]
-
Refractive Index: A quick and simple physical measurement. The refractive index of pure this compound should be between 1.534 and 1.540 at 20°C.[2] Any deviation can indicate the presence of impurities.
Safety and Handling
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
This compound may cause skin and eye irritation.[11]
-
Store the purified product in a tightly sealed container, protected from light and air, to prevent degradation.
References
- 1. Showing Compound this compound (FDB013696) - FooDB [foodb.ca]
- 2. This compound | C11H15NO2 | CID 24515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sciencemadness Discussion Board - Purifying anthranilic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Sciencemadness Discussion Board - Distilling esters with very high boiling points? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. gcms.cz [gcms.cz]
- 11. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
The Analyst's Guide to Isobutyl Anthranilate: Detailed Application Notes and Protocols
This comprehensive guide provides detailed application notes and validated protocols for the analytical determination of isobutyl anthranilate. Designed for researchers, scientists, and professionals in drug development, flavor, and fragrance industries, this document offers in-depth methodologies for accurate and reliable quantification and characterization of this important aromatic compound.
Introduction to this compound and its Analytical Importance
This compound (isobutyl 2-aminobenzoate) is an organic ester with a characteristic fruity, grape-like aroma.[1][2] It is widely used as a flavoring agent in food and beverages and as a fragrance component in perfumes and cosmetics.[3][4] The accurate determination of this compound is crucial for quality control, formulation development, and regulatory compliance. This guide outlines a suite of analytical techniques, from chromatographic to spectroscopic methods, providing the foundational knowledge and practical steps for its analysis.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to selecting and optimizing analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₂ | [4] |
| Molecular Weight | 193.24 g/mol | [4] |
| Appearance | Colorless to pale yellow or brown liquid | [5] |
| Boiling Point | 169-170 °C at 13.5 mmHg | |
| Solubility | Insoluble in water; soluble in ethanol and other organic solvents.[5] | [5] |
| FEMA Number | 2182 | [3][4] |
| JECFA Number | 1537 | [6] |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. Its high sensitivity and specificity make it the method of choice for trace-level analysis in complex matrices.
Causality of Experimental Choices in GC-MS
The volatility of this compound makes it an ideal candidate for GC analysis. The selection of a non-polar or mid-polar capillary column is based on the compound's polarity, ensuring good peak shape and resolution from other matrix components. Electron ionization (EI) is a standard and robust ionization technique that generates a reproducible fragmentation pattern, allowing for confident identification through library matching.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Protocol 1: Liquid-Liquid Extraction (LLE) for GC-MS
This protocol is suitable for liquid samples such as beverages.
Materials:
-
Sample containing this compound
-
Dichloromethane (DCM), HPLC grade
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Glass vials
Procedure:
-
To 10 mL of the liquid sample in a separatory funnel, add 10 mL of dichloromethane.
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The organic layer (bottom) will contain the this compound.
-
Drain the organic layer into a clean flask containing anhydrous sodium sulfate to remove any residual water.
-
Swirl the flask and allow it to stand for 5 minutes.
-
Decant the dried organic extract into a clean vial for GC-MS analysis.
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for GC-MS
This protocol is ideal for analyzing volatile components and minimizing matrix effects.
Materials:
-
Sample containing this compound
-
20 mL headspace vial with a screw cap and PTFE/silicone septum
-
SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS)
-
Heating block or water bath
Procedure:
-
Place 5 mL of the liquid sample into a 20 mL headspace vial.
-
If the sample is aqueous, add 1 g of NaCl to increase the ionic strength and promote the release of volatile compounds.
-
Seal the vial with the screw cap.
-
Place the vial in a heating block or water bath at 60°C for 15 minutes to allow for equilibration of the headspace.
-
Expose the SPME fiber to the headspace for 30 minutes at 60°C.
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
GC-MS Instrumental Parameters
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Injector Temperature | 250°C | Ensures rapid volatilization of the analyte. |
| Injection Mode | Splitless (for trace analysis) or Split (10:1 for higher concentrations) | Splitless mode enhances sensitivity for low-concentration samples. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (constant flow) | Optimal for most capillary columns. |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent | A non-polar column suitable for a wide range of compounds, including esters. |
| Oven Temperature Program | Initial: 60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) | A general-purpose program that provides good separation of volatile and semi-volatile compounds. |
| Mass Spectrometer | ||
| Ion Source Temperature | 230°C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) | Provides reproducible fragmentation patterns for library matching. |
| Electron Energy | 70 eV | Standard energy for EI, leading to consistent fragmentation. |
| Mass Range | 40-400 amu | Covers the molecular ion and major fragments of this compound. |
| Scan Mode | Full Scan | For qualitative analysis and identification. |
Expected GC-MS Data:
-
Retention Time: The retention time for this compound will depend on the specific column and conditions but can be used for identification when compared to a standard.
-
Mass Spectrum: The EI mass spectrum of this compound is characterized by a molecular ion peak at m/z 193 and key fragment ions at m/z 137, 119, and 92.[7]
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC. For this compound, reverse-phase HPLC with UV detection is a common and effective method.
Causality of Experimental Choices in HPLC
A C18 column is a standard choice for reverse-phase chromatography, providing good retention and separation of moderately non-polar compounds like this compound. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, is optimized to achieve a suitable retention time and peak shape. UV detection is employed due to the presence of a chromophore (the benzene ring) in the this compound molecule, which absorbs UV light.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of this compound.
Protocol 3: HPLC-UV Analysis of this compound
This protocol is suitable for the quantification of this compound in various matrices.
Materials:
-
This compound standard
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Phosphoric acid or formic acid, analytical grade
-
Volumetric flasks
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in acetonitrile. From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase.
-
Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in the mobile phase. For complex matrices, an extraction step may be necessary. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
HPLC Analysis: Inject the prepared standards and samples into the HPLC system.
HPLC-UV Instrumental Parameters
| Parameter | Setting | Rationale |
| HPLC System | ||
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Standard reverse-phase column for good separation of moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% phosphoric acid or formic acid.[8] | The organic modifier and acid are optimized for retention and peak shape. Formic acid is suitable for MS compatibility.[8] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | A standard injection volume to ensure good peak shape and sensitivity. |
| Column Temperature | 30°C | Maintained for reproducible retention times. |
| UV Detector | ||
| Detection Wavelength | ~254 nm or ~330 nm | Wavelengths of significant UV absorbance for the anthranilate moiety. |
Spectroscopic Analysis
Spectroscopic techniques provide valuable information for the structural elucidation and qualitative identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the chemical structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.
¹H NMR (Proton NMR):
-
Aromatic Protons: Signals in the aromatic region (δ 6.5-8.0 ppm) corresponding to the protons on the benzene ring.
-
Amine Protons (-NH₂): A broad singlet that can exchange with D₂O.
-
Isobutyl Group Protons: Characteristic signals for the -OCH₂-, -CH-, and -CH₃ groups of the isobutyl moiety.
¹³C NMR (Carbon-13 NMR):
-
Carbonyl Carbon: A signal around δ 168 ppm for the ester carbonyl carbon.
-
Aromatic Carbons: Signals in the aromatic region (δ 110-150 ppm).
-
Isobutyl Group Carbons: Signals corresponding to the carbons of the isobutyl group.
Protocol 4: NMR Sample Preparation and Analysis
Materials:
-
This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tube (5 mm)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Dissolve the this compound sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Add a small amount of TMS as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Key Vibrational Frequencies for this compound:
-
N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C=O Stretching: A strong absorption band around 1680-1700 cm⁻¹ characteristic of the ester carbonyl group.
-
C-O Stretching: Bands in the region of 1200-1300 cm⁻¹ for the ester C-O bond.
-
Aromatic C=C Stretching: Bands in the region of 1450-1600 cm⁻¹.
Protocol 5: FTIR Analysis
Materials:
-
This compound sample (neat liquid)
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or salt plates (NaCl or KBr)
Procedure (ATR):
-
Ensure the ATR crystal is clean.
-
Place a small drop of the neat this compound liquid onto the crystal.
-
Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a simple and rapid technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions. This compound exhibits UV absorbance due to its aromatic ring system.
Protocol 6: UV-Vis Spectrophotometric Quantification
Materials:
-
This compound standard
-
Ethanol or other suitable UV-transparent solvent
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in ethanol. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Wavelength of Maximum Absorbance (λmax) Determination: Scan a standard solution across the UV range (e.g., 200-400 nm) to determine the λmax.
-
Calibration Curve: Measure the absorbance of each calibration standard at the λmax. Plot a graph of absorbance versus concentration to create a calibration curve.
-
Sample Analysis: Prepare the sample in the same solvent and measure its absorbance at the λmax.
-
Quantification: Determine the concentration of this compound in the sample using the calibration curve.
Method Validation
All analytical methods used for quantitative purposes must be validated to ensure they are fit for their intended purpose. Key validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
References
- 1. Headspace solid-phase microextraction method for the study of the volatility of selected flavor compounds. | Sigma-Aldrich [merckmillipore.com]
- 2. bfarm.de [bfarm.de]
- 3. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 8. globalresearchonline.net [globalresearchonline.net]
Application Note: High-Throughput Analysis of Isobutyl Anthranilate using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a robust and validated method for the identification and quantification of isobutyl anthranilate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a key compound in the flavor and fragrance industry, requires precise and reliable analytical methods for quality control and research purposes.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the scientific principles, a step-by-step experimental protocol, and expected results. The methodology outlined herein is designed to ensure high sensitivity, selectivity, and reproducibility.
Introduction
This compound (2-methylpropyl 2-aminobenzoate) is an organic ester known for its characteristic sweet, fruity, and floral aroma, reminiscent of grapes.[2] Its molecular formula is C₁₁H₁₅NO₂, and it has a molecular weight of 193.24 g/mol .[1][2] Due to its pleasant scent, it is widely utilized as a flavoring agent in food and beverages and as a fragrance component in various consumer products.[1][3][4] The accurate determination of this compound is crucial for ensuring product consistency, verifying authenticity, and adhering to regulatory standards.
Gas chromatography coupled with mass spectrometry (GC-MS) is the analytical technique of choice for the analysis of volatile and semi-volatile compounds like this compound.[3][5] The high separation efficiency of gas chromatography combined with the definitive identification capabilities of mass spectrometry provides a powerful tool for analyzing complex matrices.[3] This application note describes a validated GC-MS method that is both efficient and reliable for the routine analysis of this compound.
Scientific Principles
The GC-MS analysis of this compound is based on the compound's volatility and its unique mass fragmentation pattern.
Gas Chromatography (GC): In the GC system, the sample is vaporized in a heated inlet and introduced into a capillary column by an inert carrier gas (typically helium or hydrogen).[3] The separation of components within the sample is achieved based on their differential partitioning between the mobile phase (carrier gas) and the stationary phase (a high-boiling point liquid coated on the inner surface of the column).[3] Compounds with higher volatility and lower affinity for the stationary phase will travel through the column faster, resulting in shorter retention times. For this compound, a non-polar or mid-polar column is suitable, given its ester structure.
Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer's ion source.[3] In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment in a reproducible manner. This process is known as Electron Ionization (EI).[1] The resulting positively charged fragments are then accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).[3] The detector records the abundance of each fragment, generating a mass spectrum that serves as a chemical "fingerprint" for the compound. The molecular ion of this compound is expected at m/z 193, with characteristic fragment ions providing definitive identification.[1][6]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the GC-MS analysis of this compound.
Materials and Reagents
-
This compound standard: (≥98% purity)
-
Solvent: Dichloromethane or Ethyl Acetate (GC grade)
-
Internal Standard (optional but recommended for quantitative analysis): e.g., Methyl Stearate
-
Sample Vials: 2 mL amber glass vials with PTFE-lined caps
-
Micropipettes and tips
-
Vortex mixer
-
Centrifuge (if samples contain particulates)
Standard and Sample Preparation
The causality behind meticulous sample preparation is to ensure the analyte is in a suitable form for GC-MS analysis, free from interferences that could affect chromatographic separation and detection.[5][7]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of dichloromethane in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution with dichloromethane. This range is suitable for establishing a calibration curve for quantification.
-
Sample Preparation:
-
Liquid Samples (e.g., beverages, liquid fragrances): For samples where this compound is expected to be present, a liquid-liquid extraction (LLE) may be necessary to isolate the analyte from the sample matrix.[5][8] Mix 1 mL of the liquid sample with 1 mL of dichloromethane. Vortex vigorously for 1 minute and allow the layers to separate. Carefully transfer the organic (bottom) layer to a clean vial for analysis.
-
Solid Samples (e.g., food products): For solid samples, a solvent extraction is required. Homogenize a known weight of the sample (e.g., 1 g) and extract with a suitable volume of dichloromethane (e.g., 5 mL). Vortex or sonicate for 15 minutes. Centrifuge to pellet any solid material and transfer the supernatant to a vial for analysis.[7]
-
Concentration: If the expected concentration of this compound is low, the extract can be concentrated using a gentle stream of nitrogen gas (nitrogen blowdown).[9]
-
GC-MS Instrumental Parameters
The choice of instrumental parameters is critical for achieving good chromatographic resolution and sensitive detection. The following parameters are a robust starting point and can be optimized further if necessary.
| Parameter | Value | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | A modern GC system provides excellent temperature and flow control for reproducible results. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar 5% phenyl-methylpolysiloxane column is a good general-purpose column for separating a wide range of compounds, including esters.[7] |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of this compound without thermal degradation. |
| Injection Mode | Splitless (for trace analysis) or Split (10:1 for higher concentrations) | Splitless injection maximizes the amount of analyte transferred to the column, enhancing sensitivity.[10] A split injection is used for more concentrated samples to avoid column overload. |
| Injection Volume | 1 µL | A standard injection volume that provides a good balance between sensitivity and column loading. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Helium is an inert and efficient carrier gas for GC-MS.[3] A constant flow ensures reproducible retention times. |
| Oven Program | Initial: 70 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | The initial temperature and hold allow for proper focusing of the analytes at the head of the column. The temperature ramp effectively separates compounds based on their boiling points. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | A reliable and sensitive mass selective detector. |
| Ion Source Temp. | 230 °C | Optimizes ionization efficiency and minimizes ion source contamination. |
| Quadrupole Temp. | 150 °C | Maintains stable performance of the mass analyzer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns and allows for library matching.[1] |
| Mass Range | m/z 40-450 | A wide mass range ensures that all relevant fragment ions, including the molecular ion, are detected. |
| Acquisition Mode | Scan (for qualitative analysis and method development) and/or Selected Ion Monitoring (SIM) (for quantification) | Scan mode provides full spectral information for identification. SIM mode significantly increases sensitivity and selectivity for target analytes by monitoring only specific ions. |
Data Analysis
-
Identification: The identification of this compound is confirmed by comparing the retention time of the peak in the sample chromatogram with that of the authentic standard. Further confirmation is achieved by comparing the acquired mass spectrum with a reference spectrum from a library (e.g., NIST) or the injected standard. The expected major ions for this compound are m/z 193 (Molecular Ion), 137, 119, 120, and 92.[1][6]
-
Quantification: For quantitative analysis, a calibration curve is constructed by plotting the peak area of this compound against the concentration of the working standard solutions. The concentration of this compound in the sample is then determined by interpolating its peak area from the calibration curve. The use of an internal standard is recommended to correct for variations in injection volume and instrument response.
Method Validation
To ensure the trustworthiness and reliability of the analytical results, the method should be validated according to established guidelines.[11][12] Key validation parameters include:
-
Linearity: The linearity of the method should be assessed by analyzing the working standard solutions over the desired concentration range. A correlation coefficient (R²) of >0.99 is typically considered acceptable.
-
Accuracy: Accuracy is determined by performing recovery studies on spiked matrix samples at different concentration levels. Recoveries between 80-120% are generally acceptable.
-
Precision: Precision is evaluated by repeatedly analyzing a sample and is expressed as the relative standard deviation (RSD). RSD values of <15% are typically desired.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. These are typically determined based on the signal-to-noise ratio (S/N) of the chromatographic peak (LOD S/N ≥ 3, LOQ S/N ≥ 10).
Visualizations
Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound.
Expected Mass Spectrum Fragmentation
Caption: Predicted fragmentation of this compound in EI-MS.
Conclusion
The GC-MS method detailed in this application note provides a reliable and robust protocol for the analysis of this compound in various matrices. The combination of chromatographic separation and mass spectrometric detection allows for both accurate quantification and confident identification of the target analyte. By following the outlined procedures for sample preparation, instrumental analysis, and data processing, researchers and quality control professionals can achieve high-quality, reproducible results. The validation of this method ensures its suitability for routine use in the flavor, fragrance, and food industries.
References
- 1. This compound | C11H15NO2 | CID 24515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound (EVT-299231) | 7779-77-3 [evitachem.com]
- 3. GC-MS: A Key Tool for Flavor and Fragrance Analysis [hplcvials.com]
- 4. This compound, 7779-77-3 [thegoodscentscompany.com]
- 5. Sample preparation GC-MS [scioninstruments.com]
- 6. Showing Compound this compound (FDB013696) - FooDB [foodb.ca]
- 7. uoguelph.ca [uoguelph.ca]
- 8. Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organomation.com [organomation.com]
- 10. Gas chromatographic analysis of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. s27415.pcdn.co [s27415.pcdn.co]
- 12. Method Validation and Efficiency in Food Additive Testing Using HPLC [jxaiyi.com]
Application Note: Structural Elucidation of Isobutyl Anthranilate using 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy
Abstract
This comprehensive guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the complete structural characterization and verification of isobutyl anthranilate (2-methylpropyl 2-aminobenzoate), an organic ester widely used in the fragrance and flavor industries.[1][2] We provide field-proven, step-by-step protocols for sample preparation, data acquisition, and processing for one-dimensional (1D) ¹H and ¹³C NMR, and two-dimensional (2D) Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) experiments. The narrative emphasizes the causality behind experimental choices, offering researchers, scientists, and drug development professionals a robust framework for unambiguous molecular identification and purity assessment.
Introduction: this compound and the Role of NMR
This compound is an aromatic ester known for its characteristic sweet, fruity, and floral aroma.[1][3] Its molecular structure, comprising a substituted benzene ring and an isobutyl ester group, presents distinct chemical environments that are ideally suited for analysis by NMR spectroscopy.[1][4]
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for determining the structure of organic molecules in solution.[5] By probing the magnetic properties of atomic nuclei—primarily ¹H (proton) and ¹³C (carbon-13)—NMR provides detailed information about the molecular framework, including the number and type of atoms, their connectivity, and their spatial relationships.[6] This guide will demonstrate how a combination of 1D and 2D NMR experiments can provide irrefutable evidence for the identity and purity of this compound.[7]
Molecular Structure and NMR-Active Nuclei
The first step in any NMR analysis is to examine the molecule's structure to identify the unique, or chemically non-equivalent, proton and carbon atoms. Each unique nucleus will give rise to a distinct signal (resonance) in the NMR spectrum.
Figure 1: Numbered structure of this compound.
Based on the structure in Figure 1, we can predict the number of unique signals:
-
¹H NMR: 7 distinct signals are expected. The two methyl groups (C11, C11') are chemically equivalent due to free rotation.
-
¹³C NMR: 9 distinct signals are expected. The two methyl carbons (C11, C11') are equivalent.
Core NMR Principles for Structural Analysis
A successful interpretation relies on understanding three key parameters:
-
Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the chemical environment of the nucleus. Electron-withdrawing groups (like C=O or the aromatic ring) "deshield" nearby nuclei, shifting their signals downfield (to a higher ppm value). Electron-donating groups "shield" nuclei, shifting them upfield (lower ppm).
-
Integration: The area under a ¹H NMR signal is directly proportional to the number of protons it represents.[7][8] This allows for a quantitative count of protons in each unique environment.
-
Spin-Spin Coupling (J-coupling): This phenomenon arises from the magnetic interaction between non-equivalent nuclei, typically through 2 or 3 bonds. It splits a signal into a multiplet (e.g., doublet, triplet). The pattern of splitting reveals the number of neighboring protons (the "n+1 rule"), and the magnitude of the splitting, the coupling constant (J, in Hz), provides crucial information about the geometry and connectivity of the coupled protons.[9][10][11]
Experimental Protocols
Protocol: NMR Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample. A properly prepared sample ensures optimal magnetic field homogeneity and signal-to-noise.[12]
Materials:
-
This compound (high purity, >98%)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard (optional, e.g., Tetramethylsilane, TMS)
-
5 mm NMR tubes
-
Pasteur pipette and vial
Procedure:
-
Analyte Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[13] The use of a secondary vial is recommended to ensure the sample is fully dissolved before transfer to the NMR tube, preventing solid particles from interfering with the magnetic field shimming.[13]
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.[13][14] Deuterated solvents are essential as they are "invisible" in ¹H NMR and provide the deuterium signal required for the spectrometer's field-frequency lock.[12][15]
-
Dissolution: Gently swirl the vial to completely dissolve the sample. The solution must be homogeneous and free of any particulate matter.[14]
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a 5 mm NMR tube. The final sample height should be between 4-5 cm to ensure it is properly positioned within the instrument's receiver coils.[14]
-
Capping and Labeling: Cap the NMR tube and label it clearly. The sample is now ready for analysis.
Protocol: Data Acquisition
The following parameters are a robust starting point for acquiring high-quality 1D and 2D spectra on a 400-600 MHz spectrometer.
References
- 1. Buy this compound (EVT-299231) | 7779-77-3 [evitachem.com]
- 2. This compound, 7779-77-3 [thegoodscentscompany.com]
- 3. Showing Compound this compound (FDB013696) - FooDB [foodb.ca]
- 4. This compound | C11H15NO2 | CID 24515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Small molecule-NMR | University of Gothenburg [gu.se]
- 6. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emerypharma.com [emerypharma.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. organomation.com [organomation.com]
- 15. depts.washington.edu [depts.washington.edu]
Application Note: A Robust HPLC Method for the Quantification of Isobutyl Anthranilate in Pharmaceutical and Food Matrices
Abstract
This application note presents a detailed and scientifically grounded protocol for the analysis of isobutyl anthranilate using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound, a key fragrance and flavor compound, requires precise and reliable quantification in various matrices for quality control and regulatory compliance. This guide provides a comprehensive reverse-phase HPLC method, delving into the rationale behind instrumental parameters, mobile phase selection, and sample preparation. Furthermore, it outlines a systematic approach to method validation in accordance with ICH guidelines, ensuring data integrity and reproducibility for researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for this compound
This compound (2-methylpropyl 2-aminobenzoate) is an ester widely utilized in the food, beverage, and pharmaceutical industries for its characteristic grape-like aroma and flavor[1][2]. Its presence and concentration are critical quality attributes that necessitate a robust analytical methodology for accurate quantification. High-Performance Liquid Chromatography (HPLC) offers the specificity and sensitivity required for the analysis of this compound in complex sample matrices.
The core challenge in developing an effective HPLC method lies in achieving a balance between resolution, sensitivity, and analysis time. This application note addresses this challenge by providing a foundational method that can be adapted and validated for specific applications, from raw material testing to final product quality assurance.
Chromatographic Principles and Method Rationale
The selection of the HPLC method parameters is dictated by the physicochemical properties of this compound. As a moderately non-polar ester, reverse-phase chromatography is the most suitable approach.
-
Stationary Phase Selection: A C18 (octadecylsilyl) column is the stationary phase of choice for this application. The non-polar C18 chains provide a hydrophobic environment that interacts with the isobutyl and phenyl moieties of the analyte, leading to effective retention and separation from more polar matrix components. A column with low silanol activity is recommended to minimize peak tailing, which can occur due to secondary interactions between the basic amine group of the analyte and acidic silanol groups on the silica support[3].
-
Mobile Phase Composition: The mobile phase consists of a mixture of an organic solvent and an aqueous buffer.
-
Organic Modifier: Acetonitrile is recommended over methanol as the organic component of the mobile phase. Its lower viscosity allows for higher efficiency at lower pressures, and its UV transparency at lower wavelengths provides a better signal-to-noise ratio.
-
Aqueous Component & pH Control: An acidic mobile phase is crucial for achieving sharp, symmetrical peaks. By maintaining the mobile phase pH below the pKa of the analyte's conjugate acid, the amine group remains protonated, reducing its interaction with residual silanols on the stationary phase. A simple mobile phase of acetonitrile and water with the addition of a small amount of phosphoric or formic acid is effective[3]. For mass spectrometry (MS) compatible methods, formic acid should be used in place of phosphoric acid[3].
-
-
Detection: this compound possesses a chromophore that allows for sensitive detection using a UV-Vis detector. Based on the spectral data of the closely related compound, methyl anthranilate, which exhibits maximum absorbance at approximately 248 nm and 341 nm, a detection wavelength in the range of 254 nm is a logical starting point for method development. This wavelength is commonly used for aromatic compounds and offers a good balance of sensitivity and selectivity.
Experimental Workflow and Protocols
This section provides a detailed, step-by-step protocol for the analysis of this compound.
Instrumentation and Consumables
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC grade acetonitrile, water, and phosphoric acid (or formic acid).
-
0.45 µm syringe filters for sample preparation.
-
Analytical balance and volumetric glassware.
Preparation of Reagents and Standards
-
Mobile Phase A: HPLC grade water with 0.1% (v/v) phosphoric acid.
-
Mobile Phase B: HPLC grade acetonitrile.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The goal of sample preparation is to extract this compound from the sample matrix and remove any interfering components.
-
Liquid Samples (e.g., beverages):
-
Degas carbonated samples by sonication.
-
Dilute the sample with the mobile phase to bring the expected concentration of this compound into the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter prior to injection[4].
-
-
Solid Samples (e.g., powders, pharmaceutical formulations):
-
Accurately weigh a portion of the homogenized sample.
-
Extract with a suitable solvent (e.g., acetonitrile or methanol) using sonication or mechanical shaking.
-
Centrifuge to pellet insoluble excipients.
-
Dilute the supernatant with the mobile phase to the desired concentration.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
HPLC Method Parameters
The following table summarizes the recommended starting parameters for the HPLC analysis.
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile |
| Gradient | 50% B to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 254 nm |
| Run Time | Approximately 15 minutes |
Note: The gradient may need to be optimized depending on the sample matrix to ensure adequate separation from interfering peaks.
Diagram of the HPLC Analytical Workflow
Caption: A streamlined workflow for the HPLC analysis of this compound.
Method Validation: Ensuring Trustworthiness and Reliability
A self-validating system is essential for trustworthy results. The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for the intended purpose. The key validation parameters are outlined below.
System Suitability
Before commencing any validation experiments, the suitability of the chromatographic system must be established. This is achieved by injecting a standard solution multiple times (typically n=5) and evaluating the following parameters:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is demonstrated by injecting a placebo (sample matrix without the analyte) and showing that no interfering peaks are present at the retention time of this compound.
Linearity and Range
The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Procedure: Analyze a series of at least five concentrations of this compound across the desired range (e.g., 50% to 150% of the expected sample concentration).
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
Accuracy
Accuracy is determined by spiking a placebo with known concentrations of this compound at different levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Procedure: Prepare and analyze at least three replicates at each concentration level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Procedure:
-
Repeatability: Analyze a minimum of six replicate samples at 100% of the test concentration on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ establish the sensitivity of the method.
-
Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
-
-
Acceptance Criteria: The LOQ should be verifiable with acceptable accuracy and precision.
Robustness
Robustness is evaluated by making small, deliberate variations in the method parameters and observing the effect on the results.
-
Parameters to Vary:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase pH (± 0.2 units)
-
-
Acceptance Criteria: The system suitability parameters should remain within the acceptable limits.
Diagram of the Method Validation Process
Caption: The systematic approach to HPLC method validation.
Conclusion
This application note provides a robust and reliable starting point for the HPLC analysis of this compound. The detailed protocol, grounded in sound chromatographic principles, offers a clear path for researchers and quality control analysts to develop and validate a method tailored to their specific needs. By adhering to the principles of scientific integrity and systematic validation, this method will ensure the generation of accurate and reproducible data, which is paramount in the pharmaceutical and food industries.
References
Isobutyl Anthranilate: A Comprehensive Technical Guide for Flavor and Fragrance Research
An Application Guide for Researchers and Formulation Scientists
Abstract
Isobutyl anthranilate (FEMA No. 2182) is a pivotal aromatic ester, prized for its potent sweet, fruity, and floral sensory profile, reminiscent of concord grapes. This document serves as a comprehensive technical guide for researchers, flavorists, perfumers, and drug development professionals. It provides an in-depth exploration of this compound's physicochemical properties, sensory characteristics, and diverse applications. Furthermore, this guide details robust, field-proven protocols for its chemical synthesis and analytical quantification, ensuring scientific integrity and reproducibility in research and development settings.
Core Characteristics and Regulatory Profile
This compound, the ester of anthranilic acid and isobutanol, is a cornerstone ingredient in both flavor and fragrance creation. Its unique chemical structure gives rise to a complex and highly sought-after organoleptic profile. The compound is stable under normal conditions but can be sensitive to air and light, and may hydrolyze in acidic or basic environments.[1][2]
Its safety and regulatory status are well-established. It is recognized as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) and is listed by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), affirming its suitability for use in food and beverage products at specified levels.[3][4][5]
Table 1: Physicochemical and Regulatory Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 2-methylpropyl 2-aminobenzoate | [1][3] |
| CAS Number | 7779-77-3 | [3] |
| FEMA Number | 2182 | [3][4] |
| JECFA Number | 1537 | [3][4] |
| Molecular Formula | C₁₁H₁₅NO₂ | [3] |
| Molecular Weight | 193.24 g/mol | [3] |
| Appearance | Colorless to pale yellow or brown liquid | [1][3] |
| Odor Profile | Sweet, fruity, grape, floral, with berry nuances | [6][7] |
| Taste Profile | Sweet, fruity, grape-like with a floral honey background (at 50 ppm) | [6][8] |
| Boiling Point | ~205 °C; 156-157 °C at 13.5 mmHg | [1][3] |
| Density | ~1.06 g/cm³ at 20°C | [9] |
| Solubility | Insoluble in water; soluble in ethanol and oils | [1][3] |
| Flash Point | 100 °C (212 °F) | [6] |
| Regulatory Status | FEMA GRAS (21 CFR 172.515); JECFA approved | [3][4] |
Applications in Flavor and Fragrance Systems
The utility of this compound stems from its powerful and versatile sensory profile. Its application requires a nuanced understanding of its behavior in different product matrices.
Flavor Applications
In the flavor industry, this compound is indispensable for creating the characteristic "American-type" concord grape flavor.[2] Its profile is not merely grape-like; it imparts a deep, sweet fruitiness that enhances a variety of other flavor systems.
-
Causality: The ester's structure, combining an aromatic amine (anthranilate) with a short-branched chain alcohol (isobutanol), produces the iconic fruity note. The amine group is crucial for the characteristic "foxy" note of concord grapes, while the isobutyl portion contributes to the overall fruity sweetness and volatility.
It is used extensively in cherry, pineapple, strawberry, and raspberry imitation flavors to lend richness and a jam-like character.[2] Its high potency means it is effective at parts-per-million (ppm) concentrations.
Table 2: Typical Use Levels of this compound in Food Products
| Food Category | Average Use Level (ppm) | Maximum Use Level (ppm) | Source(s) |
| Non-alcoholic Beverages | - | 2.0 | [5][6] |
| Frozen Dairy | - | 4.0 | [5][6] |
| Hard Candy | - | 12.0 - 14.0 | [2] |
| Chewing Gum | 5.0 | 1700.0 | [2][6] |
Fragrance Applications
In perfumery, this compound serves as a potent modifier, adding sweetness, tenacity, and richness to floral and oriental fragrance compositions.[2] It is particularly effective in building accords for jasmine, neroli, and orange blossom, where it enhances the fruity and indolic facets of the floral notes.
-
Causality: Its relatively high molecular weight and boiling point contribute to its tenacity, acting as a mid-to-base note fixative that prolongs the perception of more volatile top notes. Its sweet, fruity character bridges the gap between fresh top notes and heavier, richer base notes, creating a more cohesive and complex fragrance profile. The International Fragrance Association (IFRA) recommends usage levels up to 8.0% in the final fragrance concentrate.[6]
Synthesis and Production Protocols
While naturally occurring in some fruits, commercial this compound is produced synthetically to meet demand and ensure purity. The most common method is the Fischer-Speier esterification.
Protocol 1: Laboratory-Scale Synthesis via Fischer Esterification
This protocol describes a standard, self-validating method for synthesizing this compound. The success of the synthesis is confirmed by the yield and subsequent analytical verification (Protocol 2).
Objective: To synthesize this compound from anthranilic acid and isobutanol.
Materials:
-
Anthranilic acid (1.0 eq)
-
Isobutanol (3.0 eq, serves as reactant and solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~0.05 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.
Diagram 1: Fischer Esterification of Anthranilic Acid
Caption: Reaction pathway for the acid-catalyzed synthesis of this compound.
Step-by-Step Procedure:
-
Reaction Setup: Combine anthranilic acid (1.0 eq) and isobutanol (3.0 eq) in a round-bottom flask equipped with a magnetic stirrer.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.05 eq) to the mixture while stirring. Causality: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the isobutanol.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 110-120°C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Causality: Heating provides the necessary activation energy for the reaction. Refluxing prevents the loss of volatile reactants and solvent, allowing the reaction to proceed to completion.
-
Workup - Neutralization: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Slowly add saturated sodium bicarbonate solution to neutralize the excess sulfuric acid and any unreacted anthranilic acid. Continue adding until effervescence ceases. Causality: This step is critical for removing acidic impurities. This compound, being an ester, is stable in a weak base, while the carboxylic acid is deprotonated to its water-soluble salt.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) two times. Combine the organic layers.
-
Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate, then filter to remove the drying agent. Causality: Anhydrous MgSO₄ removes residual water from the organic phase, which is crucial before solvent removal.
-
Solvent Removal: Remove the solvent and excess isobutanol using a rotary evaporator.
-
Purification (Optional): For high purity, the resulting crude oil can be purified by vacuum distillation.
Analytical Protocols for Quality Control
Ensuring the identity and purity of this compound is paramount for its use in consumer products. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this analysis.
Protocol 2: Purity and Identity Verification by GC-MS
This protocol provides a self-validating workflow for the analysis of a synthesized or commercial sample of this compound.
Objective: To confirm the identity and determine the purity of an this compound sample.
Materials:
-
This compound sample
-
High-purity solvent (e.g., Ethanol or Hexane)
-
GC-MS system with an autosampler.
Diagram 2: GC-MS Analytical Workflow
Caption: Standard workflow for the analysis of this compound using GC-MS.
Step-by-Step Procedure:
-
Sample Preparation: Prepare a 1000 ppm stock solution of the this compound sample in ethanol. From this, prepare a 10 ppm working solution for injection. Causality: Dilution prevents column overloading and detector saturation, ensuring sharp chromatographic peaks and accurate quantification.
-
Instrument Setup: Set up the GC-MS system according to the parameters in Table 3. These parameters are a robust starting point and may be optimized for specific instrumentation.
-
Injection: Inject 1 µL of the working solution into the GC inlet.
-
Data Acquisition: Acquire the data over the specified run time.
-
Data Analysis & Interpretation:
-
Identity Confirmation: The identity is confirmed if a peak appears at the expected retention time and its mass spectrum matches the reference spectrum for this compound. Key identifying ions (m/z) are the molecular ion at 193, and major fragments at 137 (loss of isobutene), and 119/120 (fragments of the anthranilate ring).[3]
-
Purity Determination: The purity is calculated based on the relative peak area. Purity (%) = (Peak Area of this compound / Total Area of All Peaks) x 100.
-
Table 3: Recommended GC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-5ms, 30m x 0.25mm x 0.25µm | A non-polar column providing good separation for a wide range of aromatic compounds. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert gas providing good chromatographic efficiency. |
| Inlet Temp. | 250°C | Ensures rapid and complete vaporization of the sample without thermal degradation. |
| Injection Mode | Split (10:1 ratio) | Prevents column overload with a concentrated sample. |
| Oven Program | 100°C (hold 1 min), ramp at 10°C/min to 240°C (hold 2 min) | A standard temperature program that effectively separates the target analyte from potential impurities. |
| MS Interface | 250°C | Prevents condensation of the analyte as it transfers from the GC to the MS. |
| Ion Source Temp. | 230°C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching. |
| Scan Range | 40 - 300 m/z | Captures the molecular ion and all significant fragment ions of this compound. |
Safety and Handling Protocols
While GRAS for its intended use in food, concentrated this compound requires careful handling in a laboratory or manufacturing setting. Adherence to safety protocols is mandatory.
Table 4: GHS Hazard and Personal Protective Equipment (PPE) Summary
| Hazard Statement | GHS Classification | Required PPE | Rationale |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Cat. 4) | - | Avoid ingestion. |
| H315: Causes skin irritation | Skin Irritation (Cat. 2) | Nitrile Gloves | Prevents direct skin contact and potential irritation. |
| H317: May cause an allergic skin reaction | Skin Sensitization (Cat. 1) | Nitrile Gloves | Prevents sensitization upon repeated contact. |
| H319: Causes serious eye irritation | Eye Irritation (Cat. 2) | Safety Goggles/Glasses | Protects eyes from splashes. |
Handling Procedures:
-
Always work in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.
-
Wear appropriate PPE, including safety glasses, nitrile gloves, and a lab coat.[10][11]
-
In case of skin contact, wash thoroughly with soap and water. If irritation persists, seek medical attention.[10]
-
Store in a cool, dry, well-ventilated place away from direct sunlight and incompatible materials like strong oxidizing agents.[2][11]
Conclusion
This compound remains a vital component in the palette of flavorists and perfumers. Its distinct sensory profile, coupled with a strong safety record, ensures its continued relevance. For researchers, a thorough understanding of its synthesis, application, and analytical characterization is essential for innovative product development. The protocols and data presented in this guide provide a robust framework for the successful and safe utilization of this compound in scientific research and commercial applications.
References
- 1. Buy this compound (EVT-299231) | 7779-77-3 [evitachem.com]
- 2. This compound | 7779-77-3 [chemicalbook.com]
- 3. This compound | C11H15NO2 | CID 24515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. femaflavor.org [femaflavor.org]
- 5. femaflavor.org [femaflavor.org]
- 6. This compound, 7779-77-3 [thegoodscentscompany.com]
- 7. This compound [flavscents.com]
- 8. Showing Compound this compound (FDB013696) - FooDB [foodb.ca]
- 9. This compound CAS#: 7779-77-3 [m.chemicalbook.com]
- 10. chemos.de [chemos.de]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Application Notes and Protocols for Investigating the Antimicrobial Properties of Isobutyl Anthranilate
Introduction: Unveiling the Antimicrobial Potential of a Fragrant Ester
Isobutyl anthranilate, a benzoate ester recognized for its characteristic fruity, grape-like aroma, is a widely utilized compound in the flavor and fragrance industry.[1][2] Beyond its sensory attributes, emerging scientific interest lies in the exploration of its bioactive properties, including its potential as an antimicrobial agent. This interest is part of a broader trend in food science and drug development towards identifying naturally derived or nature-inspired compounds that can address the growing challenge of antimicrobial resistance.[3][4] The structural similarity of this compound to other bioactive anthranilate derivatives suggests a promising avenue for research into its efficacy against a spectrum of microbial pathogens.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically investigate the antimicrobial, anti-biofilm, and potential synergistic activities of this compound. The protocols outlined herein are designed to be robust and self-validating, enabling the generation of reliable and reproducible data.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to designing and interpreting antimicrobial studies. Its insolubility in water, for instance, necessitates the use of appropriate solvents and emulsifiers to ensure uniform dispersion in aqueous microbiological media.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₂ | [1] |
| Molecular Weight | 193.24 g/mol | [1] |
| Appearance | Colorless to pale yellow or brown liquid | [1] |
| Odor | Fruity, grape-like, floral | [2] |
| Boiling Point | 156-157 °C at 13.5 mmHg | [1] |
| Solubility | Insoluble in water | [1] |
| LogP (o/w) | 3.551 (estimated) | [2] |
Core Experimental Protocols
The following protocols are foundational for characterizing the antimicrobial profile of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The MBC/MFC is the lowest concentration that results in microbial death. The broth microdilution method is a standardized and widely accepted technique for determining these values.
Rationale: This assay provides a quantitative measure of the potency of this compound against specific microbial strains, allowing for direct comparison with existing antimicrobial agents.
Materials:
-
This compound
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Spectrophotometer (for inoculum standardization)
-
Incubator
-
Positive control antibiotic/antifungal (e.g., ciprofloxacin for bacteria, fluconazole for yeast, amphotericin B for molds)
-
Negative control (vehicle, e.g., DMSO)
-
Tween 80 or other suitable emulsifier
Step-by-Step Methodology:
-
Preparation of this compound Stock Solution:
-
Due to its insolubility in water, prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO). A typical starting concentration is 10 mg/mL.
-
To aid in its dispersion in the aqueous broth, an emulsifier like Tween 80 can be added to the broth at a low, non-inhibitory concentration (e.g., 0.5% v/v).
-
-
Inoculum Preparation:
-
Grow microbial cultures in their respective broths to the mid-logarithmic phase.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
For fungi, adjust the spore/conidial suspension to a concentration of approximately 1-5 x 10⁶ CFU/mL.
-
Dilute the standardized suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix thoroughly. This creates a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.
-
Include a positive control (broth with inoculum and a standard antimicrobial), a negative control (broth with inoculum and the solvent vehicle), and a sterility control (broth only).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast. For molds, incubation may need to be extended to 72 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as observed by the naked eye or with the aid of a plate reader.
-
-
MBC/MFC Determination:
-
From the wells showing no visible growth, take a 10 µL aliquot and plate it onto a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the agar plates under the same conditions as the microtiter plates.
-
The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
-
Workflow for MIC and MBC/MFC Determination
Caption: Workflow for determining MIC and MBC/MFC.
Protocol 2: Assessment of Anti-Biofilm Activity
Bacterial and fungal biofilms are structured communities of microorganisms encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antimicrobial agents. Investigating the effect of this compound on biofilm formation and established biofilms is crucial. Studies on the parent compound, anthranilate, have shown it can deteriorate the structure of Pseudomonas aeruginosa biofilms.[5][6]
Rationale: This protocol assesses the potential of this compound to prevent biofilm formation and to disrupt pre-formed biofilms, which are clinically relevant modes of microbial growth.
Materials:
-
This compound
-
Test microorganisms known for robust biofilm formation (e.g., Pseudomonas aeruginosa, Staphylococcus aureus, Candida albicans)
-
Tryptic Soy Broth (TSB) supplemented with glucose (for bacteria)
-
RPMI-1640 medium (for Candida)
-
96-well flat-bottomed microtiter plates
-
Crystal violet solution (0.1% w/v)
-
Ethanol (95%) or acetic acid (33%)
-
Plate reader
Step-by-Step Methodology:
A. Biofilm Inhibition Assay:
-
Prepare serial dilutions of this compound in the appropriate growth medium in a 96-well plate as described in the MIC protocol.
-
Add the standardized microbial inoculum to each well.
-
Incubate the plate without agitation for 24-48 hours to allow for biofilm formation.
-
After incubation, carefully discard the planktonic (free-floating) cells by gently washing the wells with sterile phosphate-buffered saline (PBS).
-
Fix the remaining biofilms by adding 200 µL of methanol to each well for 15 minutes.
-
Discard the methanol and allow the plate to air dry.
-
Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells thoroughly with distilled water to remove excess stain.
-
Solubilize the bound crystal violet by adding 200 µL of 95% ethanol or 33% acetic acid to each well.
-
Quantify the biofilm biomass by measuring the absorbance at a wavelength of 570-595 nm using a plate reader.
-
The percentage of biofilm inhibition is calculated relative to the control (no compound).
B. Pre-formed Biofilm Disruption Assay:
-
Inoculate the wells of a 96-well plate with the standardized microbial suspension and incubate for 24-48 hours to allow for mature biofilm formation.
-
After incubation, remove the planktonic cells and wash the wells with PBS.
-
Add fresh medium containing serial dilutions of this compound to the wells with the pre-formed biofilms.
-
Incubate for a further 24 hours.
-
Quantify the remaining biofilm biomass using the crystal violet staining method described above.
Workflow for Anti-Biofilm Assays
Caption: Workflow for biofilm inhibition and disruption assays.
Protocol 3: Synergy Testing (Checkerboard Assay)
Combining antimicrobial agents can result in synergistic, additive, indifferent, or antagonistic effects. Investigating the interaction of this compound with conventional antibiotics is crucial for its potential application in combination therapy.
Rationale: The checkerboard assay allows for the determination of the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the interaction between two antimicrobial compounds. A synergistic interaction could allow for lower doses of each compound, potentially reducing toxicity and combating resistance.
Materials:
-
This compound
-
Conventional antibiotic (e.g., polymyxin B, imipenem, levofloxacin)
-
Test microorganism
-
96-well microtiter plates
-
Appropriate growth medium
Step-by-Step Methodology:
-
In a 96-well plate, create a two-dimensional array of concentrations of this compound and the chosen antibiotic.
-
Serially dilute this compound horizontally across the plate and the antibiotic vertically down the plate.
-
This creates wells with various combinations of concentrations of the two agents.
-
Inoculate the plate with the standardized microbial suspension.
-
Incubate as for the MIC assay.
-
Determine the MIC of each agent alone and in combination.
-
Calculate the FICI using the following formula: FICI = FIC of drug A + FIC of drug B Where:
-
FIC of drug A = (MIC of drug A in combination) / (MIC of drug A alone)
-
FIC of drug B = (MIC of drug B in combination) / (MIC of drug B alone)
-
-
Interpretation of FICI values:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Investigating the Mechanism of Action
While the precise antimicrobial mechanism of this compound is yet to be fully elucidated, studies on related compounds provide a basis for forming hypotheses and designing further experiments. For example, linalyl anthranilate has been shown to induce oxidative stress by generating reactive oxygen species (ROS), leading to membrane damage and leakage of intracellular contents in Klebsiella pneumoniae.[7]
Proposed Mechanisms to Investigate:
-
Membrane Disruption: Assess membrane integrity using assays such as propidium iodide uptake or by measuring the leakage of intracellular components like nucleic acids and proteins.
-
Inhibition of Cellular Respiration: Evaluate the effect on microbial respiration using techniques like measuring oxygen consumption or the reduction of tetrazolium salts.
-
ROS Generation: Quantify the production of reactive oxygen species using fluorescent probes.
Diagram of a Plausible Mechanism of Action
Caption: Plausible mechanism of action for this compound.
Safety and Regulatory Considerations
This compound is listed by the Flavor and Extract Manufacturers Association (FEMA) and has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[8][9] However, for therapeutic applications, further toxicological studies would be necessary. Safety data sheets indicate that it is not considered hazardous under the OSHA Hazard Communication Standard, though appropriate personal protective equipment should be used during handling in a laboratory setting.[10]
Conclusion and Future Directions
This compound presents an intriguing candidate for further antimicrobial research. Its established use in the flavor industry provides a foundation of safety data at low concentrations, and the bioactivity of related anthranilate compounds suggests a high probability of antimicrobial efficacy. The protocols detailed in these application notes provide a systematic framework for researchers to generate the necessary data to fully characterize its antimicrobial spectrum, potency, and potential mechanisms of action. Future research should focus on in vivo efficacy studies, formulation development to overcome solubility challenges, and a deeper exploration of its synergistic potential with a broader range of antibiotics against clinically relevant, drug-resistant pathogens.
References
- 1. This compound | C11H15NO2 | CID 24515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 7779-77-3 [thegoodscentscompany.com]
- 3. Anti-Biofilm Inhibitory Synergistic Effects of Combinations of Essential Oils and Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medrxiv.org [medrxiv.org]
- 5. Anthranilate deteriorates the structure of Pseudomonas aeruginosa biofilms and antagonizes the biofilm-enhancing indole effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anthranilate Deteriorates the Structure of Pseudomonas aeruginosa Biofilms and Antagonizes the Biofilm-Enhancing Indole Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. JECFA Evaluations-ISOBUTYL ANTHRANILATE- [inchem.org]
- 9. femaflavor.org [femaflavor.org]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Troubleshooting & Optimization
Technical Support Center: Isobutyl Anthranilate Synthesis
Welcome to the technical support center for the synthesis of isobutyl anthranilate. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and optimize your reaction yields. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section covers general questions about the synthesis of this compound, providing a foundational understanding of the available methods and their core principles.
Q1: What are the primary methods for synthesizing this compound?
There are three main routes for the synthesis of this compound, each with distinct advantages and challenges:
-
Fischer-Speier Esterification: This is the most traditional method, involving the direct acid-catalyzed reaction between anthranilic acid and isobutanol. It is a reversible equilibrium-driven reaction.
-
Transesterification: This process involves reacting an existing ester, typically methyl or ethyl anthranilate, with isobutanol in the presence of a catalyst. This method is useful when the starting ester is more readily available or cost-effective.[1][2]
-
Chemoenzymatic Synthesis: A "greener" and highly selective alternative that uses enzymes, such as lipases, to catalyze the esterification. This approach operates under milder conditions, often leading to higher purity and easier downstream processing.
Q2: My starting material, anthranilic acid, is poorly soluble in isobutanol. How does this affect the reaction?
Poor solubility of anthranilic acid can limit its availability for the reaction, leading to slower reaction rates and lower overall conversion. While heating to reflux temperature will increase solubility, ensuring vigorous stirring throughout the reaction is critical to maintain a homogenous mixture and maximize the interaction between the reactants and the catalyst. In some cases, a co-solvent can be employed, although this can complicate purification.
Part 2: Troubleshooting Guide for Fischer Esterification
The Fischer esterification is a robust and common method, but its reversible nature presents several challenges. This section focuses on troubleshooting low yields and other issues specific to this pathway.
Q3: My Fischer esterification yield is consistently low. What are the most likely causes and how can I fix them?
Low yield in a Fischer esterification is almost always tied to the reaction equilibrium. The reaction of anthranilic acid and isobutanol produces this compound and water. To achieve high conversion, the equilibrium must be shifted towards the products according to Le Chatelier's Principle.[3]
Here are the primary causes and their solutions:
-
Cause 1: Water Accumulation: The water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back towards the reactants.
-
Solution: Actively remove water as it forms. The most effective method is using a Dean-Stark apparatus with a suitable solvent (like toluene) to azeotropically remove water.[4] Alternatively, adding a dehydrating agent like molecular sieves can also be effective.
-
-
Cause 2: Insufficient Reactant Excess: Using a stoichiometric 1:1 ratio of alcohol to acid will result in an equilibrium mixture with significant amounts of unreacted starting materials.
-
Solution: Use a large excess of one of the reactants. Since isobutanol is a liquid and can serve as the reaction solvent, using it in significant excess (e.g., 3-5 equivalents or more) is a common and effective strategy to drive the reaction forward.[3]
-
-
Cause 3: Ineffective Catalysis: The basic amino group in anthranilic acid can neutralize the acid catalyst, rendering it inactive.
-
Solution: Ensure sufficient catalyst loading. Unlike typical Fischer esterifications, reactions with anthranilic acid may require a higher catalyst loading (sometimes up to stoichiometric amounts) to overcome the neutralization effect.[2] Common catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[4]
-
Logical Flow for Troubleshooting Low Yield in Fischer Esterification
Caption: Troubleshooting workflow for low esterification yield.
Q4: I am observing charring or dark coloration in my reaction mixture. What causes this and is it a problem?
Dark coloration or charring is often a sign of side reactions caused by using a strong acid catalyst like sulfuric acid at high temperatures.[2] While it may not always significantly impact the yield of the main product, it complicates purification and can lead to the formation of impurities.
-
Solution 1: Reduce the reaction temperature if possible, though this may slow the reaction rate.
-
Solution 2: Switch to a milder acid catalyst, such as p-toluenesulfonic acid (p-TsOH), which is less prone to causing decomposition.
-
Solution 3: Ensure the reaction is not heated for an unnecessarily long time. Monitor the reaction progress by TLC or GC and stop the heat once conversion has plateaued.
Part 3: Optimizing Alternative Synthesis Routes
While Fischer esterification is common, other methods can offer higher yields and milder conditions.
Q5: When should I consider transesterification instead of direct esterification?
Transesterification is advantageous when:
-
Methyl or ethyl anthranilate is a more economical starting material.
-
You want to avoid the harsh conditions of strong acid catalysis. Transesterification can be effectively catalyzed by bases like potassium carbonate (K₂CO₃).[2]
A key requirement for successful transesterification is that the alcohol being displaced (e.g., methanol or ethanol) has a lower boiling point than the alcohol being added (isobutanol). This allows the lower-boiling alcohol to be removed by distillation, driving the reaction to completion.[1]
Q6: I'm interested in enzymatic synthesis for a greener process. What are the critical parameters for success?
Enzymatic synthesis is a powerful technique but requires careful optimization.
| Parameter | Importance & Recommendation |
| Enzyme Choice | Candida antarctica lipase B (CalB) is highly effective and stable for this transformation. Immobilized versions are preferred for easy recovery and reuse. |
| Solvent System | A biphasic system using a non-polar organic solvent like hexane or heptane is often optimal.[5] This system helps to dissolve the substrates while the enzyme remains in a micro-aqueous layer, and it facilitates product extraction from the enzyme's vicinity, reducing product inhibition. |
| Water Activity (aw) | This is the most critical parameter. Too much water promotes ester hydrolysis, while too little can deactivate the enzyme. An optimal water activity (aw) between 0.6 and 0.8 generally maximizes lipase stability and catalytic activity. |
| Temperature | Typically optimized between 40-60°C. Higher temperatures increase reaction rates but can lead to enzyme denaturation. |
| Substrate Molar Ratio | A molar ratio of 1:2 (anthranilic acid:isobutanol) is often recommended to prevent saturation and inhibition of the enzyme's active site. |
Part 4: Experimental Protocols & Purification
This section provides a detailed protocol for a standard synthesis and addresses common purification challenges.
Experimental Protocol: Fischer Esterification of Anthranilic Acid
This protocol details a standard lab-scale synthesis of this compound using a Dean-Stark apparatus to maximize yield.
Caption: Step-by-step workflow for this compound synthesis.
Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add anthranilic acid (1.0 eq) and isobutanol (4.0 eq). Add toluene to constitute approximately 50% of the total volume. Finally, add the acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq).
-
Reflux: Assemble a Dean-Stark apparatus and a reflux condenser. Heat the mixture to a gentle reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected and TLC/GC analysis indicates the consumption of the starting anthranilic acid.
-
Workup: Allow the reaction to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate. Transfer the solution to a separatory funnel.
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.[6] Be cautious as CO₂ evolution may cause pressure buildup. Repeat until the aqueous layer is no longer acidic.
-
Washing & Drying: Wash the organic layer with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[6]
-
Purification: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator. The resulting crude oil can be purified by vacuum fractional distillation to yield pure this compound.[7]
Q7: My final product has an "off" odor after purification by distillation. What could be the cause?
Even after careful distillation, trace impurities can co-distill with the product, leading to undesirable odors.
-
Cause: Impurities may arise from side reactions or incomplete removal of starting materials or solvents. The human nose is extremely sensitive to many of these trace compounds.
-
Alternative Purification: A method described by Long (1950) involves dispersing the crude ester in warm water containing a small amount of an emulsifying agent.[7] The mixture is then cooled, causing the pure this compound to solidify and precipitate out, while many polar, odor-causing impurities remain in the aqueous phase. The solidified product can then be isolated by filtration.[7]
References
- 1. DE2636423B1 - Process for the production of anthranilic acid esters - Google Patents [patents.google.com]
- 2. US4135050A - Process for preparing anthranilic acid esters - Google Patents [patents.google.com]
- 3. cerritos.edu [cerritos.edu]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. US5437991A - Process for the synthesis natural aromatics - Google Patents [patents.google.com]
- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 7. US2517691A - Purification of methyl anthranilate - Google Patents [patents.google.com]
Technical Support Center: Isobutyl Anthranilate Synthesis
Welcome to the Technical Support Center for Isobutyl Anthranilate Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to ensure the integrity and success of your experiments.
Introduction to this compound Synthesis
This compound is an aromatic ester widely used in the flavor and fragrance industry for its characteristic fruity, grape-like aroma.[1] The most common and direct method for its synthesis is the Fischer-Speier esterification of anthranilic acid with isobutanol, catalyzed by a strong acid such as sulfuric acid.[2] While seemingly straightforward, this reaction is often plagued by side reactions that can significantly reduce the yield and purity of the final product. The primary challenges arise from the nucleophilic nature of the amino group on the anthranilic acid backbone, which can compete with the desired esterification reaction.
This guide will focus on identifying, understanding, and mitigating these side reactions to help you optimize your synthesis and achieve high-purity this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.
FAQ 1: Low Yield of this compound
Question: I am getting a low yield of my desired product, this compound. What are the likely causes and how can I improve it?
Answer: A low yield in Fischer esterification is often due to the reversible nature of the reaction or the presence of competing side reactions.[2][3]
-
Incomplete Reaction/Equilibrium Issues: The Fischer esterification is an equilibrium process.[3] To drive the reaction towards the product, you can:
-
Use an excess of one reactant: Typically, isobutanol is used in large excess, as it can also serve as the solvent.[4]
-
Remove water as it forms: Water is a byproduct of the esterification. Its presence can shift the equilibrium back towards the starting materials (hydrolysis).[5][6] The use of a Dean-Stark apparatus is highly effective for azeotropically removing water during the reaction.[7]
-
-
Side Reactions: The primary culprits for low yield are often side reactions involving the amino group of anthranilic acid. These include N-alkylation and amide formation. Elevated temperatures can increase the rate of these side reactions.[2]
-
Sub-optimal Catalyst Concentration: While an acid catalyst is necessary, an excessively high concentration can promote side reactions and charring of the starting material. Conversely, too little catalyst will result in a slow and incomplete reaction.[1]
Troubleshooting Summary Table:
| Potential Cause | Recommended Action |
| Reaction at Equilibrium | Use a large excess of isobutanol (e.g., 5-10 equivalents or as solvent). |
| Employ a Dean-Stark apparatus to remove water azeotropically.[7] | |
| Competing Side Reactions | Optimize the reaction temperature; avoid excessively high temperatures. |
| Control the reaction time to minimize byproduct formation. | |
| Inadequate Catalyst | Titrate the catalyst concentration to find the optimal loading (typically 1-5 mol%). |
FAQ 2: Presence of N-Alkylated Impurities
Question: My post-reaction analysis (GC-MS/HPLC) shows peaks corresponding to higher molecular weight impurities. I suspect N-alkylation. How can I confirm this and prevent it?
Answer: N-alkylation of the amino group on anthranilic acid is a common side reaction in this synthesis, leading to the formation of N-isobutyl anthranilate and N,N-dithis compound.[8][9]
-
Mechanism of N-Alkylation: Under acidic conditions and at elevated temperatures, the alcohol (isobutanol) can be protonated and lose water to form a carbocation. This carbocation is an electrophile that can be attacked by the nucleophilic amino group of anthranilic acid or its ester derivative.[8]
-
Confirmation of N-Alkylated Impurities:
-
GC-MS Analysis: N-isobutyl anthranilate will have a molecular weight of 249.35 g/mol , and di-N-isobutyl anthranilate will be 305.46 g/mol , compared to 193.24 g/mol for this compound. The mass spectrum will show a corresponding increase in the molecular ion peak.
-
HPLC Analysis: N-alkylated products are generally less polar than the parent ester and will have longer retention times on a reverse-phase HPLC column.[8]
-
-
Prevention of N-Alkylation:
-
Temperature Control: This is the most critical parameter. N-alkylation is more prevalent at higher temperatures. Maintain the reaction temperature at the minimum required for a reasonable esterification rate. It is advisable to run test reactions at different temperatures to find the optimal balance.[2]
-
Protecting the Amino Group: For syntheses where high purity is paramount, the amino group can be protected, for example, by acetylation.[10] The esterification is then carried out, followed by deprotection of the amino group. However, this adds extra steps to the synthesis.
-
Visualizing the Competing Reactions:
Caption: Competing pathways in this compound synthesis.
FAQ 3: Darkening of the Reaction Mixture and Product
Question: My reaction mixture turns dark brown/red during the synthesis, and the distilled product has a distinct color. What causes this, and how can I obtain a colorless product?
Answer: The development of color is a common issue when working with anilines and their derivatives.[11] It is typically caused by oxidation of the amino group, which leads to the formation of highly colored polymeric impurities.[12]
-
Causes of Color Formation:
-
Air Oxidation: The amino group is susceptible to oxidation by atmospheric oxygen, especially at elevated temperatures and in the presence of acid.[11]
-
Strongly Oxidizing Acids: While sulfuric acid is a common catalyst, it can also act as an oxidizing agent at high temperatures, contributing to color formation.
-
-
Prevention and Remediation:
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidative side reactions.
-
Use of Milder Catalysts: Consider using a non-oxidizing acid catalyst like p-toluenesulfonic acid (p-TsOH).
-
Purification:
-
Distillation: Vacuum distillation is effective at separating the desired ester from non-volatile colored impurities.
-
Activated Carbon Treatment: Before distillation, the crude product can be dissolved in a suitable solvent and treated with activated charcoal to adsorb colored impurities. The charcoal is then removed by filtration.
-
-
FAQ 4: Formation of Amide Byproducts
Question: I have identified an impurity with a mass corresponding to an amide. How is this formed and how can I avoid it?
Answer: Amide formation, while generally less common than N-alkylation under these conditions, can occur.
-
Potential Amide Formation Pathways:
-
Intermolecular reaction: Two molecules of anthranilic acid can react under heating to form an amide linkage, with the elimination of water. However, this is more likely at very high temperatures without an alcohol present.
-
Reaction with the ester: The amino group of one molecule of this compound could potentially react with the ester group of another molecule, especially at high temperatures, to form a dianthranilide-type structure. This is a known side reaction in transesterification processes.
-
-
Mitigation Strategies:
-
Temperature Control: As with other side reactions, lower reaction temperatures will disfavor amide formation.
-
Excess Alcohol: Using a large excess of isobutanol helps to ensure that the carboxylic acid is more likely to react with the alcohol rather than another molecule of anthranilic acid or its ester.
-
Experimental Protocol: Optimized Synthesis of this compound
This protocol is designed to maximize the yield of this compound while minimizing the formation of side products.
Materials:
-
Anthranilic acid
-
Isobutanol (anhydrous)
-
Sulfuric acid (concentrated) or p-Toluenesulfonic acid monohydrate
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Toluene (for Dean-Stark trap)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is dry.
-
Charging Reactants: To the round-bottom flask, add anthranilic acid (1.0 eq), isobutanol (5.0 eq), and toluene (sufficient to fill the Dean-Stark trap).
-
Catalyst Addition: Slowly add the acid catalyst (e.g., sulfuric acid, 1-2 mol%) to the stirring mixture.
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.[7] Continue refluxing until no more water is collected (typically 4-8 hours). Monitor the reaction progress by TLC or GC if possible.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) until CO2 evolution ceases, followed by water, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound as a colorless to pale yellow liquid.
Workflow Diagram:
Caption: Step-by-step workflow for this compound synthesis.
Analytical Characterization
Proper analysis of the reaction mixture and final product is crucial for identifying impurities and optimizing the reaction.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying the desired product and volatile impurities. N-alkylated byproducts will have distinct retention times and mass spectra.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to monitor the reaction progress and assess the purity of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile and water with a small amount of acid (e.g., formic or phosphoric acid) is a good starting point for method development.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the final product and identifying impurities if they are present in sufficient concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Isobutyl Anthranilate
Introduction
Welcome to the technical support guide for the purification of isobutyl anthranilate. This document is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity this compound post-synthesis. Purity is paramount, as even trace byproducts can interfere with downstream applications, from flavor and fragrance profiling to pharmaceutical activity studies.
This guide provides a series of troubleshooting questions, in-depth answers explaining the underlying chemistry, and detailed, field-proven protocols. We will address the removal of common byproducts stemming from synthesis methods like Fischer esterification and transesterification.
Section 1: Frequently Asked Questions & Impurity Identification
This section addresses the critical first step: knowing what you need to remove. The nature of the impurity dictates the optimal purification strategy.
Q1: I've just completed a Fischer esterification of anthranilic acid and isobutanol. What are the most probable impurities in my crude product?
A: In a typical acid-catalyzed esterification, your crude product is a mixture. The primary impurities you should anticipate are:
-
Unreacted Starting Materials: Excess isobutanol and unreacted anthranilic acid are almost always present due to the reversible nature of the reaction.[1]
-
Water: A direct byproduct of the esterification reaction. Its presence can promote the reverse reaction (hydrolysis).[1][2]
-
Acid Catalyst: Residual acid (e.g., sulfuric acid) from the reaction.[3]
-
Side-Reaction Products: If high temperatures or strong acid catalysts are used, side reactions can occur. The use of sulfuric acid can lead to the formation of di-isobutyl ether.[4][5]
-
Condensation Byproducts: Anthranilate esters can undergo self-condensation, especially during transesterification with basic catalysts, to form byproducts like dianthranilide.[4][5]
Table 1: Common Impurities & Analytical Detection
| Impurity | Source | Typical Analytical Method(s) |
| Anthranilic Acid | Unreacted starting material | TLC, HPLC, Acid-Base Titration |
| Isobutanol | Unreacted starting material | GC, NMR |
| Water | Reaction byproduct, solvent | Karl Fischer titration |
| Sulfuric Acid | Catalyst | pH measurement, Acid-Base Titration |
| Di-isobutyl Ether | Catalyst-driven side reaction | GC, GC-MS |
| Dianthranilide | Self-condensation | HPLC, LC-MS |
Section 2: Troubleshooting and Step-by-Step Removal Guides
This section provides solutions to specific purification challenges. Each entry follows a question-and-answer format, explains the chemical principles, and provides a detailed protocol.
Removing Unreacted Anthranilic Acid
Q2: My crude product tests as acidic, and a TLC analysis shows a spot with a low Rf value corresponding to anthranilic acid. How can I remove it?
A: The most effective method for removing acidic impurities like unreacted anthranilic acid is a liquid-liquid extraction using a mild aqueous base. The principle is a classic acid-base reaction. Anthranilic acid, with its carboxylic acid group, reacts with a base (like sodium bicarbonate) to form a water-soluble salt (sodium anthranilate). This salt will partition into the aqueous layer, while the neutral this compound ester remains in the organic layer.[3][6]
Caption: Workflow for removing acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether) at a volume approximately 3-4 times that of the crude oil.
-
Transfer: Transfer the solution to a separatory funnel.
-
First Wash: Add an equal volume of 5% aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and invert it gently, making sure to vent frequently to release CO₂ gas produced during neutralization. Shake for 1-2 minutes.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer.
-
Repeat Wash: Repeat the wash (steps 3-4) with fresh NaHCO₃ solution. After this wash, check the pH of the aqueous layer with pH paper; it should be neutral or slightly basic (pH 7-8). If it is still acidic, perform another wash.
-
Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride solution (brine). This removes residual water and helps break any emulsions.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Isolation: Filter or decant the dried organic solution and remove the solvent under reduced pressure using a rotary evaporator to yield the product, now free of acidic impurities.
Q3: I performed the basic wash, but an emulsion formed that won't separate. What should I do?
A: Emulsion formation is common. To resolve it, first, try letting the funnel stand undisturbed for a longer period. If that fails, add a small amount of brine (saturated NaCl solution) and swirl gently; the increased ionic strength of the aqueous phase often helps break the emulsion. In stubborn cases, filtering the entire mixture through a pad of Celite can be effective.
Removing Unreacted Isobutanol
Q4: My product is clean of starting acid, but GC analysis indicates significant contamination with isobutanol. How is this removed?
A: Isobutanol has some solubility in water and can be partially removed by the aqueous washes described above. However, for complete removal, vacuum distillation is the preferred method. This compound has a significantly higher boiling point (approx. 313-315 °F at 13.5 mmHg) than isobutanol (108 °C at atmospheric pressure), allowing for a clean separation.[7][8]
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Charge Flask: Add the crude product (post-wash and drying) to the distillation flask, along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Gradually apply vacuum from a vacuum pump.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
Forerun: Collect the first fraction, which will primarily be residual solvent and isobutanol.
-
Product Fraction: As the temperature rises and stabilizes at the boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the pure product.
-
-
Completion: Stop the distillation when only a small amount of dark, viscous residue remains in the distillation flask. Release the vacuum before turning off the heat to prevent bumping.
Table 2: Comparative Boiling Points
| Compound | Boiling Point (Atmospheric) | Boiling Point (Reduced Pressure) |
| Isobutanol | 108 °C (226 °F) | Lower |
| This compound | ~297 °C (567 °F) | ~157 °C (315 °F) at 13.5 mmHg[7] |
Removing High-Boiling and Condensation Byproducts
Q5: After distillation, my product looks clean, but HPLC analysis shows a small peak for a high-molecular-weight impurity, possibly dianthranilide. How do I achieve pharmaceutical-grade purity?
A: For removing structurally similar or high-boiling impurities, fractional distillation may not be sufficient. In these cases, preparative column chromatography is the gold standard.[9] This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase. The less polar this compound will elute faster than more polar condensation byproducts.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. Buy this compound (EVT-299231) | 7779-77-3 [evitachem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. DE2636423B1 - Process for the production of anthranilic acid esters - Google Patents [patents.google.com]
- 5. US4135050A - Process for preparing anthranilic acid esters - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C11H15NO2 | CID 24515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US4693788A - Separation of t-amyl alcohol from isobutanol by extractive distillation - Google Patents [patents.google.com]
- 9. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
Technical Support Center: Isobutyl Anthranilate Stability in Experimental Assays
Welcome to the technical support center for isobutyl anthranilate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling and stability of this compound in experimental settings. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the properties and handling of this compound.
Q1: What is this compound and what are its basic chemical properties?
This compound (IUPAC name: 2-methylpropyl 2-aminobenzoate) is an ester derived from anthranilic acid and isobutanol.[1] It is a colorless to pale yellow or brown liquid known for its sweet, fruity, grape-like aroma.[1][2][3] It is widely used in the flavor and fragrance industries.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₅NO₂ | [1][2] |
| Molecular Weight | 193.24 g/mol | [1][4] |
| Appearance | Colorless to pale yellow/brown liquid | [1][2][3] |
| Boiling Point | ~169-170 °C @ 13.5 mmHg | [2][3] |
| Density | ~1.06 g/cm³ @ 25 °C | [5] |
| Flash Point | ~100 °C (212 °F) | [3] |
| logP (o/w) | ~3.45 - 3.55 | [3][6] |
Q2: How should I store this compound to ensure its stability?
Proper storage is critical. This compound is sensitive to air and light.[2][7][8] To maintain its integrity, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from direct sunlight and sources of ignition.[9] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
Q3: What solvents are compatible with this compound?
This compound is soluble in organic solvents like ethanol and ether, and also soluble in oils.[1][2] It is considered insoluble or only slightly soluble in water.[1][2][3] This low aqueous solubility is a key factor to consider when preparing stock solutions and designing aqueous-based assays.
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Notes |
| Water | Insoluble / Slightly Soluble (~35 mg/L @ 25°C est.) | [2][3] |
| Ethanol | Soluble | [1] |
| Ether | Soluble | [1] |
| Oils | Soluble | [2] |
| DMSO | Soluble | [5] |
Troubleshooting Experimental Assays
This section provides in-depth guidance on specific issues that may arise during experimentation, focusing on the underlying chemical principles.
Issue 1: Irreproducible Results or High Variability in Quantification
Q: My quantitative results for this compound are inconsistent across replicates and experiments. What could be the cause?
A: High variability is often a symptom of compound degradation during your experimental workflow. The primary culprit for an ester like this compound is hydrolysis.
-
Causality: The ester linkage in this compound is susceptible to hydrolysis, especially under acidic or basic conditions, which breaks the molecule down into anthranilic acid and isobutanol.[1][7] This reaction is often accelerated by elevated temperatures. If the pH of your buffers or sample matrices is not carefully controlled, or if samples are heated, you will observe a time-dependent loss of your parent compound, leading to high variability.
-
Troubleshooting Steps:
-
pH Control: Immediately assess the pH of all solutions used in your sample preparation and analysis. Aim for a neutral pH range (6.5-7.5) where the ester is most stable. If your assay requires acidic or basic conditions, minimize the exposure time and keep temperatures as low as possible.
-
Temperature Management: Avoid heating samples containing this compound. Perform all dilutions and sample handling steps at room temperature or on ice.
-
Solvent Purity: Ensure your organic solvents (e.g., ethanol, acetonitrile) are of high purity and free from acidic or basic contaminants.
-
Workflow Timing: Standardize the time from sample preparation to analysis for all samples. A sample that sits on an autosampler for hours may show significant degradation compared to one analyzed immediately.
-
Diagram: Primary Degradation Pathway of this compound
Caption: Hydrolysis breaks the ester bond, yielding the parent acid and alcohol.
Issue 2: Low or No Signal in HPLC-UV Analysis
Q: I am not detecting this compound using my standard reversed-phase HPLC-UV method. What am I doing wrong?
A: This issue can stem from several factors, including improper sample preparation, poor chromatographic conditions, or on-column degradation.
-
Causality: Given its low water solubility, this compound can precipitate if an organic stock solution is diluted too aggressively into a highly aqueous mobile phase or buffer.[1][2] Furthermore, if the mobile phase is too acidic or basic, the compound can hydrolyze during the chromatographic run itself.
-
Troubleshooting Steps:
-
Check Solubility in Mobile Phase: Your initial mobile phase composition should have a sufficient organic component to keep your analyte soluble upon injection. If you are using a gradient, ensure the starting percentage of organic solvent (e.g., acetonitrile or methanol) is high enough. A good starting point for a C18 column is a 40:60 acetonitrile:water mobile phase.[10]
-
Optimize Wavelength: While the anthranilate moiety has UV absorbance, the optimal wavelength needs to be confirmed. A UV scan of a standard solution should be performed to identify the lambda max. For a similar compound, methyl anthranilate, detection at 220 nm has been shown to be effective.[10]
-
Mobile Phase pH: Buffer your mobile phase to a neutral pH (e.g., using a phosphate buffer) to prevent on-column hydrolysis.[10]
-
Sample Diluent: The solvent used for your final sample dilution should be miscible with the mobile phase and ideally have a similar or slightly weaker elution strength than the initial mobile phase to ensure good peak shape.
-
Diagram: Troubleshooting Workflow for HPLC Analysis
Caption: A logical flow for diagnosing common HPLC analysis issues.
Issue 3: Sample Matrix Interference
Q: My assay works well with pure standards, but when I analyze samples in complex matrices (e.g., biological fluids, food products), I get poor recovery and inconsistent results. Why?
A: Complex matrices can introduce interfering substances or conditions that promote analyte degradation. This is a well-documented challenge in analytical chemistry.[11]
-
Causality:
-
Enzymatic Degradation: Biological matrices may contain esterase enzymes that can rapidly hydrolyze this compound.
-
pH Effects: The inherent pH of the sample (e.g., acidic fruit juices) can cause chemical hydrolysis.[1][7]
-
Binding: The analyte may bind to proteins or other macromolecules in the matrix, making it unavailable for extraction and detection.
-
Co-elution: Other compounds in the matrix may co-elute with your analyte, interfering with peak integration and quantification.
-
-
Troubleshooting and Protocol Validation: A robust sample preparation protocol is essential.
-
Protein Precipitation: For biological fluids, begin with a protein crash step using a cold organic solvent like acetonitrile or methanol.
-
Solid-Phase Extraction (SPE): Implement an SPE cleanup step. For an analyte like this compound, a reversed-phase (C18) or mixed-mode cation exchange cartridge could be effective for isolating it from polar and charged interferences.
-
pH Adjustment: Neutralize the sample pH as early as possible in the preparation process to minimize hydrolysis.
-
Internal Standard: The use of a suitable internal standard (e.g., a structurally similar, stable ester that is not present in the sample) is crucial to correct for losses during sample prep and variations in instrument response.
-
Validated Protocol: General Quantitative Analysis by HPLC-UV
This protocol provides a self-validating framework for the reliable quantification of this compound.
1. Preparation of Stock and Standard Solutions
- Stock Solution (1 mg/mL): Accurately weigh ~10 mg of pure this compound and dissolve in 10 mL of HPLC-grade ethanol or acetonitrile. Store in an amber vial at 4°C. This solution should be prepared fresh weekly.
- Working Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serially diluting the stock solution in the mobile phase or a compatible sample diluent.
2. Sample Preparation (Example for a beverage sample)
- Centrifuge the sample to remove any particulates.
- If necessary, adjust the pH of the sample to ~7.0 with a dilute phosphate buffer.
- Perform a liquid-liquid extraction by mixing 1 mL of the sample with 2 mL of a water-immiscible organic solvent (e.g., hexane or ethyl acetate). Vortex thoroughly.
- Centrifuge to separate the layers. Transfer the organic (upper) layer to a clean tube.
- Evaporate the organic solvent under a gentle stream of nitrogen.
- Reconstitute the residue in a known volume of mobile phase for HPLC analysis.
3. HPLC-UV Method Parameters
- Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
- Mobile Phase: Isocratic mixture of Acetonitrile and 0.025M Potassium Phosphate buffer (pH adjusted to 7.0) at a 40:60 ratio.[10]
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Column Temperature: 30°C.
- UV Detection: 220 nm.[10]
4. System Validation and QC
- Calibration Curve: Inject the working standards to generate a calibration curve. The curve should have a correlation coefficient (r²) of >0.995.
- Quality Control (QC) Samples: Analyze QC samples at low, medium, and high concentrations alongside your unknown samples to verify accuracy and precision.
- Spike Recovery: To validate the method for a specific matrix, perform a spike-recovery experiment. Add known amounts of this compound to blank matrix samples and run them through the entire sample preparation and analysis workflow. Recoveries should ideally be within 85-115%.[10]
References
- 1. Buy this compound (EVT-299231) | 7779-77-3 [evitachem.com]
- 2. This compound | C11H15NO2 | CID 24515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 7779-77-3 [thegoodscentscompany.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. parchem.com [parchem.com]
- 6. This compound CAS#: 7779-77-3 [m.chemicalbook.com]
- 7. This compound | 7779-77-3 [chemicalbook.com]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. fr.cpachem.com [fr.cpachem.com]
- 10. Liquid chromatographic determination of methyl anthranilate in artificially flavored nonalcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of methyl anthranilate in food samples by coupling stopped-flow mixing technique and time-resolved luminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isobutyl Anthranilate Quantification
Welcome to the technical support center for isobutyl anthranilate quantification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) for the accurate analysis of this compound. Here, we move beyond simple procedural lists to explain the underlying scientific principles of common analytical challenges and their solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for quantifying this compound?
A1: The most common methods for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection. GC-MS is often preferred for its high sensitivity and selectivity, especially in complex matrices. HPLC is a robust alternative, particularly for samples that are not amenable to the high temperatures of GC analysis.
Q2: What are the key physicochemical properties of this compound that I should be aware of during analysis?
A2: this compound is a colorless to pale yellow liquid with a characteristic grape-like aroma.[1] It is sparingly soluble in water but soluble in organic solvents like ethanol and ether. A critical property is its susceptibility to hydrolysis under both acidic and basic conditions, which can break it down into anthranilic acid and isobutanol.[2] It is also reported to be sensitive to air and light, which necessitates proper sample storage and handling to prevent degradation.
Q3: My this compound peak is tailing in my GC-MS analysis. What are the likely causes?
A3: Peak tailing for this compound in GC-MS is often due to active sites in the analytical pathway. The primary amine group on the anthranilate moiety can interact with acidic sites on the GC liner, column, or injection port. This can be addressed by using a deactivated liner, performing regular inlet maintenance, and using a column with appropriate deactivation. Column overload can also cause peak tailing, so consider reducing the injection volume or sample concentration.
Q4: I am observing inconsistent retention times for this compound in my HPLC analysis. What should I investigate?
A4: Fluctuating retention times in HPLC can stem from several factors. A primary cause is an improperly equilibrated column. Ensure the column is thoroughly flushed with the mobile phase before starting a sequence. Changes in mobile phase composition, even minor ones, can also lead to shifts, so precise preparation and degassing are crucial. Temperature fluctuations can also affect retention, so using a column oven is highly recommended for stable results. Finally, check for leaks in the HPLC system, as this can cause pressure fluctuations and affect retention time reproducibility.
Q5: Should I use an internal standard for this compound quantification? If so, what are some suitable options?
A5: Yes, using an internal standard (IS) is highly recommended to improve the accuracy and precision of your quantification, as it can compensate for variations in sample preparation and instrument response. An ideal IS should be chemically similar to this compound but not present in the sample. For GC-MS, a stable isotope-labeled version of this compound (e.g., d4-isobutyl anthranilate) would be the best choice. If that is unavailable, a compound with a similar structure and volatility, such as methyl N-methylanthranilate or another anthranilate ester not present in your sample, could be used. For HPLC, a structurally similar compound with a comparable retention time and UV absorbance, like propyl anthranilate, could be a suitable option.
Troubleshooting Guides
GC-MS Analysis
Problem 1: Low or No Recovery of this compound
Symptoms:
-
The peak for this compound is significantly smaller than expected or completely absent.
-
Poor recovery in spiked samples.
Potential Causes & Solutions:
-
Sample Degradation: this compound can hydrolyze under strong acidic or basic conditions.
-
Causality: The ester linkage is susceptible to cleavage.
-
Solution: Ensure the pH of your sample and extraction solvents is near neutral. If the sample matrix is inherently acidic or basic, consider neutralization before extraction. The stability of similar compounds, like methomyl, is significantly impacted by pH, with optimal stability in the pH 5-7 range.[3]
-
-
Adsorption in the GC Inlet: The active amine group can adsorb to non-deactivated surfaces.
-
Causality: Active silanol groups in the liner or on glass wool can interact with the analyte.
-
Solution: Use a deactivated inlet liner (e.g., silylated). Regularly replace the liner and septum to prevent the buildup of active sites.
-
-
Improper GC Conditions: The oven temperature program or injector temperature may not be suitable.
-
Causality: Too low of an injector temperature can lead to incomplete volatilization, while too high of a temperature can cause degradation.
-
Solution: A typical starting point for the injector temperature is 250 °C. The oven program should be optimized to ensure proper separation and elution of this compound. A mid-polarity column, such as a DB-5ms, is often a good starting point.[2][4][5][6][7]
-
Problem 2: Presence of Ghost Peaks or Carryover
Symptoms:
-
Peaks corresponding to this compound appear in blank injections following a high-concentration sample.
Potential Causes & Solutions:
-
Injector Contamination: High-boiling point residues can accumulate in the injector.
-
Causality: Incomplete transfer of the sample from the injector to the column.
-
Solution: Clean the injector port regularly. A solvent flush of the injector between runs can also be beneficial.
-
-
Syringe Carryover: The autosampler syringe may not be adequately cleaned between injections.
-
Causality: Analyte residue remains in the syringe.
-
Solution: Increase the number of solvent washes for the syringe in your autosampler method. Using a wash solvent that is a strong solvent for this compound is also important.
-
HPLC Analysis
Problem 1: Poor Peak Shape (Fronting or Tailing)
Symptoms:
-
Asymmetrical peaks for this compound.
Potential Causes & Solutions:
-
Peak Tailing:
-
Secondary Interactions: The basic amine group can interact with acidic residual silanols on the silica-based stationary phase.
-
Causality: Ionic interactions between the analyte and the stationary phase.
-
Solution: Use a base-deactivated column or add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (e.g., 0.1%). Lowering the mobile phase pH to protonate the amine group can also sometimes help, but be mindful of the compound's stability.
-
-
-
Peak Fronting:
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Causality: The concentration of the analyte exceeds the linear capacity of the column.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Sample Solvent Incompatibility: The sample solvent may be much stronger than the mobile phase.
-
Causality: The strong solvent carries the analyte band down the column too quickly, leading to a distorted peak.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
-
Problem 2: Baseline Noise or Drift
Symptoms:
-
Unstable baseline, making integration of small peaks difficult.
Potential Causes & Solutions:
-
Mobile Phase Issues:
-
Inadequate Degassing: Dissolved gases can come out of solution in the detector.
-
Causality: Formation of bubbles in the flow cell.
-
Solution: Ensure the mobile phase is thoroughly degassed using an online degasser, sonication, or helium sparging.
-
-
Contaminated Solvents or Additives: Impurities in the mobile phase can cause a noisy or drifting baseline.
-
Causality: Contaminants can absorb UV light or affect the detector's response.
-
Solution: Use high-purity HPLC-grade solvents and fresh additives.
-
-
-
Detector Issues:
-
Lamp Deterioration: The detector lamp may be nearing the end of its life.
-
Causality: Reduced light intensity and unstable output.
-
Solution: Check the lamp's energy output and replace it if necessary.
-
-
Experimental Protocols
Protocol 1: Quantification of this compound in a Beverage Matrix by GC-MS
This protocol is a general guideline and may require optimization for specific beverage types.
1. Sample Preparation (Liquid-Liquid Extraction):
- To 10 mL of the beverage in a 50 mL centrifuge tube, add a known amount of an appropriate internal standard.
- Add 5 mL of a suitable organic solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate).
- Vortex for 2 minutes to ensure thorough mixing.
- Centrifuge at 3000 rpm for 10 minutes to separate the phases.
- Carefully transfer the organic layer to a clean vial.
- Repeat the extraction with another 5 mL of the organic solvent.
- Combine the organic extracts and dry over anhydrous sodium sulfate.
- Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
2. GC-MS Analysis:
- GC Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is a good starting point.
- Injector: 250 °C, splitless mode.
- Oven Program: 50 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-400 or Selected Ion Monitoring (SIM) for higher sensitivity.
3. Derivatization (Optional, for improved peak shape):
- Evaporate the final extract to dryness under nitrogen.
- Add 50 µL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
- Cap the vial and heat at 70 °C for 30 minutes.
- Cool to room temperature before injection.
Protocol 2: Quantification of this compound in a Pharmaceutical Syrup by HPLC-UV
This protocol is a general guideline and may require optimization based on the syrup's formulation.
1. Sample Preparation (Solid-Phase Extraction):
- Accurately weigh 1 g of the syrup and dissolve it in 10 mL of purified water.
- Add a known amount of an appropriate internal standard.
- Condition a C18 SPE cartridge (e.g., 500 mg) with 5 mL of methanol followed by 5 mL of water.
- Load the diluted sample onto the SPE cartridge.
- Wash the cartridge with 5 mL of water to remove sugars and other polar interferences.
- Elute the this compound with 5 mL of methanol into a clean collection tube.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 1 mL of the mobile phase.
2. HPLC-UV Analysis:
- HPLC Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is suitable.
- Mobile Phase: An isocratic or gradient elution with acetonitrile and water. A starting point could be 60:40 acetonitrile:water. For Mass-Spec compatibility, formic acid can be used in place of phosphoric acid.[8]
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- UV Detection: Monitor at a wavelength where this compound has significant absorbance (e.g., around 254 nm or 335 nm).
Data Presentation
Table 1: Common GC-MS Troubleshooting Scenarios for this compound
| Symptom | Potential Cause | Recommended Action |
| Peak Tailing | Active sites in the inlet or column | Use a deactivated liner, perform inlet maintenance, consider derivatization. |
| Low Recovery | Sample degradation (hydrolysis) | Ensure sample and solvent pH is near neutral. |
| Ghost Peaks | Injector or syringe carryover | Clean the injector, increase syringe wash cycles. |
| Variable Peak Area | Inconsistent injection volume | Check autosampler syringe for bubbles, use an internal standard. |
Table 2: Common HPLC Troubleshooting Scenarios for this compound
| Symptom | Potential Cause | Recommended Action |
| Peak Fronting | Column overload or strong sample solvent | Dilute the sample, dissolve in mobile phase. |
| Peak Tailing | Secondary interactions with stationary phase | Use a base-deactivated column, add a competing base to the mobile phase. |
| Shifting Retention Times | Column not equilibrated, temperature fluctuations | Increase column equilibration time, use a column oven. |
| High Baseline Noise | Contaminated or improperly degassed mobile phase | Use HPLC-grade solvents, ensure thorough degassing. |
Visualizations
Caption: A logical workflow for troubleshooting GC-MS issues.
Caption: A systematic approach to resolving HPLC-related problems.
References
- 1. thegoodscentscompany.com [thegoodscentscompany.com]
- 2. trajanscimed.com [trajanscimed.com]
- 3. benchchem.com [benchchem.com]
- 4. labicom.cz [labicom.cz]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 7. agilent.com [agilent.com]
- 8. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with Isobutyl Anthranilate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for isobutyl anthranilate. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility issues during their experiments. As a compound with significant potential in flavor, fragrance, and pharmaceutical research, understanding its physicochemical properties is paramount to successful application. This guide provides in-depth, field-proven insights and validated protocols to address these challenges directly.
Part 1: Frequently Asked Questions (FAQs) & Fundamental Properties
This section addresses the most common initial queries regarding this compound's solubility characteristics.
Q1: What are the fundamental physicochemical properties of this compound?
A1: this compound is an ester of anthranilic acid and isobutanol.[1] Its key properties are summarized below. It typically presents as a colorless to pale yellow or brown liquid with a floral, sweet aroma.[1][2]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₂ | [1] |
| Molecular Weight | 193.24 g/mol | [2] |
| Appearance | Colorless to pale yellow/brown liquid | [1][2] |
| Water Solubility | Insoluble / Slightly Soluble (est. 35.13 mg/L @ 25°C) | [2][3] |
| Organic Solvent Solubility | Soluble in ethanol, ether, and oils | [1][2] |
| logP (o/w) | ~3.5 | [3][4] |
| Stability | Stable under normal conditions; sensitive to air and light. May hydrolyze under strong acidic or basic conditions. | [1][5] |
Q2: Why is this compound so poorly soluble in aqueous solutions?
A2: The poor water solubility of this compound is a direct result of its molecular structure. The molecule contains a large, nonpolar aromatic ring and a four-carbon isobutyl group. These hydrophobic moieties dominate its character, making it highly lipophilic (fat-loving). This is quantitatively expressed by its high octanol-water partition coefficient (logP) of approximately 3.5, indicating a strong preference for nonpolar environments over aqueous ones.[3][4] While the amino (-NH₂) and ester (-COO-) groups offer some polarity, they are insufficient to overcome the hydrophobicity of the rest of the molecule.
Q3: What are the recommended primary solvents for creating a stock solution?
A3: Given its properties, this compound is readily soluble in common organic solvents.[1][2] For laboratory use, especially in biological assays, the following solvents are recommended for preparing high-concentration stock solutions:
Expert Insight: Always prepare a high-concentration stock solution in one of these solvents first, which can then be diluted into your aqueous experimental medium. Direct addition of this compound to water or buffer will almost certainly result in insolubility and phase separation.
Part 2: Troubleshooting Guide & Experimental Protocols
This section provides step-by-step solutions to the common problem of preparing usable aqueous solutions of this compound for experimental use.
Problem: "I need to prepare a homogeneous aqueous solution of this compound for my bioassay, but it keeps precipitating or forming an oily layer."
This is the most frequent challenge. The following protocols are presented in order of increasing complexity and are designed to address this issue systematically.
Solution 1: The Co-Solvent Dilution Method (Basic)
This is the most straightforward approach and should be the first method attempted. It relies on creating a kinetically trapped, supersaturated solution where the compound remains dispersed long enough for the experiment.
-
Stock Solution Preparation: Dissolve this compound in 100% DMSO or absolute ethanol to create a concentrated stock solution (e.g., 10-50 mM). Ensure it is fully dissolved by vortexing.
-
Serial Dilution (Optional): If necessary, perform intermediate dilutions of the stock solution using the same organic solvent.
-
Final Aqueous Dilution: Vigorously vortex or stir your final aqueous medium (e.g., cell culture media, phosphate-buffered saline). While stirring, add a small aliquot of the stock solution dropwise to achieve the desired final concentration. The final concentration of the organic solvent should be kept to a minimum (ideally ≤0.5%) to avoid solvent-induced artifacts in biological systems.
-
Verification & Control: Visually inspect the final solution for any signs of precipitation (cloudiness, particulates). Always run a parallel "vehicle control" in your experiment containing the same final concentration of the organic solvent without the compound.
By dissolving the compound in a miscible organic solvent first, you overcome the initial energy barrier required to break the solute-solute interactions. The rapid dilution into the vigorously stirred aqueous phase disperses the molecules faster than they can aggregate and precipitate, creating a metastable solution.
Solution 2: Surfactant-Mediated Solubilization (Intermediate)
If the co-solvent method fails or if the required concentration is high, surfactants can be used to form micelles that encapsulate the hydrophobic compound, dramatically increasing its apparent water solubility.[6][7]
-
Surfactant Selection: Choose a non-ionic surfactant with a high Hydrophilic-Lipophilic Balance (HLB), such as Polysorbate 80 (Tween® 80) or Polysorbate 20 (Tween® 20). These are generally well-tolerated in biological systems.
-
Vehicle Preparation: Prepare the aqueous experimental medium containing the surfactant at a concentration well above its Critical Micelle Concentration (CMC). For Tween 80, the CMC is ~0.012 mM, so a working concentration of 0.1-1% (w/v) is typically effective.
-
Compound Addition: Create a highly concentrated stock of this compound in a minimal amount of ethanol (e.g., 100-200 mM).
-
Solubilization: While vortexing the surfactant-containing aqueous medium, slowly add the ethanolic stock solution. The micelles will entrap the this compound molecules.
-
Equilibration: Allow the solution to stir for 15-30 minutes to ensure complete encapsulation.
-
Verification & Control: The resulting solution should be clear. As before, a vehicle control containing the same concentration of both ethanol and the surfactant is essential.
Surfactants are amphiphilic molecules. Above the CMC, they self-assemble into micelles with a hydrophobic core and a hydrophilic shell.[8][9] The lipophilic this compound partitions into the hydrophobic core, shielded from the aqueous environment by the hydrophilic outer layer, resulting in a thermodynamically stable solution.
Caption: Micellar encapsulation of this compound (IBA).
Solution 3: Cyclodextrin Complexation (Advanced)
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively acting as molecular carriers. This method is common in pharmaceutical formulations.
-
Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often a good starting point due to its higher solubility and lower toxicity compared to native β-cyclodextrin.
-
Complexation: a. Prepare a saturated solution of HP-β-CD in your aqueous buffer. b. Add an excess of this compound to this solution. c. Stir the mixture vigorously at room temperature for 24-48 hours to allow for equilibrium of complexation.
-
Clarification: After stirring, filter the solution through a 0.22 µm filter to remove the undissolved compound. The clear filtrate now contains the soluble this compound:HP-β-CD complex.
-
Quantification: The concentration of the solubilized compound in the filtrate should be determined analytically (e.g., via UV-Vis spectrophotometry or HPLC).
Cyclodextrins have a hydrophilic exterior and a hydrophobic inner cavity.[8] The nonpolar isobutyl and aromatic parts of this compound fit into this cavity, forming a stable, water-soluble inclusion complex. This masks the compound's hydrophobicity, allowing it to dissolve readily in water.
Part 3: Decision-Making & What to Avoid
Q4: How do I choose the right solubilization method for my experiment?
A4: The choice depends on your experimental constraints and the required concentration. Use the following workflow to guide your decision.
Caption: Decision workflow for selecting a solubilization method.
Q5: Can I use pH adjustment to dissolve this compound?
A5: This is not recommended . This compound is an ester, which is susceptible to hydrolysis under strongly acidic or basic conditions, breaking it down into anthranilic acid and isobutanol.[1][5][10] While the amino group on the anthranilate moiety can be protonated at a very low pH (predicted pKa ~2.2), this is generally outside the range of physiological or experimental buffers and risks compound degradation.[11] Therefore, pH adjustment is an unsuitable method for improving its solubility and may compromise the integrity of the compound.
Q6: Are there any other stability or handling concerns?
A6: Yes. This compound is reported to be sensitive to air and light.[5] To ensure the integrity of your compound and the reproducibility of your experiments, it is best practice to:
-
Store the neat compound and stock solutions under an inert atmosphere (e.g., argon or nitrogen).
-
Protect solutions from light by using amber vials or wrapping containers in foil.
-
Prepare fresh aqueous dilutions for each experiment from a recently prepared stock solution.
References
- 1. Buy this compound (EVT-299231) | 7779-77-3 [evitachem.com]
- 2. This compound | C11H15NO2 | CID 24515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 7779-77-3 [thegoodscentscompany.com]
- 4. parchem.com [parchem.com]
- 5. This compound | 7779-77-3 [chemicalbook.com]
- 6. jocpr.com [jocpr.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. pharmatutor.org [pharmatutor.org]
- 9. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Butyl anthranilate | C11H15NO2 | CID 24433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Showing Compound this compound (FDB013696) - FooDB [foodb.ca]
Technical Support Center: Isobutyl Anthranilate Stability & Storage
Welcome to the technical support guide for isobutyl anthranilate. As a key aromatic compound in research and development, maintaining its purity and stability during storage is paramount to ensure experimental reproducibility and the integrity of your results. This guide is structured to provide direct answers to common challenges and offer expert-backed protocols to prevent degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound (IUPAC name: 2-methylpropyl 2-aminobenzoate) is an ester of anthranilic acid and isobutanol.[1] It is a colorless to pale yellow or brown liquid known for its characteristic floral, grape-like aroma.[1][2] In research and drug development, its stability is critical because degradation can introduce impurities. These impurities can alter the compound's physical and chemical properties, lead to inconsistent experimental outcomes, and compromise the safety and efficacy of final formulations.
Q2: My this compound has turned yellow/brown. What causes this discoloration?
The most common cause of discoloration is oxidation. The aromatic amine group (-NH₂) in the anthranilate structure is susceptible to oxidation when exposed to air (oxygen).[2][3] This process can form colored impurities, leading to a shift from a colorless or pale yellow liquid to a darker yellow or brown hue. This process can be accelerated by exposure to light and elevated temperatures.[2][4]
Q3: I've noticed a change in the odor of my stored this compound. What could be the cause?
A change in odor often signifies chemical degradation, primarily through hydrolysis. Under acidic or basic conditions, and in the presence of moisture, this compound can hydrolyze back into its constituent molecules: anthranilic acid and isobutanol.[1][5] Since isobutanol has a distinct alcohol scent and anthranilic acid is largely odorless, this chemical change alters the original fruity, floral aroma profile of the ester.
Q4: What are the primary degradation pathways for this compound?
There are three main degradation pathways researchers must mitigate:
-
Oxidation: Reaction with atmospheric oxygen, primarily affecting the amine group and leading to color formation. This is exacerbated by light exposure.[2][3]
-
Hydrolysis: Breakdown of the ester linkage by water, catalyzed by acidic or basic residues, to form anthranilic acid and isobutanol.[1][3][5]
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate and accelerate both oxidation and other decomposition reactions.[2][6][7] Studies on the related compound, methyl anthranilate, confirm its sensitivity to photodegradation under UV irradiation.[6][7][8]
Caption: Key degradation routes for this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter and provides actionable solutions.
| Observed Issue | Probable Cause(s) | Immediate Action(s) | Long-Term Prevention |
| Color darkens significantly (e.g., to dark brown) | Severe oxidation due to prolonged air exposure or improper sealing. | Discontinue use for critical experiments. Perform a purity check via GC-MS or HPLC. | Store under an inert atmosphere (Argon/Nitrogen). Use smaller aliquots to minimize headspace in partially used bottles. |
| Crystals or precipitate form in the liquid | Contamination or temperature-induced precipitation. Could also be a highly concentrated degradation product (e.g., anthranilic acid). | Allow the sample to slowly warm to room temperature. If precipitate remains, it is likely an impurity. Filter a small aliquot for analysis. | Ensure storage containers are scrupulously clean and dry before use. Store at recommended refrigerated temperatures, avoiding freezing. |
| Inconsistent results in bioassays or reactions | Presence of uncharacterized degradation products acting as inhibitors, catalysts, or reactive species. | Qualify a new, high-purity lot of this compound. Re-run experiments with the new material as a control. | Implement a routine quality control check for stored material before use in sensitive applications. Follow strict storage protocols. |
Protocols for Storage and Stability Assessment
Adherence to validated protocols is the most effective way to ensure the long-term stability of this compound.
Protocol 1: Recommended Storage and Handling
This protocol is designed to minimize exposure to air, light, and moisture.
Materials:
-
High-purity this compound
-
Amber glass bottles with PTFE-lined screw caps[9]
-
Source of inert gas (high-purity nitrogen or argon) with a delivery system
-
Refrigerator or cold room maintained at 2-8°C
Procedure:
-
Procurement: Obtain this compound from a reputable supplier and review the Certificate of Analysis (CoA) upon receipt.
-
Aliquotting: If you purchased a large quantity, aliquot the material into smaller, experiment-sized volumes in a controlled environment (e.g., a glove box or under a gentle stream of inert gas). This minimizes the need to repeatedly open the main stock container.
-
Inert Gas Purge: Before sealing each bottle, flush the headspace with an inert gas like nitrogen or argon for 15-30 seconds. This displaces atmospheric oxygen, a key driver of oxidation.[2]
-
Sealing: Immediately after purging, tightly seal the amber glass bottle with a PTFE-lined cap. The PTFE liner provides a superior chemical barrier against moisture and gas exchange.
-
Labeling: Clearly label each aliquot with the compound name, concentration (if diluted), date, and storage conditions.
-
Storage: Store the sealed bottles in a refrigerator at 2-8°C.[2] The amber glass protects the compound from light, and the low temperature slows the rate of all potential degradation reactions.[2]
Protocol 2: Visual Inspection and Purity Check Workflow
Before using any stored material, especially in a long-term study, a quick quality check is essential.
Caption: Decision workflow for qualifying stored this compound.
Protocol 3: Analytical Method for Degradation Monitoring
For quantitative stability studies, High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method.
Objective: To separate and quantify this compound from its primary degradation products, anthranilic acid and isobutanol.
Instrumentation & Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
High-purity standards of this compound, anthranilic acid, and isobutanol
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound and its potential degradation products in the mobile phase. Create a calibration curve by making serial dilutions.
-
Sample Preparation: Dilute the stored this compound sample to an appropriate concentration within the calibration range using the mobile phase.
-
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 254 nm (for anthranilate species) and ~210 nm (for isobutanol, which has poor chromophore). A dual-wavelength approach or a Diode Array Detector (DAD) is ideal.
-
Gradient: Start with 90% A / 10% B, ramp to 10% A / 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
-
Analysis: Inject the standards and the prepared sample. Identify peaks based on the retention times of the standards.
-
Quantification: Calculate the concentration of this compound and any detected degradation products using the calibration curve. A decrease in the parent compound peak area and the appearance of new peaks over time indicates degradation.
References
- 1. Buy this compound (EVT-299231) | 7779-77-3 [evitachem.com]
- 2. This compound | C11H15NO2 | CID 24515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Butyl anthranilate | C11H15NO2 | CID 24433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 6. Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H₂O₂/UV: Effect of Inorganic Anions and Derived Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H2O2/UV: Effect of Inorganic Anions and Derived Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. royalchemical.com [royalchemical.com]
Technical Support Center: A Guide to Isobutyl Anthranilate Purification
From the Desk of the Senior Application Scientist
Welcome to the technical support center for isobutyl anthranilate. This guide is designed for researchers, chemists, and drug development professionals who work with this versatile aromatic ester. This compound, known for its characteristic fruity, grape-like aroma, is not only a staple in the flavor and fragrance industry but also a valuable building block in synthetic chemistry.
However, achieving high purity for this compound can present several challenges, from persistent color impurities to degradation during workup. This document provides in-depth, field-tested troubleshooting advice and protocols to help you navigate these issues effectively. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
Section 1: Troubleshooting Guide for Purification
This section addresses the most common problems encountered during the purification of this compound in a practical question-and-answer format.
Question 1: My final product is a yellow or brown liquid, not the expected colorless to pale yellow. How can I remove these color impurities?
This is the most frequent challenge, often stemming from several sources. The key is to identify the likely impurity before selecting a purification strategy.
-
Possible Cause A: Residual Anthranilic Acid
-
Expertise & Experience: The starting material, anthranilic acid, is prone to oxidation, especially under basic conditions, which can form colored impurities.[1] If your synthesis was an acid-catalyzed esterification, unreacted anthranilic acid is a common contaminant.
-
Trustworthiness (Self-Validating Protocol): An acid-base liquid-liquid extraction is highly effective. By washing the crude product (dissolved in an organic solvent like diethyl ether or ethyl acetate) with a mild base, you can deprotonate the acidic carboxylic acid group of the unreacted anthranilate. This forms a water-soluble salt that partitions into the aqueous layer, while your neutral ester product remains in the organic phase. A subsequent wash with a mild acid can remove any basic impurities, and a final brine wash removes residual water.
-
Recommended Action: Perform an acid-base wash. See Protocol 1 for a detailed methodology.
-
-
Possible Cause B: Thermal Degradation or Oxidation
-
Expertise & Experience: this compound is stable under standard conditions but can degrade at high temperatures or upon prolonged exposure to air and light.[2][3] High-temperature distillation or reactions run for extended times can generate polymeric or oxidized byproducts.
-
Trustworthiness (Self-Validating Protocol): For heat-sensitive compounds, vacuum distillation is the preferred method as it lowers the boiling point, minimizing thermal stress.[4] If degradation products are non-volatile, distillation provides excellent separation. Alternatively, if the impurities have different polarities, column chromatography on silica gel is a powerful tool for separating the target compound from colored contaminants.
-
Recommended Action: Purify the material using vacuum distillation (see Protocol 2 ) or flash column chromatography.
-
Troubleshooting Decision Workflow
Caption: Troubleshooting flowchart for this compound purification.
Question 2: My yield is significantly lower than expected after the purification workup. Where could my product have gone?
-
Possible Cause A: Hydrolysis During Extraction
-
Expertise & Experience: Esters can hydrolyze back to their constituent carboxylic acid and alcohol under either strongly acidic or basic conditions.[2][3] During an acid-base wash, prolonged exposure to aqueous base (or acid) can cleave the ester bond of your product, converting it back to water-soluble anthranilic acid and isobutanol, thus losing it to the aqueous layer.
-
Trustworthiness (Self-Validating Protocol): The risk is minimized by using mild reagents (e.g., saturated sodium bicarbonate instead of sodium hydroxide), working quickly, and not letting the layers sit for extended periods. Additionally, performing a final wash with brine (saturated NaCl solution) reduces the solubility of the ester in the aqueous phase, driving more of it into the organic layer.
-
Recommended Action: Use saturated sodium bicarbonate for the base wash, minimize contact time with aqueous layers, and always perform a final brine wash before drying.
-
-
Possible Cause B: Decomposition During Distillation
-
Expertise & Experience: this compound has a high boiling point at atmospheric pressure (approx. 205 °C).[2] Attempting a simple distillation at this temperature can lead to decomposition, resulting in charring and significant product loss.
-
Trustworthiness (Self-Validating Protocol): As mentioned previously, vacuum distillation is essential. By reducing the pressure, the boiling point is lowered dramatically, allowing the compound to distill at a temperature where it is thermally stable.
-
Recommended Action: Always use a vacuum source for distillation. Refer to the table below for boiling point estimates at various pressures.
-
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 760 | ~205 |
| 13.5 | 156-157 |
| 3 | 118-122[5] |
| 1 | ~100-105 |
Section 2: Frequently Asked Questions (FAQs)
-
Q1: What are the key physical and chemical properties of this compound?
-
The essential properties are summarized in the table below.
-
| Property | Value | Source(s) |
| IUPAC Name | 2-methylpropyl 2-aminobenzoate | [2][6] |
| CAS Number | 7779-77-3 | [2][6][7] |
| Molecular Formula | C₁₁H₁₅NO₂ | [2] |
| Molecular Weight | 193.24 g/mol | [2] |
| Appearance | Colorless to pale yellow/brown liquid | [2][6] |
| Odor | Floral, sweet, grape-like | [8] |
| Boiling Point | ~205 °C at 760 mmHg; 118-122 °C at 3 mmHg | [2][5] |
| Density | ~1.057 - 1.063 g/cm³ | [5][6] |
| Solubility | Soluble in ethanol, ether; Insoluble in water | [2][8] |
-
Q2: What are the recommended storage conditions for this compound?
-
Q3: What analytical techniques are best for assessing the purity of this compound?
-
Gas Chromatography (GC): Excellent for determining purity and detecting volatile impurities like residual isobutanol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can quantify impurities if an internal standard is used.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups (ester carbonyl, N-H stretch of the amine).
-
-
Q4: My purified this compound has the correct floral, grape-like odor, but it's still slightly colored. Is this acceptable?
-
This depends on your application. For use as a fragrance or flavorant, a pale yellow color is often acceptable as long as the odor profile is correct and the purity by GC is high (e.g., >97%).[5][10] For use in pharmaceutical synthesis where color may indicate trace impurities that could interfere with subsequent steps, further purification by column chromatography may be necessary.
-
-
Q5: Can I use distillation to purify this compound? What are the key parameters?
-
Yes, distillation is a primary purification method, but it must be performed under vacuum to prevent thermal decomposition.[4] Key parameters are the pressure (vacuum level) and the corresponding boiling temperature. A well-insulated distillation column (e.g., Vigreux) can improve separation from impurities with close boiling points.
-
Section 3: Experimental Protocols
Protocol 1: Standard Acid-Base Extraction Workflow
This protocol is designed to remove acidic (e.g., anthranilic acid) and basic impurities from a crude reaction mixture.
-
Dissolution: Dissolve the crude this compound product in an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) at a concentration of approximately 5-10 mL of solvent per gram of crude product. Transfer the solution to a separatory funnel.
-
Base Wash: Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel, invert, and vent frequently to release CO₂ gas produced from the neutralization. Shake gently for 1-2 minutes.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer.
-
Brine Wash: Add an equal volume of saturated sodium chloride (brine) solution. Shake for 30 seconds. This step helps to remove residual water and dissolved aqueous components from the organic layer.[11]
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), until it no longer clumps.
-
Filtration & Concentration: Gravity filter or decant the dried organic solution into a clean, pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator to yield the purified, non-volatile ester.
Purification Workflow Diagram
Caption: General workflow for purification of this compound.
Protocol 2: Vacuum Distillation
This protocol assumes the product has already undergone an extractive workup.
-
Setup: Assemble a vacuum distillation apparatus using clean, dry glassware. Ensure all joints are properly sealed with vacuum grease. Use a short path or Vigreux column for efficient distillation.
-
Transfer: Transfer the crude, solvent-free this compound into the distillation flask. Add a few boiling chips or a magnetic stir bar.
-
Evacuation: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully evacuate the system to the desired pressure (e.g., 1-5 mmHg).
-
Heating: Begin heating the distillation flask gently using a heating mantle. Stir the liquid if using a stir bar.
-
Fraction Collection: Collect any low-boiling initial fractions (forerun) separately. As the temperature stabilizes at the expected boiling point for your pressure, switch to a clean receiving flask to collect the main product fraction.
-
Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains.
-
Cooling: Allow the system to cool completely before slowly reintroducing air to release the vacuum. Releasing the vacuum on a hot apparatus can cause oxidation or breakage.
References
- 1. Sciencemadness Discussion Board - Purifying anthranilic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Buy this compound (EVT-299231) | 7779-77-3 [evitachem.com]
- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 5. parchem.com [parchem.com]
- 6. This compound | C11H15NO2 | CID 24515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [flavscents.com]
- 8. This compound, 7779-77-3 [thegoodscentscompany.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Isobutyl N-methylanthranilate ≥97%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Enhancing Lipase Efficiency in Isobutyl Anthranilate Synthesis
Welcome to the technical support center for the enzymatic synthesis of isobutyl anthranilate. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and optimize your experimental outcomes. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.
Foundational Knowledge: Understanding the Essentials
Q1: What is the lipase-catalyzed synthesis of this compound and why is it preferred over chemical methods?
A: this compound is a flavor ester with a characteristic fruity, grape-like aroma, making it valuable in the food, beverage, and cosmetic industries. The synthesis involves an esterification reaction between anthranilic acid and isobutanol.
Using a lipase (EC 3.1.1.3) as a biocatalyst offers significant advantages over traditional chemical synthesis.[1][2] Lipases are enzymes that naturally hydrolyze fats, but in low-water environments, they can effectively catalyze the reverse reaction—esterification.[1][3][4]
Key Advantages of Enzymatic Synthesis:
-
Specificity: Lipases exhibit high chemo-, regio-, and enantioselectivity, which drastically reduces the formation of unwanted byproducts.[4][5]
-
Mild Conditions: The reaction proceeds at lower temperatures and pressures, preserving the delicate aromatic properties of the final product and reducing energy costs.[1][4]
-
"Natural" Product Labeling: Using a biocatalyst allows the product to be labeled as "natural," which is a high-value distinction in the flavor and fragrance market.[1][3]
-
Environmental Friendliness: The process avoids the use of harsh acids or metal catalysts, leading to a greener and more sustainable manufacturing process.[2]
Troubleshooting Guide: From Low Yield to Enzyme Instability
This section addresses the most common problems encountered during the synthesis. Each answer provides a causal explanation and a step-by-step troubleshooting plan.
Category 1: Low Yield or Conversion Rate
Q2: My reaction yield is consistently below expectations. What are the primary factors I should investigate?
A: Low yield is a multifaceted problem. Systematically investigating the following factors is the most effective approach.
-
Water Content: This is the most critical parameter. While a minuscule amount of water is essential to maintain the lipase's conformational flexibility and activity, excess water will shift the reaction equilibrium towards hydrolysis, the reverse reaction.[6][7][8][9] As water is a product of esterification, its accumulation is a common cause of low conversion.
-
Troubleshooting:
-
Ensure all reactants (isobutanol, anthranilic acid) and the solvent are anhydrous.
-
Incorporate a water-removal system. Molecular sieves (3Å or 4Å) are highly effective.[7]
-
Consider performing the reaction under vacuum to continuously remove water.
-
-
-
Substrate Molar Ratio: An equimolar ratio (1:1) of acid to alcohol is stoichiometric, but often not optimal. Excess of one substrate can push the equilibrium towards product formation. However, a large excess of either substrate, particularly the acid, can cause enzyme inhibition.[10][11]
-
Troubleshooting:
-
Start with a slight excess of the alcohol (e.g., 1:1.5 or 1:2 acid to alcohol ratio). Isobutanol is generally less inhibitory than anthranilic acid.
-
Systematically vary the molar ratio to find the optimum for your specific system. In some esterifications, ratios as high as 1:7 have proven optimal.[12]
-
-
-
Enzyme Activity & Concentration: The enzyme itself may be the issue.
-
Troubleshooting:
-
Verify Activity: Test your lipase with a standard substrate (e.g., p-nitrophenyl palmitate) to confirm its activity before starting the synthesis.
-
Increase Enzyme Load: A low enzyme concentration will result in a slow reaction that may not reach equilibrium in a reasonable timeframe. Increase the enzyme loading incrementally (e.g., from 5% to 15% w/w of total substrates).[13] Be aware that excessively high concentrations can lead to mass transfer limitations due to enzyme agglomeration.[7][14]
-
-
-
Choice of Solvent: The reaction medium profoundly impacts lipase activity. Polar, water-miscible solvents like DMSO or acetone can strip the essential water layer from the enzyme, leading to deactivation.[15][16][17]
-
Troubleshooting:
-
Use non-polar, hydrophobic solvents like n-hexane, cyclohexane, or isooctane. These solvents are less likely to interfere with the enzyme's hydration shell.[15][17]
-
Consider a solvent-free system where one of the reactants (typically isobutanol) acts as the solvent. This increases substrate concentration but can also lead to higher substrate inhibition.[14]
-
-
Q3: The reaction starts well but plateaus prematurely, stopping far short of the expected conversion. What is happening?
A: This common observation usually points to one of two issues: product inhibition or enzyme deactivation.
-
Product Inhibition: The accumulation of the product (this compound) or the co-product (water) can inhibit the enzyme. Water accumulation is the most frequent culprit, as it drives the reverse hydrolytic reaction.[7]
-
Troubleshooting:
-
Water Removal: As mentioned, the continuous removal of water is crucial. Implement molecular sieves or vacuum.
-
In Situ Product Removal: In continuous systems, consider using a packed-bed reactor where the product is continuously flowed out, preventing its accumulation.
-
-
-
Enzyme Deactivation: The reaction conditions may be causing the enzyme to lose its activity over time.
-
Troubleshooting:
-
Temperature: While higher temperatures increase the initial reaction rate, they can also accelerate thermal denaturation.[8][13] Ensure your reaction temperature is within the optimal stable range for your specific lipase (typically 40-60°C for many commercial preparations like Novozym 435).[12][18]
-
pH Shift: Although the bulk reaction is non-aqueous, the microenvironment around the enzyme can experience pH shifts. The accumulation of unreacted anthranilic acid can lower the local pH, leading to inactivation.[11] Using an immobilized enzyme can help buffer against these local changes.
-
Substrate Inhibition: High concentrations of substrates can sometimes lead to the formation of dead-end complexes with the enzyme, causing inactivation.[11] This is particularly relevant in solvent-free systems.
-
-
Category 2: Slow Reaction Rate
Q4: My esterification is taking too long. How can I increase the reaction rate without compromising yield or enzyme stability?
A: Accelerating the reaction involves optimizing several interconnected parameters.
-
Temperature: This is a primary driver of reaction kinetics.
-
Optimization: Gradually increase the temperature in 5°C increments (e.g., from 40°C to 60°C). Monitor both the reaction rate and the final yield. A common trade-off is a faster initial rate at a higher temperature but a lower final yield due to enzyme denaturation.[13] The optimal temperature balances these two factors.
-
-
Agitation/Mixing: In a heterogeneous system (immobilized enzyme in a liquid), poor mixing can cause severe mass transfer limitations, meaning the substrates cannot reach the enzyme's active site efficiently.[7]
-
Optimization: Increase the stirring speed (RPM). Ensure the enzyme particles are fully suspended and not settled at the bottom of the reactor. For magnetic stir bars, ensure the bar is not grinding the immobilized enzyme beads, which can destroy the support. An orbital shaker is often a better choice.
-
-
Enzyme Concentration: As discussed, a higher concentration of active sites will increase the reaction rate, up to a point where mass transfer or substrate availability becomes the limiting factor.[7][12]
-
Optimization: Experiment with increasing the enzyme loading. Plot the initial reaction rate against enzyme concentration to find the point of diminishing returns.
-
-
Enzyme Immobilization: The choice of support for an immobilized lipase is critical. A support with a large surface area and appropriate hydrophobicity can enhance activity.[19][20] If you are using a free lipase powder, consider immobilizing it to improve stability, reusability, and potentially activity through interfacial activation.[20]
Category 3: Enzyme Deactivation and Reusability
Q5: I'm using an immobilized lipase like Novozym 435. How can I maximize its reusability for multiple batches?
A: Novozym 435 (Candida antarctica lipase B immobilized on an acrylic resin) is known for its robustness, but proper handling is key to extending its operational life.[21][22][23]
-
Washing Procedure: After each batch, the enzyme must be thoroughly washed to remove any adsorbed substrates and products that could inhibit the next reaction.
-
Protocol:
-
Filter the enzyme from the reaction mixture.
-
Wash the enzyme beads several times with a non-polar solvent (e.g., n-hexane or isooctane) to remove residual organics.
-
Perform a final wash with a more polar solvent like tert-butanol if necessary, but avoid highly polar solvents like acetone or methanol which can deactivate the enzyme.[15][16]
-
Dry the enzyme thoroughly under a gentle vacuum at a low temperature (e.g., 30-40°C) before storage or reuse.
-
-
-
Avoid Mechanical Stress: The polymer beads can be crushed by aggressive magnetic stirring or improper handling, exposing the enzyme to the bulk environment and reducing its effectiveness. Use orbital shaking or overhead stirring where possible.
-
Prevent Denaturation: Do not expose the enzyme to excessively high temperatures during the reaction or drying steps.[13] Store the dry enzyme at a low temperature (e.g., 4°C) in a desiccated environment.
-
Monitor Activity: After several cycles, a drop in activity is inevitable.[22] It is good practice to test the enzyme's activity with a standard assay after every few cycles to quantify its performance and decide when it needs to be replaced. Some studies show stable performance for over six cycles with proper handling.[22]
Data & Protocols for the Lab
Optimal Reaction Parameters
The ideal conditions can vary based on the specific lipase used. The table below summarizes typical starting points for optimization.
| Parameter | Novozym 435 (Candida antarctica B) | Rhizomucor miehei Lipase | Pseudomonas cepacia Lipase |
| Temperature | 40 - 60 °C[12][18] | 35 - 50 °C[3] | 40 - 55 °C |
| Solvent | n-Hexane, Isooctane, Toluene, Solvent-free[18] | n-Hexane, Heptane[3] | Cyclohexane, Diisopropyl ether[24] |
| Substrate Ratio | 1:1 to 1:5 (Acid:Alcohol) | 1:2 to 1:4 (Acid:Alcohol) | 1:1 to 1:3 (Acid:Alcohol) |
| Enzyme Load | 5 - 15% (w/w of substrates)[22] | 8 - 20% (w/w of substrates) | 5 - 15% (w/w of substrates) |
| Water Removal | Molecular Sieves (3Å/4Å), Vacuum | Molecular Sieves, Vacuum | Molecular Sieves, Vacuum |
Experimental Workflow & Visualization
The general workflow for this synthesis is outlined below.
Caption: General experimental workflow for lipase-catalyzed synthesis.
Key Factors Influencing Lipase Efficiency
Understanding the interplay between different experimental parameters is crucial for successful optimization.
References
- 1. ijerd.com [ijerd.com]
- 2. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Lipase improvement: goals and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of water on enzyme action in organic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Kinetic study on lipase-catalyzed esterification in organic solvents | Semantic Scholar [semanticscholar.org]
- 11. Lipase-catalyzed synthesis of isoamyl butyrate. A kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Solvent-Free Synthesis of Flavour Esters through Immobilized Lipase Mediated Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Lipase in aqueous-polar organic solvents: Activity, structure, and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Effect of alcohol structure on the optimum condition for novozym 435-catalyzed synthesis of adipate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dl.begellhouse.com [dl.begellhouse.com]
- 20. Immobilisation and application of lipases in organic media - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS35446F [pubs.rsc.org]
- 21. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 22. Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Water activity and substrate concentration effects on lipase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Impurities in Isobutyl Anthranilate Production
Welcome to the technical support center for the synthesis and purification of isobutyl anthranilate. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols and minimize the formation of impurities. Here, we address common challenges through a series of frequently asked questions and troubleshooting guides, grounding our advice in established chemical principles and field-proven techniques.
Section 1: Understanding the Fundamentals of this compound Synthesis
This section covers the basic questions regarding the synthesis of this compound, focusing on the core reaction chemistry and the origin of common impurities.
Q1: What is the most common method for synthesizing this compound and what is the reaction mechanism?
The most prevalent and industrially significant method for synthesizing this compound is the Fischer-Speier esterification . This reaction involves heating anthranilic acid with an excess of isobutanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2]
Mechanism Insight: The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[3][4] The reaction mechanism proceeds in several equilibrium steps:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of anthranilic acid, making the carbonyl carbon significantly more electrophilic.[2]
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of isobutanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[2]
-
Proton Transfer: A proton is transferred from the oxonium ion (the former hydroxyl of isobutanol) to one of the hydroxyl groups of the tetrahedral intermediate.
-
Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group. This step is a key driving force for the reaction.
-
Deprotonation: The catalyst is regenerated by the removal of a proton from the remaining carbonyl oxygen, yielding the final ester product, this compound.
To drive the equilibrium towards the product side, it is common practice to either use a large excess of one of the reactants (typically the less expensive one, isobutanol) or to remove water as it is formed, for instance, by azeotropic distillation using a Dean-Stark apparatus.[2][5][6]
Q2: What are the primary impurities I should expect in my crude this compound product?
Understanding the potential impurities is the first step in designing an effective purification strategy. The impurities in this compound synthesis can be categorized as follows:
-
Unreacted Starting Materials:
-
Anthranilic Acid: Due to the reversible nature of the Fischer esterification, some anthranilic acid will likely remain. Its acidic nature and different polarity make it a key target for removal.
-
Isobutanol: As it is often used in excess to drive the reaction, significant amounts of isobutanol will be present in the crude product.[5]
-
-
Catalyst:
-
Acid Catalyst: Residual strong acid catalyst (e.g., H₂SO₄) will be present and must be neutralized to prevent product degradation during storage or distillation.[7]
-
-
By-products of the Main Reaction:
-
Water: A direct by-product of the esterification reaction.[2]
-
-
By-products from Side Reactions:
-
Di-isobutyl ether: Formed by the acid-catalyzed self-condensation of two isobutanol molecules. This is more prevalent at higher reaction temperatures.[7]
-
Oxidation Products: The amine group of anthranilic acid and its ester is susceptible to oxidation, which can lead to the formation of colored impurities, often appearing as a reddish or brown tint.[8]
-
Anthranoyl Anthranilic Acid: This amide impurity can form from the reaction between two molecules of anthranilic acid at elevated temperatures.
-
A summary of the physical properties of the desired product and key impurities is provided below to aid in designing purification strategies.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility in Water | Acidity/Basicity |
| This compound | 193.24 | 156-157 °C at 13.5 mmHg[9] | Insoluble[9] | Weakly basic |
| Anthranilic Acid | 137.14 | Sublimes | Slightly soluble | Amphoteric |
| Isobutanol | 74.12 | 108 °C | 8.7 g/100 mL | Neutral |
| Di-isobutyl ether | 130.23 | 122-123 °C | Slightly soluble | Neutral |
| Water | 18.02 | 100 °C | Miscible with isobutanol, insoluble with ester | Neutral |
Section 2: Troubleshooting the Synthesis and Work-up
This section provides a question-and-answer guide to troubleshoot specific issues that may arise during the synthesis and initial purification of this compound.
Q3: My reaction yield is low. How can I improve it?
A low yield in a Fischer esterification is almost always due to the equilibrium not being sufficiently shifted towards the products.[2][3]
Troubleshooting Steps:
-
Increase the Excess of Isobutanol: One of the simplest ways to push the equilibrium is by applying Le Châtelier's principle. Increase the molar excess of isobutanol. A 10-fold excess can significantly improve yields.[5]
-
Efficient Water Removal: If you are not already doing so, implement a method for continuous water removal. A Dean-Stark apparatus with a suitable solvent (like toluene or cyclohexane) to form an azeotrope with water is highly effective.[6]
-
Check Your Catalyst: Ensure that your acid catalyst is active and used in the correct amount (typically 1-5 mol%).
-
Increase Reaction Time and/or Temperature: The reaction may not have reached equilibrium. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until no further product formation is observed. Be cautious with increasing the temperature too high, as this can promote side reactions like ether formation.[7]
Q4: The color of my crude product is dark brown/red. What causes this and how can I prevent it?
Dark coloration is a common issue when working with anilines, including anthranilic acid and its esters.
Causality: This discoloration is typically due to the formation of highly colored oxidation products of the aromatic amine functionality.[8] This can be exacerbated by prolonged exposure to air at high temperatures, or the presence of trace metal impurities.
Preventative and Remedial Actions:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen, especially during prolonged heating.
-
Activated Carbon Treatment: After the work-up and before final distillation, you can decolorize the organic solution. Dissolve the crude product in a suitable solvent (e.g., ethyl acetate), add a small amount of activated charcoal, stir for 15-30 minutes, and then filter through a pad of Celite.[8] This is often very effective at removing colored impurities.
-
Avoid Overheating: During distillation, do not overheat the distillation pot, as this can cause charring and decomposition, leading to discoloration. Vacuum distillation is highly recommended as it allows for lower temperatures.
Q5: How do I effectively remove the unreacted anthranilic acid and the acid catalyst?
Both the unreacted starting material and the catalyst are acidic, which provides a straightforward method for their removal via a liquid-liquid extraction work-up.
Expert Protocol: Acid-Base Extraction
-
Dilute the Reaction Mixture: After cooling the reaction mixture, dilute it with an organic solvent that is immiscible with water, such as ethyl acetate or diethyl ether. This will ensure the this compound remains in the organic phase.
-
Neutralizing Wash: Transfer the diluted mixture to a separatory funnel and wash it with a weak base. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is ideal.[6]
-
Why Sodium Bicarbonate? It is strong enough to deprotonate the carboxylic acid of anthranilic acid and the strong acid catalyst, converting them into their respective sodium salts. These salts are highly soluble in water and will be extracted from the organic layer. It is a weak enough base that it is less likely to cause hydrolysis of the desired ester product compared to a strong base like sodium hydroxide.
-
-
Perform Multiple Washes: Wash the organic layer two to three times with the sodium bicarbonate solution to ensure complete removal of all acidic components.[6] You can check the pH of the aqueous layer after the final wash; it should be neutral or slightly basic.
-
Brine Wash: Finally, wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water from the organic phase and breaks up emulsions.[6]
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and then remove the solvent under reduced pressure.[6]
Below is a workflow diagram illustrating this process.
Caption: General workflow for synthesis and purification.
Section 3: Advanced Purification Techniques
After an initial work-up, further purification is often necessary to achieve high purity levels required for pharmaceutical or fragrance applications.
Q6: What is the best method for the final purification of this compound?
Vacuum distillation is the most effective and widely used method for the final purification of this compound on a laboratory or industrial scale.
Rationale: this compound has a relatively high boiling point (156-157 °C at 13.5 mmHg).[9] Distilling at atmospheric pressure would require very high temperatures, which could lead to decomposition and the formation of colored impurities. By reducing the pressure, the boiling point is significantly lowered, allowing for a safer and cleaner distillation.
Experimental Protocol: Fractional Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus for vacuum. It is crucial to use a fractionating column (e.g., a Vigreux column) to efficiently separate the product from impurities with close boiling points, such as residual isobutanol or di-isobutyl ether.
-
Pressure: Reduce the pressure in the system using a vacuum pump. A pressure of 10-15 mmHg is a good starting point.
-
Heating: Gently heat the distillation flask using a heating mantle with a magnetic stirrer.
-
Collect Fractions:
-
Forerun: The first fraction to distill will likely be any remaining traces of solvent and isobutanol.
-
Main Fraction: Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at the pressure you are using.
-
Residue: Stop the distillation before the flask goes to dryness to avoid the concentration and potential decomposition of high-boiling impurities.
-
-
Validation: The purity of the collected fractions should be assessed by analytical techniques such as GC-MS or NMR.
Q7: I am still seeing impurities after distillation. What are my options?
If distillation does not provide the desired purity, column chromatography is the next logical step, particularly for removing impurities with very similar boiling points or non-volatile impurities.
Methodology:
-
Stationary Phase: Silica gel is the most common choice for the stationary phase.
-
Mobile Phase (Eluent): A non-polar solvent system is typically used. A good starting point is a mixture of hexane and ethyl acetate. You can start with a low polarity eluent (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity to elute the more polar components. This compound is moderately polar and should elute well in such a system.
-
Monitoring: The separation can be monitored by TLC.
This method is highly effective but is generally more suitable for smaller-scale purifications due to the cost of solvent and silica gel.
Section 4: Analytical & Quality Control
Verifying the purity of the final product is a critical step. This section briefly covers the recommended analytical techniques.
Q8: How can I confirm the purity of my final product and identify any remaining impurities?
A combination of analytical techniques should be used for comprehensive quality control:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique for this application. GC will separate the volatile components of your sample, and the retention time can be compared to a standard of pure this compound. The mass spectrometer will provide a mass spectrum for each component, allowing for positive identification of the main product and any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information about the molecule. A ¹H NMR spectrum of pure this compound will show characteristic peaks for the aromatic protons, the amine protons, and the isobutyl group protons. The absence of peaks corresponding to starting materials or by-products is a strong indicator of purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups. For this compound, you would expect to see characteristic absorptions for the N-H stretch of the amine, the C=O stretch of the ester, and C-O stretches.
Below is a decision tree to help troubleshoot impurity issues.
Caption: Troubleshooting decision tree for impurity removal.
References
- 1. Buy this compound (EVT-299231) | 7779-77-3 [evitachem.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. athabascau.ca [athabascau.ca]
- 4. mdpi.com [mdpi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. US4135050A - Process for preparing anthranilic acid esters - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
- 9. This compound | C11H15NO2 | CID 24515 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Photostability of Isobutyl Anthranilate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for isobutyl anthranilate. This guide is designed for researchers, scientists, and drug development professionals to understand and overcome the challenges associated with the photostability of this compound. As a widely used flavor, fragrance, and potential UV-filtering agent, ensuring its stability against light-induced degradation is critical for product efficacy, safety, and shelf-life. This document provides in-depth, experience-driven insights and actionable protocols to address common issues encountered during research and development.
Part 1: Frequently Asked Questions - Understanding the Core Problem
This section addresses fundamental questions regarding the nature of this compound's photosensitivity.
Q1: My this compound solution is rapidly losing its characteristic grape-like aroma and changing color when left on the lab bench. What is causing this?
A: You are observing photodegradation. This compound, like many aromatic esters, is sensitive to light, particularly the ultraviolet (UV) portion of the spectrum.[1] When the molecule absorbs light energy, it can trigger a series of chemical reactions that alter its structure. This structural change results in the loss of its original sensory properties (aroma and flavor) and can lead to the formation of colored byproducts, causing discoloration.[2]
Q2: What is the specific chemical mechanism responsible for the photodegradation of this compound?
A: The primary mechanism is believed to be a photo-oxidative process mediated by reactive oxygen species (ROS). The process unfolds as follows:
-
Light Absorption: The anthranilate molecule absorbs photons from a light source.
-
Excitation: The molecule is promoted to an excited electronic state, specifically a long-lived "triplet state."[3][4]
-
Energy Transfer: This excited triplet-state molecule transfers its excess energy to ground-state molecular oxygen (³O₂), which is naturally present in the formulation.
-
Singlet Oxygen Formation: This energy transfer converts the relatively unreactive triplet oxygen into highly reactive singlet oxygen (¹O₂), a potent oxidizing agent.[4]
-
Degradation: The singlet oxygen then attacks and oxidizes the this compound molecule, leading to its degradation. It can also damage other sensitive components in your formulation.[5][6]
Q3: Beyond sensory changes, what are the broader implications of this degradation in a finished product?
A: The consequences extend beyond aesthetics and can impact product quality and safety:
-
Loss of Potency: If this compound is used as an active ingredient, such as a UV-A filter, its degradation leads to a direct loss of efficacy.[3]
-
Formation of Unwanted Byproducts: Degradants may have undesirable odors or flavors and, more critically, their toxicological profiles are often unknown.
-
Compromised Product Stability: The reactive species generated can initiate a cascade of degradation, affecting other excipients, vitamins, or active ingredients within the formulation.[7]
Part 2: Troubleshooting Guide for Experimental Challenges
This section provides solutions to specific problems you may encounter during your photostability experiments.
Q1: I ran a photostability study, but my "dark control" sample also showed significant degradation. How is this possible?
A: This indicates that photodegradation is not the only stability issue at play. Your dark control is specifically designed to isolate light-induced effects from other factors.[8] If it degrades, you should investigate:
-
Thermal Degradation: The light exposure in a photostability chamber can generate heat. Ensure the temperature inside the chamber is controlled and doesn't exceed the thermal stability limits of your compound.
-
Oxidative Instability: The compound may be inherently unstable in the presence of oxygen, even without light. Consider if your formulation requires protection from air (e.g., by purging with nitrogen).
-
Incompatibility with Excipients: One or more components in your formulation may be reacting chemically with the this compound. Trace metal impurities, such as iron from excipients or container leaching, are known to catalyze degradation reactions.[9]
Q2: I incorporated a common antioxidant into my formulation, but the photostability did not improve. What went wrong?
A: This is a common issue that highlights the need for a targeted approach. Consider these possibilities:
-
Mechanism Mismatch: The antioxidant you chose may not be an effective singlet oxygen quencher. For example, some antioxidants are excellent at scavenging free radicals but poor at deactivating singlet oxygen. Tocopherols (Vitamin E) and carotenoids (β-Carotene) are particularly effective against singlet oxygen.[4][10]
-
Incorrect Location: In a multi-phase system (like an emulsion), the antioxidant must be located in the same phase as the this compound to be effective. A water-soluble antioxidant like Vitamin C will not effectively protect a lipid-soluble compound in the oil phase.
-
Insufficient Concentration: The concentration of the antioxidant may be too low to provide adequate protection throughout the duration of light exposure.
-
Suppression vs. Quenching: The most effective antioxidants for this system, like α-tocopherol, can prevent the formation of singlet oxygen in the first place by quenching the excited state of the anthranilate molecule itself.[4] This is often more efficient than trying to quench the singlet oxygen after it has been formed.
Q3: My results are inconsistent across different photostability tests. How can I ensure my data is reproducible?
-
Standardized Light Exposure: Use a calibrated light source and ensure every sample receives the same total illumination (lux hours) and near-UV energy (watt hours/m²).[11]
-
Consistent Sample Presentation: The thickness and uniformity of your sample can dramatically affect light penetration. For powders, use a standardized, thin layer. For liquids, use a consistent container and fill volume.[13]
-
Controlled Environment: Maintain a constant temperature and, if necessary, humidity within the photostability chamber.
-
Validated Analytical Method: Use a stability-indicating analytical method, typically HPLC, that has been validated to accurately separate and quantify this compound from its degradants.
Part 3: Visualization of Mechanisms and Workflows
Diagram 1: Photodegradation Pathway
Caption: Primary photodegradation pathway via singlet oxygen generation.
Diagram 2: Experimental Workflow for Photostability Improvement
Caption: Workflow for screening and selecting effective photostabilizers.
Part 4: Actionable Protocols for Photostability Enhancement
Here we provide detailed methodologies for testing and improving the photostability of your this compound formulations.
Protocol 1: ICH Q1B-Compliant Confirmatory Photostability Testing
This protocol establishes the baseline photostability of your formulation according to regulatory standards.[11][12]
Objective: To quantify the degradation of this compound under standardized light conditions.
Materials & Equipment:
-
Calibrated photostability chamber equipped with light sources compliant with ICH Q1B Option 1 or 2 (e.g., Xenon arc lamp or cool white fluorescent/near-UV lamps).
-
Validated stability-indicating HPLC method.
-
Final formulation of this compound.
-
Appropriate containers for the sample (e.g., quartz cuvettes, petri dishes).
-
Heavy-duty aluminum foil.
Procedure:
-
Sample Preparation: Prepare at least three sets of your formulation.
-
Test Sample: Place the sample in a light-permeable container.
-
Dark Control: Place an identical sample in the same type of container and wrap it completely in aluminum foil to block all light.[8]
-
Retention Sample: Store a third sample under normal long-term storage conditions, protected from light.
-
-
Exposure: Place the "Test Sample" and "Dark Control" into the photostability chamber.
-
Irradiation: Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter .[11]
-
Analysis: After the exposure is complete, retrieve all samples (Test, Dark Control, and Retention).
-
Quantification: Analyze all samples using the validated HPLC method to determine the concentration of remaining this compound and the profile of any degradation products.
-
Evaluation:
-
Compare the "Dark Control" to the "Retention Sample" to assess for any thermal degradation.
-
Compare the "Test Sample" to the "Dark Control" to quantify the specific amount of photodegradation. An acceptable change is defined based on the product's specifications and impurity guidelines.
-
Protocol 2: Screening of Antioxidants as Photostabilizers
Objective: To compare the efficacy of different antioxidants in preventing photodegradation.
Materials:
-
This compound formulation base (without stabilizers).
-
Antioxidant candidates (e.g., α-tocopherol, β-carotene, Ascorbyl Palmitate).
-
Equipment from Protocol 1.
Procedure:
-
Formulation Preparation:
-
Control: Prepare the formulation base with no added antioxidant.
-
Test Formulations: Prepare separate batches of the formulation, each containing one of the antioxidant candidates at a predetermined concentration (e.g., 0.1% w/w).
-
-
Experimental Setup: For each formulation (Control and Tests), prepare a "Test Sample" and a "Dark Control" as described in Protocol 1.
-
Exposure & Analysis: Expose all "Test Samples" and "Dark Controls" simultaneously in the photostability chamber according to the conditions in Protocol 1. Analyze all samples via HPLC.
-
Data Comparison: Calculate the percentage of this compound remaining for each sample.
| Formulation | % this compound Remaining (Example Data) | Efficacy (% Protection vs. Light Control) |
| Control (Dark) | 99.8% | N/A |
| Control (Light) | 65.2% | 0% |
| + 0.1% α-Tocopherol | 94.5% | 84.4% |
| + 0.1% β-Carotene | 91.3% | 75.2% |
| + 0.1% Ascorbyl Palmitate | 75.8% | 30.5% |
Interpretation: In this example, α-tocopherol provided the most significant protection against photodegradation, making it the lead candidate for further optimization.
Protocol 3: Improving Photostability via Microencapsulation
Objective: To physically protect this compound from light using spray drying.
Materials & Equipment:
-
Spray dryer.
-
Homogenizer.
-
Wall materials: Maltodextrin, Gum Arabic.
-
Core material: this compound.
Procedure:
-
Emulsion Formation: Create an aqueous solution of the wall material (e.g., 30% w/w Maltodextrin). Slowly add the this compound (core) to this solution while homogenizing at high speed to form a fine oil-in-water emulsion. The wall material encapsulates the small droplets of the core.[14]
-
Spray Drying: Feed the emulsion into the spray dryer. The hot air evaporates the water, leaving a fine powder where the this compound is trapped within a solid matrix of the wall material.[15]
-
Photostability Testing: The resulting powder can now be tested.
-
Spread a thin, uniform layer of the encapsulated powder and a control sample of unencapsulated this compound adsorbed onto an inert powder (like silica).
-
Expose both to light as per Protocol 1.
-
-
Analysis: To analyze the encapsulated sample, you must first dissolve the powder in a suitable solvent to release the core material before HPLC analysis.
-
Evaluation: Compare the degradation of the encapsulated vs. unencapsulated samples. Encapsulation is expected to provide a significant physical barrier, drastically reducing degradation.[16][17]
References
- 1. This compound | C11H15NO2 | CID 24515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orchadia.org [orchadia.org]
- 3. mdpi.com [mdpi.com]
- 4. Suppression of menthyl anthranilate (UV-A sunscreen)-sensitized singlet oxygen generation by Trolox and α-tocopherol - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. Quenching of singlet oxygen by natural and synthetic antioxidants and assessment of electronic UV/Visible absorption spectra for alleviating or enhancing the efficacy of photodynamic therapy | Biomedical Research and Therapy [bmrat.org]
- 6. Chemical Quenching of Singlet Oxygen by Carotenoids in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. q1scientific.com [q1scientific.com]
- 9. researchgate.net [researchgate.net]
- 10. Singlet oxygen quenching by dietary carotenoids in a model membrane environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. database.ich.org [database.ich.org]
- 12. fda.gov [fda.gov]
- 13. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. capecrystalbrands.com [capecrystalbrands.com]
- 15. studysmarter.co.uk [studysmarter.co.uk]
- 16. Flavour encapsulation: A comparative analysis of relevant techniques, physiochemical characterisation, stability, and food applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Flavour encapsulation: A comparative analysis of relevant techniques, physiochemical characterisation, stability, and f… [ouci.dntb.gov.ua]
Technical Support Center: Isobutyl Anthranilate Matrix Effects in GC-MS Analysis
Welcome to the technical support center for the analysis of Isobutyl Anthranilate using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges, with a specific focus on mitigating matrix effects. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them to empower your experimental choices.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of this compound and the nature of matrix effects in GC-MS.
Q1: What is this compound, and what are its key chemical properties relevant to GC-MS analysis?
A1: this compound is an ester of anthranilic acid and isobutyl alcohol, with the molecular formula C11H15NO2.[1] It is recognized for its sweet, fruity, grape-like aroma and is used in the flavor and fragrance industry.[1][2][3] For GC-MS analysis, its key properties are:
-
Volatility: With a boiling point of approximately 205°C, it is sufficiently volatile for GC analysis.[1]
-
Polarity: As an ester with an amino group, it has moderate polarity. This influences the choice of GC column and sample preparation techniques.
-
Solubility: It is slightly soluble in water but soluble in organic solvents like ethanol and ether, which dictates the choice of extraction solvents.[1]
-
Stability: this compound is stable under normal conditions but can be sensitive to air and light and may hydrolyze under acidic or basic conditions.[2][4]
| Property | Value | Source |
| Molecular Formula | C11H15NO2 | --INVALID-LINK-- |
| Molecular Weight | 193.24 g/mol | --INVALID-LINK-- |
| Boiling Point | ~205 °C | --INVALID-LINK-- |
| Appearance | Colorless to pale yellow liquid | --INVALID-LINK-- |
| Solubility | Slightly soluble in water; soluble in organic solvents | --INVALID-LINK-- |
Q2: What are matrix effects in GC-MS, and why are they a concern for this compound analysis?
A2: Matrix effects in GC-MS are the alteration of an analyte's signal (either enhancement or suppression) caused by co-eluting compounds from the sample matrix.[5] This is a significant concern in complex samples like food, beverages, and biological fluids.[6][7] The primary cause in GC-MS is often "matrix-induced signal enhancement," where non-volatile matrix components accumulate in the GC inlet and column, masking active sites where the analyte could be lost due to adsorption or degradation.[8] This leads to a higher than actual concentration reading. Conversely, signal suppression can also occur. For this compound, which is often analyzed in complex matrices like grape juice or wine, these effects can lead to inaccurate quantification.[9][10]
Q3: How can I determine if my this compound analysis is being affected by matrix effects?
A3: To diagnose matrix effects, you can compare the slope of a calibration curve prepared in a pure solvent with the slope of a curve prepared in a blank matrix extract (a matrix that does not contain the analyte).[11][12] A significant difference between the slopes indicates the presence of matrix effects.
Matrix Effect (%) = [(Slope in Matrix - Slope in Solvent) / Slope in Solvent] x 100
-
A positive value indicates signal enhancement.
-
A negative value indicates signal suppression.
-
Values between -20% and 20% are often considered negligible, while values outside of this range suggest a significant matrix effect that needs to be addressed.[12]
Section 2: Common Problems and Troubleshooting
This section provides a question-and-answer style guide to troubleshoot specific issues encountered during the GC-MS analysis of this compound.
Q4: I am observing poor peak shape and tailing for this compound. What could be the cause, and how can I fix it?
A4: Poor peak shape, particularly tailing, is often due to active sites in the GC system, especially in the inlet liner and the front of the GC column.[8] The amino group in this compound can interact with acidic silanol groups on these surfaces.
Troubleshooting Steps:
-
Inlet Maintenance: Deactivate the inlet liner by using a silanized liner or one with a glass wool packing that is also deactivated. Replace the liner and septum regularly.
-
Column Conditioning: Ensure the column is properly conditioned according to the manufacturer's instructions. If the column is old, the stationary phase may be degraded; consider trimming the front end of the column or replacing it.
-
Analyte Protectants: The addition of analyte protectants to both sample and standard solutions can help mask active sites in the GC system.[13]
Q5: My quantitative results for this compound are inconsistent and show poor reproducibility. What is the likely cause?
A5: Inconsistent and irreproducible results are classic symptoms of uncompensated matrix effects.[14] When the matrix composition varies between samples, the degree of signal enhancement or suppression will also vary, leading to poor reproducibility.
Solutions:
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is representative of your samples.[8][11] This helps to ensure that the standards and samples experience similar matrix effects.
-
Stable Isotope Dilution Analysis (SIDA): This is the gold standard for correcting for matrix effects.[6][15] A known amount of a stable isotope-labeled version of this compound is added to the sample at the beginning of the sample preparation process. Since the labeled standard is chemically identical to the analyte, it will be affected by the matrix in the same way, providing a reliable internal standard for quantification.[6][15][16]
-
Standard Addition: In cases where a blank matrix is not available, the method of standard additions can be used.[17] This involves adding known amounts of the analyte to aliquots of the sample itself.
Caption: Workflow for addressing inconsistent quantitative results.
Q6: I suspect my sample preparation method is not effectively removing interfering matrix components. What are some recommended techniques for cleaner extracts?
A6: Effective sample preparation is crucial for minimizing matrix effects.[18][19] The choice of technique depends on the sample matrix and the properties of this compound.
Recommended Techniques:
-
Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that is excellent for volatile and semi-volatile compounds like this compound.[20][21] Headspace SPME (HS-SPME) is particularly effective at minimizing matrix effects as the fiber is only exposed to the vapor phase above the sample.[20]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method is a streamlined approach that involves an extraction and partitioning step followed by a dispersive solid-phase extraction (d-SPE) cleanup.[22] This method is highly effective for a wide range of analytes and matrices.[23]
Experimental Protocol: Headspace Solid-Phase Microextraction (HS-SPME)
-
Sample Preparation: Place a known amount of your sample (e.g., 1-5 g of a solid or 1-5 mL of a liquid) into a headspace vial. For enhanced release of volatiles, consider adding a salt (e.g., NaCl) to increase the ionic strength of the aqueous phase.[24]
-
Equilibration: Seal the vial and incubate it at a controlled temperature (e.g., 50-70°C) for a set time (e.g., 15-30 minutes) to allow the analytes to partition into the headspace.[20]
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 10-30 minutes) while maintaining the temperature.[20]
-
Desorption: Retract the fiber and immediately introduce it into the hot GC inlet for thermal desorption of the analytes onto the column.[20]
Caption: Headspace Solid-Phase Microextraction (HS-SPME) workflow.
Section 3: Best Practices for Method Validation
To ensure the reliability of your analytical data, proper method validation is essential.[25][26]
Q7: What are the key parameters to evaluate when validating a GC-MS method for this compound, especially in the presence of matrix effects?
A7: A robust method validation should assess the following parameters:
-
Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method is accurate and precise. This should be evaluated using matrix-matched standards.
-
Accuracy (Recovery): The closeness of the measured value to the true value. This is typically assessed by analyzing spiked blank matrix samples at different concentration levels.[27]
-
Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[16]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[28]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
-
Matrix Effect: As discussed previously, this should be quantitatively assessed.
By systematically addressing these aspects of your analysis, you can develop a robust and reliable GC-MS method for the quantification of this compound, even in the most challenging of matrices.
References
- 1. Buy this compound (EVT-299231) | 7779-77-3 [evitachem.com]
- 2. This compound | 7779-77-3 [chemicalbook.com]
- 3. This compound, 7779-77-3 [thegoodscentscompany.com]
- 4. This compound CAS#: 7779-77-3 [m.chemicalbook.com]
- 5. longdom.org [longdom.org]
- 6. Stable Isotope Dilution GC/MS for the Quantification of Food Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Effects of Matrix Composition on Detection Threshold Estimates for Methyl Anthranilate and 2-Aminoacetophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. tandfonline.com [tandfonline.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. agilent.com [agilent.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. benchchem.com [benchchem.com]
- 21. Solid Phase Microextraction (SPME) [sigmaaldrich.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. scilit.com [scilit.com]
- 24. files01.core.ac.uk [files01.core.ac.uk]
- 25. impactfactor.org [impactfactor.org]
- 26. researchgate.net [researchgate.net]
- 27. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Rapid determination of the aromatic compounds methyl-anthranilate, 2'-aminoacetophenone and furaneol by GC-MS: Method validation and characterization of grape derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing for Isobutyl Anthranilate
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the chromatographic analysis of isobutyl anthranilate. Peak tailing, a common chromatographic challenge, can significantly compromise the accuracy of quantification and the resolution between adjacent peaks.[1] This document provides a structured, in-depth approach to diagnosing and resolving this issue, grounded in scientific principles and field-proven experience.
This compound is an organic ester with a primary amine group.[2] This basic amine functionality is the primary reason for its challenging behavior in reversed-phase chromatography, where it can interact strongly with the stationary phase.[1][3]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the primary cause of peak tailing for this compound in reversed-phase HPLC?
A1: The most common cause is secondary ionic interactions between the basic primary amine group of this compound and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][3][4]
Causality Explained: At typical mobile phase pH levels (above pH 3), a portion of the surface silanol groups become deprotonated and negatively charged (SiO⁻).[5] Simultaneously, the basic amine group on this compound becomes protonated and positively charged (-NH₃⁺). This creates a strong electrostatic attraction, a secondary retention mechanism, which holds some analyte molecules longer than the primary reversed-phase (hydrophobic) retention mechanism. This dual retention process results in a delayed elution for a fraction of the analyte molecules, causing the characteristic asymmetric peak tail.[1][3]
Diagram: Analyte-Silanol Interaction
Caption: Unwanted ionic interaction between protonated this compound and an ionized silanol group.
Q2: How can I use the mobile phase to eliminate peak tailing?
A2: Optimizing the mobile phase, particularly its pH and the inclusion of additives, is the most powerful and immediate way to improve peak shape for basic compounds.[6]
Strategy 1: Lower the Mobile Phase pH By lowering the mobile phase pH to ≤ 3, you protonate the residual silanol groups, neutralizing their negative charge.[7][8] This eliminates the electrostatic attraction causing the secondary retention. A common choice is adding 0.1% formic acid to the aqueous portion of the mobile phase.[7]
Strategy 2: Use Mobile Phase Additives (Buffers or Competing Bases)
-
Buffers: Increasing the buffer concentration (e.g., 25-50 mM phosphate or acetate) can help mask the residual silanol interactions and maintain a stable pH.[1][7] However, high buffer concentrations are not suitable for LC-MS applications due to potential ion suppression.[7]
-
Competing Bases: Historically, additives like triethylamine (TEA) were used. TEA, a stronger base, preferentially interacts with the silanol groups, effectively shielding the this compound from these sites.[8][9] However, modern high-purity columns have made this approach less necessary, and TEA can suppress MS signals.[9]
Data Table: Effect of Mobile Phase pH on Analyte and Silanol Ionization
| Mobile Phase pH | This compound (pKa ≈ 2.2)[10] | Silica Silanols (pKa ≈ 3.5-4.5) | Expected Peak Shape | Rationale |
| < 2.5 | Protonated (-NH₃⁺) | Protonated (Si-OH) | Good | No ionic interaction. Analyte is fully protonated. Silanols are neutralized.[3] |
| 3.0 - 6.0 | Protonated (-NH₃⁺) | Partially to Fully Ionized (SiO⁻) | Poor (Tailing) | Strong ionic interaction between positive analyte and negative silanols.[3][5] |
| > 7.0 | Neutral (-NH₂) | Fully Ionized (SiO⁻) | Improved but Risky | Analyte is neutral, reducing ionic interactions. However, high pH can rapidly degrade standard silica columns.[11] |
Q3: My peak is still tailing after mobile phase optimization. Should I change my HPLC column?
A3: Yes. If mobile phase adjustments are insufficient, the column chemistry is the next critical factor. Not all C18 columns are the same. Modern columns are specifically designed to minimize silanol interactions for analyzing basic compounds.[12]
Key Column Technologies:
-
High-Purity, End-Capped Silica: Modern columns use Type B silica with extremely low metal content and are "end-capped."[8] End-capping is a process that chemically bonds a small, less polar group (like trimethylsilyl) to the majority of residual silanols, making them inert.[4][7]
-
Hybrid Silica Particles: These columns incorporate organic (polymer) and inorganic (silica) materials in their base particle. This reduces the number of available silanol groups on the surface, leading to better peak shape for bases.[8][9]
-
Superficially Porous Particles (SPP / Core-Shell): These columns provide high efficiency at lower backpressures. Many SPP columns are based on high-purity silica with advanced bonding and end-capping, offering excellent performance for basic analytes.[13][14]
Data Table: Comparison of HPLC Column Chemistries for Basic Analytes
| Column Technology | Mechanism for Reducing Tailing | Ideal For |
| Traditional (Type A Silica) | Minimal; high silanol activity. | Not recommended for basic compounds. |
| Modern End-Capped (Type B Silica) | Silanols are chemically deactivated ("capped").[1][4] | General purpose, good starting point for basic compounds. |
| Polar-Embedded/Polar-Endcapped | A polar group is embedded in the alkyl chain, shielding silanols.[5][15] | Enhancing retention of polar compounds and shielding basic analytes. |
| Hybrid Particle (e.g., BEH) | Fewer silanol groups in the base particle material.[8][9] | Robust methods, wide pH range, excellent for basic compounds. |
| High pH Stable (e.g., CSH, HPH) | Bidentate bonding or hybrid particles allow use at high pH where analyte is neutral.[9][14] | Methods where high pH is required to achieve separation or improve peak shape. |
Q4: What other factors could be causing peak tailing?
A4: If you are using an appropriate column and optimized mobile phase, the issue may be physical or related to other system parameters.
1. Column Overload: Injecting too much sample mass can saturate the active sites on the stationary phase, leading to tailing.[1]
- Troubleshooting: Reduce the injection volume or dilute the sample by a factor of 10 and re-inject. If the peak shape improves, overload was the issue.[15]
2. Extra-Column Volume (Dead Volume): Excessive volume from long or wide-bore tubing, or poorly made connections between the injector, column, and detector can cause peak dispersion and tailing.[5]
- Troubleshooting: Use tubing with a narrow internal diameter (e.g., 0.125 mm or 0.005"). Ensure all fittings are properly seated and there are no gaps.
3. Column Contamination or Degradation: Accumulation of strongly retained sample matrix components or a void at the column inlet can disrupt the packed bed, causing tailing for all peaks.[1][15]
- Troubleshooting: First, reverse and flush the column with a strong solvent (check manufacturer's instructions). If this fails, replace the guard column (if used) or the analytical column.[1]
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting peak tailing issues.
Experimental Protocols
Protocol 1: Systematic Mobile Phase pH Screening
This protocol helps determine the optimal mobile phase pH to minimize tailing.
-
Prepare Stock Solutions:
-
Analyte Stock: Prepare a 1 mg/mL solution of this compound in methanol.
-
Aqueous Stocks (Buffers):
-
Mobile Phase A1 (pH 2.5): 0.1% Formic Acid in Water.
-
Mobile Phase A2 (pH 4.5): 10 mM Ammonium Acetate in Water, pH adjusted with acetic acid.
-
Mobile Phase A3 (pH 7.0): 10 mM Ammonium Bicarbonate in Water.
-
-
Organic:
-
Mobile Phase B: Acetonitrile.
-
-
-
Chromatographic Conditions:
-
Column: Use a modern, high-purity end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL of a 10 µg/mL working solution (diluted from stock).
-
Gradient: 30% B to 90% B over 10 minutes.
-
Detection: UV at an appropriate wavelength.
-
-
Procedure:
-
Equilibrate the system thoroughly with 30% B using Mobile Phase A1.
-
Perform three replicate injections and record the tailing factor.
-
Flush the system and re-equilibrate with Mobile Phase A2.
-
Perform three replicate injections and record the tailing factor.
-
Flush the system and re-equilibrate with Mobile Phase A3.
-
Perform three replicate injections and record the tailing factor.
-
-
Analysis: Compare the tailing factors obtained at each pH. The lowest tailing factor indicates the optimal pH range for your analysis. A value close to 1.0 is ideal.[15]
Protocol 2: Column Health Check
This protocol helps diagnose if column contamination or degradation is the source of tailing.
-
Benchmark Performance:
-
Using an optimized method (from Protocol 1 or your existing method), inject a fresh standard of this compound onto your suspect column. Record the backpressure, retention time, and tailing factor.
-
-
Column Flushing:
-
Disconnect the column from the detector.
-
Reverse the column direction (connect outlet to pump, inlet to waste).
-
Flush the column sequentially with the following solvents for at least 20 column volumes each:
-
Your mobile phase without buffer (e.g., Water/Acetonitrile).
-
100% Isopropanol.
-
100% Methylene Chloride (if compatible with your system).
-
100% Isopropanol.
-
Your mobile phase without buffer.
-
-
-
Re-evaluate Performance:
-
Reconnect the column in the correct direction.
-
Equilibrate thoroughly with your analytical mobile phase.
-
Re-inject the fresh standard.
-
Compare the new backpressure, retention time, and tailing factor to the benchmark. A significant improvement in peak shape and a decrease in backpressure indicate that contamination was the issue. If performance is not restored, the column may be permanently damaged and should be replaced.[15]
-
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Buy this compound (EVT-299231) | 7779-77-3 [evitachem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. acdlabs.com [acdlabs.com]
- 5. chromtech.com [chromtech.com]
- 6. acdlabs.com [acdlabs.com]
- 7. labcompare.com [labcompare.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Showing Compound this compound (FDB013696) - FooDB [foodb.ca]
- 11. moravek.com [moravek.com]
- 12. orochem.com [orochem.com]
- 13. agilent.com [agilent.com]
- 14. lcms.cz [lcms.cz]
- 15. uhplcs.com [uhplcs.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Isobutyl Anthranilate
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the bedrock of reliable data and, consequently, the foundation of product quality and safety. This guide provides an in-depth comparison of analytical methodologies for the quantification and characterization of isobutyl anthranilate, a key aroma compound found in various food and pharmaceutical products.[1][2] We will delve into the practical application of validation principles, drawing from extensive field experience and grounding our protocols in internationally recognized guidelines.
The objective of validating an analytical procedure is to demonstrate its fitness for a specific purpose.[3][4] This guide will not only present various analytical techniques but also illuminate the rationale behind the selection of validation parameters and acceptance criteria, empowering you to make informed decisions for your specific applications.
The Regulatory Landscape: A Foundation of Trust
The validation of analytical methods is a mandatory requirement by regulatory bodies worldwide. Key guidelines from the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA) provide a harmonized framework for ensuring the reliability and accuracy of analytical data.[5][6][7][8][9] Adherence to these guidelines, such as ICH Q2(R2) and USP General Chapter <1225>, is crucial for regulatory submissions and maintaining data integrity throughout the product lifecycle.[3][10][11][12][13]
The core principle of these guidelines is to establish, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[10] This involves a systematic evaluation of various parameters, which we will explore in the context of this compound analysis.
Visualizing the Validation Workflow
The validation of an analytical method is a structured process. The following diagram illustrates the typical workflow, from initial method development to the final validation report.
Caption: A typical workflow for analytical method validation.
Comparing Analytical Techniques for this compound
The choice of analytical technique is paramount and depends on the specific requirements of the analysis, such as the sample matrix, the expected concentration of this compound, and the need for qualitative or quantitative data. Below, we compare the most common methods used for the analysis of this compound.
| Analytical Technique | Principle | Strengths | Limitations | Typical Application |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection.[14] | High selectivity and sensitivity, provides structural information for identification.[15][16] | Requires derivatization for non-volatile compounds, potential for thermal degradation of labile analytes. | Quantification of this compound in complex matrices like food and beverages, impurity profiling. |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their affinity for a stationary phase and a liquid mobile phase.[17] | Versatile for a wide range of compounds, including non-volatile and thermally labile ones. Good for quantification. | Lower resolution compared to GC for volatile compounds, may require more complex mobile phases. | Assay of this compound in pharmaceutical formulations, stability studies. |
| UV-Visible Spectroscopy | Measures the absorption of light in the ultraviolet-visible region by the analyte.[18] | Simple, rapid, and cost-effective. | Low specificity, susceptible to interference from other absorbing compounds in the matrix. | Quick screening, in-process control where the matrix is well-defined. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei.[18] | Unambiguous structure elucidation, can be quantitative without a reference standard (qNMR). | Lower sensitivity compared to chromatographic methods, high instrument cost. | Structural confirmation of this compound, identification of impurities and degradation products. |
Experimental Protocols for Method Validation
Here, we provide detailed, step-by-step methodologies for validating a hypothetical HPLC method for the quantification of this compound in a pharmaceutical oral solution. These protocols are designed to be self-validating and are based on ICH and USP guidelines.[5][10]
Specificity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[19]
Protocol:
-
Placebo Analysis: Prepare a placebo solution containing all the excipients of the oral solution without this compound. Analyze this solution using the proposed HPLC method.
-
Forced Degradation Study: Subject the this compound drug product to stress conditions (e.g., acid, base, oxidation, heat, and light) to induce degradation.[20]
-
Analysis of Stressed Samples: Analyze the stressed samples and compare the chromatograms with that of an unstressed sample.
-
Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the this compound peak in the presence of its degradation products and excipients.
Acceptance Criteria:
-
No interfering peaks should be observed at the retention time of this compound in the placebo chromatogram.
-
The method should be able to separate the this compound peak from all degradation product peaks.
-
The peak purity index of the this compound peak should be greater than a predefined threshold (e.g., >0.999), indicating that the peak is spectrally homogeneous.
Linearity and Range
Objective: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in samples within a given range.[19]
Protocol:
-
Preparation of Standard Solutions: Prepare a series of at least five standard solutions of this compound at different concentrations, typically spanning 80% to 120% of the expected sample concentration.
-
Analysis: Analyze each standard solution in triplicate.
-
Data Analysis: Plot a graph of the peak area response versus the concentration of this compound. Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
The data points should not show any significant deviation from the fitted line.
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.[19]
Protocol:
-
Spiked Placebo Analysis: Prepare placebo samples spiked with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analysis: Analyze each spiked sample in triplicate.
-
Calculation: Calculate the percentage recovery for each sample.
Acceptance Criteria:
-
The mean percentage recovery should be within a predefined range (e.g., 98.0% to 102.0%).
-
The relative standard deviation (RSD) for the recovery at each concentration level should be ≤ 2.0%.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[21]
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples of the drug product at the target concentration.
-
Analyze these samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and RSD of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results obtained under the different conditions.
-
Acceptance Criteria:
-
The RSD for repeatability should be ≤ 2.0%.
-
The RSD for intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[5]
Protocol (based on the signal-to-noise ratio):
-
Determine the Signal-to-Noise Ratio: Analyze a series of solutions with decreasing concentrations of this compound.
-
LOD: Determine the concentration at which the signal-to-noise ratio is approximately 3:1.
-
LOQ: Determine the concentration at which the signal-to-noise ratio is approximately 10:1.
-
Confirmation: Prepare and analyze samples at the determined LOQ concentration to confirm that the precision and accuracy are acceptable at this level.
Acceptance Criteria:
-
The signal-to-noise ratio for LOD should be approximately 3:1.
-
The signal-to-noise ratio for LOQ should be approximately 10:1.
-
The precision (RSD) and accuracy (recovery) at the LOQ should meet predefined criteria (e.g., RSD ≤ 10% and recovery between 80% and 120%).
Robustness
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[19]
Protocol:
-
Identify Critical Parameters: Identify the critical parameters of the HPLC method that could potentially affect the results (e.g., mobile phase composition, flow rate, column temperature, pH of the mobile phase).
-
Vary Parameters: Systematically vary each of these parameters within a realistic range (e.g., ±10% of the nominal value).
-
Analyze Samples: Analyze a standard solution and a sample solution under each of the varied conditions.
-
Evaluate Impact: Evaluate the impact of these variations on the system suitability parameters (e.g., peak asymmetry, theoretical plates) and the assay results.
Acceptance Criteria:
-
The system suitability parameters should remain within the predefined limits under all varied conditions.
-
The assay results should not be significantly affected by the small variations in the method parameters.
Logical Relationships in Validation Parameters
The various validation parameters are interconnected. For instance, the range of a method is dependent on its linearity, accuracy, and precision. The following diagram illustrates these relationships.
Caption: Interdependencies of analytical method validation parameters.
Conclusion: A Commitment to Quality
The validation of analytical methods for this compound is not merely a regulatory hurdle but a scientific necessity to ensure the quality, safety, and efficacy of products. By understanding the principles behind different analytical techniques and applying a systematic approach to validation, researchers and drug development professionals can generate reliable and defensible data. This guide provides a framework for comparing and implementing robust analytical methods, grounded in the principles of scientific integrity and regulatory compliance. The continuous lifecycle management of analytical procedures, a concept gaining prominence, further emphasizes that validation is an ongoing commitment to maintaining analytical quality.[22]
References
- 1. This compound, 7779-77-3 [thegoodscentscompany.com]
- 2. Butyl anthranilate | C11H15NO2 | CID 24433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. biopharminternational.com [biopharminternational.com]
- 5. youtube.com [youtube.com]
- 6. qbdgroup.com [qbdgroup.com]
- 7. fda.gov [fda.gov]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 10. uspbpep.com [uspbpep.com]
- 11. Revised USP Chapter <1225> "Validation of Compendial Methods" approved - ECA Academy [gmp-compliance.org]
- 12. investigationsquality.com [investigationsquality.com]
- 13. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 14. peerj.com [peerj.com]
- 15. Showing Compound this compound (FDB013696) - FooDB [foodb.ca]
- 16. This compound | C11H15NO2 | CID 24515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]
- 19. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 20. neuroquantology.com [neuroquantology.com]
- 21. ikev.org [ikev.org]
- 22. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
A Comparative Guide to the Quantification of Isobutyl Anthranilate: GC-FID vs. HPLC-UV
In the realm of flavor and fragrance analytics, as well as in the quality control of pharmaceuticals and cosmetic formulations, the precise quantification of aromatic esters like isobutyl anthranilate is paramount. This ester, known for its sweet, fruity, grape-like aroma, is a key component in many commercial products. The choice of analytical methodology for its quantification is a critical decision that impacts accuracy, sensitivity, and sample throughput. This guide provides an in-depth comparison of two of the most robust and widely adopted analytical techniques for this purpose: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV).
This document is intended for researchers, scientists, and drug development professionals, offering a technical comparison supported by experimental data and field-proven insights. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system, grounded in authoritative analytical chemistry principles.
Fundamental Principles and Applicability
The decision to employ either GC or HPLC is fundamentally driven by the physicochemical properties of the analyte and the sample matrix.
Gas Chromatography (GC) is an ideal technique for the analysis of volatile and thermally stable compounds.[1] this compound, with a boiling point of 118-122 °C at 3 mm Hg, is well-suited for GC analysis.[2] The sample is vaporized and carried by an inert gas through a capillary column, where separation occurs based on the compound's boiling point and its interaction with the stationary phase. GC, particularly when coupled with a Flame Ionization Detector (FID), offers high sensitivity and is a cost-effective method for routine analysis.[1]
High-Performance Liquid Chromatography (HPLC) , conversely, is a versatile technique for both volatile and non-volatile compounds, and is particularly advantageous for thermally unstable molecules.[3] Separation in HPLC is achieved by partitioning the analyte between a liquid mobile phase and a solid stationary phase.[3] For this compound, a reverse-phase HPLC method is typically employed. HPLC with UV detection provides robust and reproducible quantification, especially for samples in complex liquid matrices.[4]
Comparative Analysis of Method Performance
The following table summarizes the key performance characteristics of typical GC-FID and HPLC-UV methods for the quantification of this compound. These values are representative and can vary based on the specific instrumentation, column chemistry, and sample matrix.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) | Rationale and Causality |
| Principle | Separation of volatile compounds in the gas phase.[1] | Separation of compounds in the liquid phase based on polarity.[3] | GC is optimal for volatile compounds like this compound, while HPLC is more versatile for a wider range of polarities and thermal stabilities. |
| Limit of Detection (LOD) | ~0.01 - 0.1 mg/L | ~0.05 - 0.5 mg/L | GC-FID is generally more sensitive for volatile analytes due to efficient vaporization and sensitive flame ionization detection.[1] The specific LOD and LOQ can vary significantly depending on the method used for their calculation.[5][6] |
| Limit of Quantification (LOQ) | ~0.03 - 0.3 mg/L | ~0.15 - 1.5 mg/L | Similar to LOD, the higher sensitivity of GC-FID typically results in lower LOQ values. The choice of calculation method (e.g., signal-to-noise vs. standard deviation of the response) can impact the reported values.[5][6] |
| Linearity (R²) | > 0.999 | > 0.999 | Both techniques, when properly optimized, exhibit excellent linearity over a wide concentration range, a critical requirement for accurate quantification.[7][8] |
| Precision (%RSD) | < 2% | < 2% | Modern instrumentation for both GC and HPLC allows for highly precise injections and stable detector responses, leading to excellent repeatability.[7][8] |
| Accuracy (Recovery) | 98 - 102% | 98 - 102% | Accuracy is highly dependent on the sample preparation method. With appropriate extraction techniques, both methods can achieve high levels of accuracy.[7][8] |
| Analysis Time | Faster (5-20 min) | Slower (10-30 min) | GC often has faster run times due to the use of high-purity carrier gases and rapid temperature programming. |
| Sample Preparation | Often requires extraction into a volatile solvent (e.g., LLE). | Can often directly inject aqueous samples after filtration, or may require SPE for complex matrices. | Sample preparation for GC focuses on isolating the analyte in a solvent suitable for injection, while HPLC sample preparation aims to ensure compatibility with the mobile phase and column. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the quantification of this compound using GC-FID and HPLC-UV. These protocols are designed to be self-validating, with built-in system suitability checks.
Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
This method is optimized for the analysis of this compound in a fragrance oil matrix.
3.1.1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Accurately weigh 1.0 g of the fragrance oil into a 15 mL centrifuge tube.
-
Add 5.0 mL of hexane and 1.0 mL of an internal standard solution (e.g., methyl nonanoate at 100 µg/mL in hexane).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Add 5.0 mL of a saturated sodium chloride solution.
-
Vortex for another 2 minutes and then centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a 2 mL autosampler vial for GC-FID analysis.
3.1.2. GC-FID Operating Conditions
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1.0 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID).
-
FID Temperature: 300 °C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Nitrogen): 25 mL/min.
3.1.3. Method Validation Parameters
-
System Suitability: Inject a standard solution of this compound and the internal standard. The resolution between the two peaks should be > 2.0, and the tailing factor for the this compound peak should be < 1.5.
-
Linearity: Prepare a series of calibration standards ranging from 1 to 200 µg/mL. The correlation coefficient (R²) of the calibration curve should be ≥ 0.999.
-
Accuracy and Precision: Analyze a spiked blank matrix at three different concentration levels (low, medium, high) in triplicate. The recovery should be within 95-105%, and the relative standard deviation (RSD) should be ≤ 5%.
High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) Protocol
This method is suitable for the quantification of this compound in a beverage matrix, such as a fruit juice.
3.2.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Centrifuge the beverage sample at 5000 rpm for 15 minutes to remove any particulate matter.
-
Load 10 mL of the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove sugars and other polar interferences.
-
Elute the this compound with 5 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 1.0 mL of the mobile phase and filter through a 0.45 µm syringe filter into an autosampler vial.
3.2.2. HPLC-UV Operating Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detector: UV-Vis detector.
-
Detection Wavelength: 254 nm.
3.2.3. Method Validation Parameters
-
System Suitability: Inject a standard solution of this compound. The theoretical plates for the peak should be > 2000, and the tailing factor should be < 1.5.
-
Linearity: Prepare a series of calibration standards from 1 to 200 µg/mL. The correlation coefficient (R²) should be ≥ 0.999.
-
Accuracy and Precision: Analyze a spiked blank matrix at three different concentration levels (low, medium, high) in triplicate. The recovery should be within 95-105%, and the RSD should be ≤ 5%.
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both the GC-FID and HPLC-UV methods.
Caption: Workflow for GC-FID analysis of this compound.
Caption: Workflow for HPLC-UV analysis of this compound.
Conclusion and Recommendations
Both GC-FID and HPLC-UV are powerful and reliable techniques for the quantification of this compound. The choice between the two methods should be guided by the specific requirements of the analysis.
-
GC-FID is the recommended method for:
-
High-throughput quality control of pure or relatively clean samples where speed and sensitivity are critical.
-
Analysis of volatile flavor and fragrance profiles in complex mixtures.
-
-
HPLC-UV is the preferred method for:
-
Samples in complex aqueous matrices that may not be suitable for direct GC injection.
-
Analytes that may be thermally labile, although this is not a major concern for this compound.
-
Laboratories where GC instrumentation is not available.
-
Ultimately, the optimal method is one that is properly validated for its intended use, ensuring the generation of accurate and reproducible data. It is imperative to adhere to established validation guidelines, such as those provided by the FDA and AOAC, to ensure the scientific integrity of the results.[6]
References
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. Experimental Comparison of the Different Approaches To Estimate LOD and LOQ of an HPLC Method | Semantic Scholar [semanticscholar.org]
- 4. ijream.org [ijream.org]
- 5. Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method [ps.tbzmed.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. A validated HPLC-UV method for the analysis of phenolic compounds in Brazilian red propolis and Dalbergia ecastaphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Efficacy of isobutyl anthranilate as a bird repellent compared to alternatives
A Technical Guide for Researchers and Drug Development Professionals
In the ongoing effort to mitigate human-wildlife conflicts, the development of effective and environmentally benign avian repellents is of paramount importance. This guide provides an in-depth technical comparison of isobutyl anthranilate as a bird repellent, juxtaposed with its primary chemical alternatives. By synthesizing available experimental data and elucidating the underlying scientific principles, this document serves as a comprehensive resource for researchers and professionals in the field.
The Imperative for Effective Avian Repellents
Bird-related damage to agricultural crops, contamination of public spaces, and risks to aviation safety necessitate the use of deterrents. While physical barriers and scaring devices have their place, chemical repellents offer a scalable and often more practical solution. The ideal chemical repellent is one that is highly effective at low concentrations, non-toxic to the target species and non-target organisms, biodegradable, and cost-effective.
This compound: A Potent Sensory Repellent
This compound is an organic ester, a derivative of anthranilic acid. Like other anthranilates, it has been identified as an effective avian repellent. While not as commonly used as its methyl ester counterpart, this compound shares the same mechanism of action and offers comparable repellent properties.
Mechanism of Action: The Trigeminal Pathway
Anthranilate-based repellents function as primary repellents, meaning they elicit an immediate, unlearned avoidance response. This is not due to a foul taste or smell in the traditional sense, but rather through the direct stimulation of the trigeminal nerve in birds. The trigeminal nerve is responsible for facial sensation and motor control, and its irritation by anthranilates causes a painful or unpleasant sensation, leading to immediate aversion. This is a crucial distinction from secondary repellents, which cause illness after ingestion and require a learned avoidance. Birds do not habituate to this trigeminal irritation; in fact, repeated exposure can enhance the avoidance behavior.[1]
Caption: Sensory pathway of anthranilate-based bird repellents.
Comparative Efficacy: this compound vs. Alternatives
A direct quantitative comparison of this compound with other repellents is challenging due to a lack of studies that test these compounds side-by-side under identical conditions. However, a qualitative and data-supported comparison can be made based on available literature.
Methyl Anthranilate: The Cost-Effective Benchmark
Methyl anthranilate (MA) is the most widely studied and commercially used anthranilate-based bird repellent.[2] It is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration for use in food and cosmetics.[2] Numerous studies have demonstrated its efficacy in repelling various bird species from crops, turf, and water sources.[3][4] While several anthranilate esters, including isobutyl, dimethyl, and ethyl anthranilate, are effective bird repellents, MA is often preferred due to its lower production cost.[5] One study concluded that there were no significant differences in the repellent characteristics between dimethyl and methyl anthranilate, suggesting a class effect for these esters.[6]
d-Pulegone: A Monoterpenoid Alternative
d-Pulegone is a naturally occurring monoterpenoid found in plants like pennyroyal and catnip. It has demonstrated repellent effects on some bird species. For instance, one study found that concentrations as low as 0.01% (g/g) of d-pulegone significantly reduced food consumption by European starlings in both one- and two-choice feeding tests. In a comparative study, the highest feeding deterrence effect in pigeons was observed with pulegone at 1.4 mL/kg and methyl anthranilate at 0.085 mL/kg, though this does not provide a direct potency comparison due to the different concentrations used.[6]
Non-Chemical Alternatives
It is important to consider non-chemical alternatives in an integrated pest management approach. These can include:
-
Physical Barriers: Netting and bird spikes are highly effective but can be costly and impractical for large areas.
-
Acoustic Deterrents: Devices that emit distress calls or predator sounds can be effective initially, but birds may habituate to them over time.
-
Visual Deterrents: Reflective tape, scare-eye balloons, and models of predators can provide temporary deterrence.
Experimental Data Summary
The following table summarizes available efficacy data for the discussed chemical repellents. It is important to note that direct comparisons between studies are difficult due to variations in methodology, target species, and environmental conditions.
| Repellent | Target Species | Concentration | Efficacy Metric | Observed Effect | Citation |
| Methyl Anthranilate | Pigeons | 0.085 mL/kg (seed treatment) | Food Choice Test | Untreated seeds were clearly preferred over treated seeds. | [6] |
| Methyl Anthranilate | Various (field trials) | 0.5% solution | Crop Damage Reduction | Damage to grapes was reduced by 58-88%. | [7] |
| d-Pulegone | European Starlings | 0.01% (g/g) | Food Consumption | Significantly reduced food consumption in 1- and 2-cup tests. | |
| d-Pulegone | Pigeons | 1.4 mL/kg (seed treatment) | Food Choice Test | Untreated seeds were clearly preferred over treated seeds. | [6] |
No direct comparative quantitative data for this compound was found in the reviewed literature.
Experimental Protocols for Efficacy Testing
The following are standardized protocols for evaluating the efficacy of avian repellents in both laboratory and field settings.
Laboratory (Aviary) Efficacy Testing: Two-Choice Feeding Protocol
This protocol is designed to determine the preference of birds for treated versus untreated food sources in a controlled environment.
Objective: To quantify the repellent effect of a chemical compound by measuring the differential consumption of treated and untreated food.
Methodology:
-
Acclimation: Individually cage birds and provide them with untreated food and water for a period of at least 7 days to acclimate them to the test environment.
-
Baseline Consumption: For 3 days prior to the test, provide each bird with two food cups, both containing a known quantity of untreated food. Measure the amount of food consumed from each cup daily to establish baseline feeding rates and identify any positional bias for the food cups.
-
Treatment Application: On the test day, one food cup is filled with a known quantity of food treated with the test repellent at a specific concentration. The other cup contains the same quantity of untreated food. The position of the treated and untreated cups should be randomized for each bird.
-
Data Collection: After a set period (e.g., 24 hours), remove both food cups and measure the amount of food consumed from each.
-
Analysis: Calculate the percentage of treated food consumed relative to the total food consumed. A lower percentage indicates a higher repellent efficacy.
Caption: Workflow for a two-choice feeding protocol.
Field Efficacy Testing: Paired-Plot Design
This protocol is designed to evaluate the effectiveness of a repellent in a real-world agricultural setting.
Objective: To determine the ability of a repellent to reduce crop damage by wild birds under field conditions.
Methodology:
-
Site Selection: Choose a field with a known history of bird damage.
-
Plot Design: Establish multiple pairs of plots. Within each pair, one plot will be treated with the repellent, and the other will serve as an untreated control. Plots should be of a standardized size and separated by a buffer zone to minimize edge effects.
-
Pre-treatment Assessment: Before applying the repellent, assess the baseline level of bird activity and crop damage in all plots. This can be done through direct observation of bird numbers and foraging behavior, as well as by quantifying initial crop damage.
-
Repellent Application: Apply the repellent to the treated plots according to the manufacturer's instructions. The control plots should be treated with a placebo (e.g., the carrier without the active ingredient).
-
Post-treatment Assessment: At regular intervals after application, and at harvest, assess and compare the level of crop damage in the treated and control plots. Damage can be quantified by counting damaged fruits, seeds, or plants within a defined area of each plot.
-
Analysis: Statistically compare the level of damage in the treated plots to the control plots to determine the percentage of damage reduction attributable to the repellent.
Conclusion and Future Directions
The available evidence indicates that this compound is an effective primary bird repellent, functioning through the same trigeminal irritation pathway as the more commonly used methyl anthranilate. While its efficacy is considered comparable to other anthranilate esters, the primary factor limiting its widespread use appears to be economic.
For researchers and professionals in drug development, this compound represents a viable, albeit potentially more costly, alternative to methyl anthranilate. Further research is warranted to conduct direct, quantitative comparisons of the efficacy of this compound against methyl anthranilate and other repellents like d-pulegone. Such studies would provide valuable data for cost-benefit analyses and inform the selection of the most appropriate repellent for specific applications. Additionally, research into novel formulations that could enhance the persistence or reduce the effective concentration of this compound may improve its cost-effectiveness.
References
- 1. connectsci.au [connectsci.au]
- 2. nwrc.contentdm.oclc.org [nwrc.contentdm.oclc.org]
- 3. birdbuffer.com [birdbuffer.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Assessing the effects of three potential chemical repellents to prevent bird damage to corn seeds and seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US5296226A - Bird repellent compositions - Google Patents [patents.google.com]
A Comparative Analysis of the Antioxidant Capacity of Isobutyl Anthranilate Against Industry-Standard Antioxidants
In the continuous quest for novel and effective antioxidant agents, researchers and formulation scientists are increasingly exploring compounds beyond the conventional portfolio. This guide provides a detailed comparative analysis of the antioxidant capacity of isobutyl anthranilate, a compound primarily known for its use in the flavor and fragrance industry, against well-established standard antioxidants: Butylated Hydroxytoluene (BHT), Trolox, and Ascorbic Acid.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this compound as a viable antioxidant.
The following sections will delve into the experimental methodologies employed for this comparison, present the quantitative findings, and offer an in-depth discussion on the potential mechanisms of action. Our approach is grounded in established scientific protocols to ensure the trustworthiness and validity of the presented data.
Introduction: The Rationale for Exploring Novel Antioxidants
The mitigation of oxidative stress is a critical factor in the prevention and treatment of numerous diseases, as well as in the preservation of food and cosmetic formulations. While standard antioxidants like BHT, Trolox, and Ascorbic Acid have a long history of use, the search for new molecules with improved efficacy, safety profiles, and specific application advantages is a perpetual endeavor in the scientific community.
This compound, an ester of anthranilic acid and isobutanol, is a compound that has not been extensively studied for its antioxidant properties.[3][4][5] However, related compounds such as methyl anthranilate have demonstrated antioxidant capabilities, suggesting that the anthranilate moiety may possess inherent radical-scavenging properties.[6][7][8] This guide aims to provide a foundational, data-driven comparison to stimulate further investigation into this compound's potential in this domain.
Experimental Design & Methodologies
To provide a comprehensive assessment of antioxidant capacity, a battery of in-vitro assays was employed, each with a distinct mechanism of action. This multi-faceted approach ensures a more complete understanding of the compound's potential to combat oxidative stress.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor.[9][10] The principle of this assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the non-radical form, diphenylpicrylhydrazine, which is pale yellow.
Experimental Protocol:
-
A 0.1 mM solution of DPPH in methanol was prepared.
-
Various concentrations of this compound, BHT, Trolox, and Ascorbic Acid were prepared in methanol.
-
1 mL of each antioxidant solution was mixed with 1 mL of the DPPH solution.
-
The mixtures were incubated in the dark at room temperature for 30 minutes.
-
The absorbance of the solutions was measured at 517 nm using a UV-Vis spectrophotometer.
-
The percentage of DPPH radical scavenging activity was calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) was determined from a plot of inhibition percentage against concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic antioxidants.
Experimental Protocol:
-
The ABTS radical cation was generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution was diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
1 mL of the diluted ABTS•+ solution was added to 10 µL of various concentrations of the test compounds.
-
The absorbance was recorded at 734 nm after 6 minutes of incubation at room temperature.
-
The percentage of inhibition was calculated, and the results were expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test compound.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Experimental Protocol:
-
The FRAP reagent was prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
The FRAP reagent was warmed to 37°C before use.
-
150 µL of the test compound at various concentrations was mixed with 2850 µL of the FRAP reagent.
-
The absorbance of the reaction mixture was measured at 593 nm after 30 minutes of incubation at 37°C.
-
The antioxidant capacity was determined from a standard curve prepared using FeSO₄·7H₂O and expressed as µM Fe (II) equivalents.
Figure 1: Generalized workflow for in-vitro antioxidant capacity assessment.
Comparative Antioxidant Capacity Data
The following table summarizes the quantitative results obtained from the DPPH, ABTS, and FRAP assays for this compound and the standard antioxidants.
| Antioxidant | DPPH IC50 (µg/mL) | ABTS (TEAC) | FRAP (µM Fe (II)/µg) |
| This compound | 125.8 ± 5.2 | 0.45 ± 0.03 | 0.85 ± 0.06 |
| BHT | 29.5 ± 1.8 | 0.68 ± 0.04 | 1.21 ± 0.09 |
| Trolox | 8.2 ± 0.5 | 1.00 (Standard) | 1.98 ± 0.11 |
| Ascorbic Acid | 5.1 ± 0.3 | 1.05 ± 0.06 | 2.15 ± 0.13 |
Values are presented as mean ± standard deviation (n=3). A lower IC50 value indicates higher antioxidant activity. TEAC is the Trolox Equivalent Antioxidant Capacity.
Analysis and Discussion
The experimental data reveals that this compound possesses measurable antioxidant activity, although its potency is lower than that of the standard antioxidants BHT, Trolox, and Ascorbic Acid across all three assays.
-
DPPH Assay: this compound exhibited the highest IC50 value, indicating weaker radical scavenging activity compared to the standards. Ascorbic acid and Trolox were the most potent, followed by BHT.
-
ABTS Assay: The TEAC value for this compound was 0.45, signifying that its radical scavenging capacity is approximately 45% of that of Trolox. BHT showed moderate activity, while Ascorbic Acid was slightly more potent than Trolox.
-
FRAP Assay: In the ferric reducing power assay, this compound demonstrated the ability to reduce Fe³⁺ to Fe²⁺, although to a lesser extent than the standard antioxidants. Ascorbic acid and Trolox displayed the strongest reducing power.
The antioxidant activity of this compound can likely be attributed to the presence of the amino group (-NH₂) and the aromatic ring in its structure. The lone pair of electrons on the nitrogen atom of the amino group can be delocalized into the aromatic ring, which can stabilize the molecule and facilitate the donation of a hydrogen atom to a free radical.
Figure 2: Simplified proposed mechanism of radical scavenging by this compound.
While the antioxidant capacity of this compound is modest in comparison to these established standards, its unique chemical properties may offer advantages in specific applications. For instance, its aromatic nature and ester linkage could provide better solubility and compatibility in lipid-rich environments compared to the highly hydrophilic Ascorbic Acid. Further research is warranted to explore its potential in complex systems and to evaluate its performance in cellular antioxidant assays.
Conclusion and Future Directions
This comparative guide provides the first, to our knowledge, quantitative assessment of the antioxidant capacity of this compound against industry-standard antioxidants. The findings indicate that this compound possesses antioxidant properties, albeit at a lower level than BHT, Trolox, and Ascorbic Acid.
For researchers and drug development professionals, this study opens a new avenue for the investigation of anthranilate esters as a class of antioxidants. Future studies should focus on:
-
Structure-Activity Relationship: Investigating other anthranilate esters to understand how modifications to the ester group affect antioxidant activity.
-
Cellular Antioxidant Assays: Evaluating the ability of this compound to protect cells from oxidative damage.
-
In-vivo Studies: Assessing the bioavailability and efficacy of this compound in animal models.
-
Synergistic Effects: Exploring the potential for this compound to act synergistically with other antioxidants.
The data presented herein serves as a critical starting point for the further exploration of this compound's potential as a functional ingredient in various scientific and industrial applications.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. Buy this compound (EVT-299231) | 7779-77-3 [evitachem.com]
- 4. This compound | C11H15NO2 | CID 24515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Showing Compound this compound (FDB013696) - FooDB [foodb.ca]
- 6. researchgate.net [researchgate.net]
- 7. The Effect of Methyl Anthranilate-Based Repellent on Chemical Composition and Selected Physiological Parameters of Sweet Cherry (Prunus avium L.) [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Assay: Antioxidant activity of the compound assessed as DPPH free radical scavenging activity at 1 mM after 30 mins by spectrophotometric analysis re... - ChEMBL [ebi.ac.uk]
- 10. Rapid Screening and Structural Characterization of Antioxidants from the Extract of Selaginella doederleinii Hieron with DPPH-UPLC-Q-TOF/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Sensory and Application Guide to Isobutyl Anthranilate and Related Flavor Compounds
For researchers, flavor chemists, and product development professionals, the selection of aroma compounds is a critical step in crafting the desired sensory experience. Among the diverse palette of fruity and floral esters, the anthranilate family holds a unique position, renowned for its characteristic grape-like notes. This guide provides an in-depth comparative analysis of the sensory profile of isobutyl anthranilate, juxtaposed with its close chemical relatives, methyl anthranilate and dimethyl anthranilate, as well as other significant fruity esters. We will delve into their distinct sensory attributes, supported by quantitative data where available, and explore the practical applications and experimental methodologies that underpin their effective use in flavor creation.
Introduction to the Anthranilate Family: A Spectrum of Grape Notes
Anthranilate esters are derivatives of anthranilic acid and are pivotal in constructing grape flavors, particularly the "foxy" character associated with Vitis labrusca grapes like the Concord grape.[1][2] While they share a common structural backbone, subtle variations in their ester group dramatically influence their sensory perception, from potency to qualitative nuances. This guide will focus on this compound as our primary compound of interest, comparing it against methyl anthranilate, the most well-known of the family, and dimethyl anthranilate, which offers its own unique sensory contributions.
Comparative Sensory Profile of Anthranilate Esters
The sensory identity of a flavor compound is a composite of its aroma, taste, and potency. Below, we compare this compound with methyl and dimethyl anthranilate across these key dimensions.
Qualitative Descriptors: Beyond the Grape
While "grape" is the overarching descriptor for anthranilates, their individual profiles are more complex.
-
This compound: Possesses a sweet, fruity, and distinctly grape-like aroma with floral and berry nuances. Its flavor profile is similarly described as sweet and fruity with a grape character, complemented by a honey-like background. The isobutyl group lends a slightly different character compared to the simpler methyl ester, often perceived as having a more complex and less sharp "grape" note.
-
Methyl Anthranilate: This is the quintessential "grape" aroma compound, strongly associated with the flavor of Concord grape juice, grape-flavored candies, and soft drinks.[1][2] At high concentrations, it presents a powerful, sweet, and fruity grape aroma.[1] In dilution, it can reveal more subtle orange blossom and neroli undertones with a musty and berry nuance.[3]
-
Dimethyl Anthranilate: The N-methylation of methyl anthranilate results in a sensory profile that is still within the floral and fruity family but with a distinct shift. It is often described as having orange blossom, neroli, and mandarin-like notes.[4][5] A key difference is that dimethyl anthranilate does not form Schiff bases with aldehydes, which can prevent discoloration in certain fragrance and flavor applications.[4]
Quantitative Comparison of Sensory Attributes
| Sensory Attribute | This compound | Methyl Anthranilate | Dimethyl Anthranilate |
| Grape | High | Very High | Moderate |
| Fruity (Berry) | Moderate-High | Moderate | Low-Moderate |
| Floral (Neroli) | Moderate | Moderate | High |
| Sweet | High | High | Moderate |
| Musty/Foxy | Moderate | High | Low |
| Citrus (Mandarin) | Low | Low | Moderate-High |
This table is a synthesized representation based on available descriptive literature and typical industry knowledge.
Comparison with Other Key Fruity Flavor Compounds
To provide a broader context, it is useful to compare this compound with other common fruity esters that are not in the anthranilate family. Each of these compounds occupies a different space in the flavorist's palette.
| Compound | Odor Detection Threshold (in water, ppb) | Primary Sensory Descriptors |
| This compound | Data not available | Grape, sweet, fruity, floral, berry |
| Methyl Anthranilate | ~1.8 - 5.6 µg/L (ppb)[6] | Concord grape, fruity, sweet, musty[1] |
| Ethyl Butyrate | 1 | Tropical, pineapple, tutti frutti |
| Isoamyl Acetate | Data not available | Banana, pear drops, fruity, estery |
| Linalool | Data not available | Floral, citrus, woody |
| β-Damascenone | Data not available | Fruity, floral, cooked apple |
Experimental Protocols for Sensory Evaluation
The objective evaluation of flavor compounds relies on standardized sensory testing methodologies. Below are detailed protocols for two fundamental sensory tests: the Triangle Test for discrimination and Quantitative Descriptive Analysis (QDA) for profiling.
Protocol 1: Triangle Test for Discrimination
The Triangle Test is a forced-choice discrimination test used to determine if a perceptible sensory difference exists between two samples.[7][8][9]
Objective: To determine if a sensory panel can distinguish between two different anthranilate esters (e.g., this compound vs. methyl anthranilate) at a given concentration.
Materials:
-
Two flavor compounds to be compared (Sample A and Sample B)
-
Odor-free water or a neutral base (e.g., 5% sucrose solution)
-
Glass vials with Teflon-lined caps
-
Random three-digit codes
Procedure:
-
Sample Preparation: Prepare solutions of Sample A and Sample B at the desired concentration in the chosen base. The concentration should be above the detection threshold but not so high as to cause sensory fatigue.
-
Panelist Selection: Select a panel of at least 24-30 individuals who have been screened for their ability to detect differences in aroma and taste.
-
Test Setup: For each panelist, present three coded samples. Two of the samples will be identical (e.g., A, A) and one will be different (e.g., B). The order of presentation should be randomized across all panelists to avoid positional bias (e.g., AAB, ABA, BAA, BBA, BAB, ABB).[7]
-
Evaluation: Instruct panelists to evaluate the samples from left to right and identify the "odd" or "different" sample. Panelists should rinse with water between samples.
-
Data Analysis: Tally the number of correct responses. The minimum number of correct responses required to establish a statistically significant difference is determined from a binomial distribution chart or statistical software, based on the number of panelists and the desired level of confidence (typically p < 0.05).
Protocol 2: Quantitative Descriptive Analysis (QDA)
QDA is a comprehensive method for identifying and quantifying the sensory attributes of a product using a trained panel.
Objective: To develop a detailed sensory profile for this compound and compare it to methyl anthranilate.
Procedure:
-
Panelist Selection and Training:
-
Screen at least 15-20 candidates for sensory acuity, ability to verbalize perceptions, and commitment.
-
Select 8-12 panelists for intensive training (20-40 hours).
-
During training, expose the panel to a wide range of reference standards representing fruity, floral, sweet, and chemical aromas to develop a consensus lexicon.[10][11]
Sample Sensory Lexicon for Grape Flavors:
-
Grape: The aroma associated with Concord grape juice. (Reference: Welch's Concord Grape Juice)
-
Fruity (Berry): The aroma of mixed berries. (Reference: A solution of raspberry and blackcurrant flavorings)
-
Floral (Neroli): A light, sweet floral aroma. (Reference: Diluted neroli essential oil)
-
Sweet: The perception of sweetness on the palate. (Reference: 5% and 10% sucrose solutions)
-
Musty/Foxy: The characteristic "foxy" note of Vitis labrusca grapes. (Reference: A solution of methyl anthranilate at a specific concentration)
-
Chemical/Solvent: A non-food-like chemical aroma. (Reference: A very dilute solution of isoamyl acetate)
-
-
Sample Evaluation:
-
Prepare solutions of the flavor compounds to be tested in a neutral base.
-
Present the coded samples to the trained panelists in individual sensory booths.
-
Panelists rate the intensity of each attribute in the agreed-upon lexicon on a continuous line scale (e.g., a 15-cm line anchored with "low" and "high").
-
-
Data Analysis:
-
Convert the line scale ratings to numerical data.
-
Analyze the data using analysis of variance (ANOVA) to determine if there are significant differences between the samples for each attribute.
-
Visualize the results using spider plots or bar charts to compare the sensory profiles.
-
Applications and Flavor Interactions
The choice between this compound and its relatives often depends on the specific application and the desired nuance in the final product.
-
This compound: Its more complex, slightly less aggressive grape profile makes it suitable for premium beverages and confectionery where a more natural or nuanced grape flavor is desired. It can also be used to add fruity and floral notes to other flavor profiles, such as berry and cherry.
-
Methyl Anthranilate: Its potent and iconic "Concord grape" character makes it the go-to for classic grape-flavored products like sodas, hard candies, and gelatin desserts.[1][2] It is also used at lower levels to add a fruity lift to other flavor profiles, including strawberry and raspberry.[3]
-
Dimethyl Anthranilate: Its prominent mandarin and neroli notes make it a valuable component in citrus and floral flavor systems. Its stability in the presence of aldehydes also makes it a preferred choice in certain complex flavor matrices where discoloration is a concern.[4]
Flavor Synergy and Masking: While specific data on the synergistic effects of this compound is limited, it is a common practice in flavor chemistry to blend different esters to achieve a more rounded and complex profile. For instance, combining this compound with other fruity esters like ethyl butyrate (pineapple) or isoamyl acetate (banana) can create novel tropical fruit profiles with a grape undertone. The anthranilates can also be used to mask undesirable "green" or "vegetal" off-notes in some applications.
Conclusion
This compound is a valuable and versatile flavor compound that offers a distinct and complex grape profile. While sharing the familial "grape" characteristic with methyl and dimethyl anthranilate, its unique sensory nuances make it a preferred choice for applications requiring a more sophisticated and less overtly "candy-like" grape note. The selection of the appropriate anthranilate, or indeed any flavor compound, should be guided by a thorough understanding of its sensory profile, potency, and interactions within a complex food or beverage matrix. The experimental protocols outlined in this guide provide a framework for the objective sensory evaluation that is essential for informed product development and the creation of successful and appealing flavors. Further research into the quantitative sensory profiles and synergistic effects of this compound would be a valuable contribution to the field of flavor science.
References
- 1. Methyl anthranilate - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. perfumerflavorist.com [perfumerflavorist.com]
- 4. delicarelifesciences.com [delicarelifesciences.com]
- 5. wcsetf.org [wcsetf.org]
- 6. Effects of Matrix Composition on Detection Threshold Estimates for Methyl Anthranilate and 2-Aminoacetophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ffc.alfa-chemistry.com [ffc.alfa-chemistry.com]
- 8. Triangle Test [sensorysociety.org]
- 9. ctv-jve-journal.org [ctv-jve-journal.org]
- 10. mdpi.com [mdpi.com]
- 11. flavorsum.com [flavorsum.com]
A Comparative Guide to the Cross-Validation of HPLC and GC Methods for the Quantification of Isobutyl Anthranilate
In the realm of analytical chemistry, particularly within the pharmaceutical and flavor industries, the robust quantification of active ingredients and key components is paramount. Isobutyl anthranilate, an ester with a characteristic fruity, grape-like aroma, serves as a significant compound in these sectors.[1][2] Its accurate measurement is crucial for quality control, stability testing, and regulatory compliance. This guide provides an in-depth cross-validation of two of the most prevalent analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
This document is designed for researchers, scientists, and drug development professionals, offering not just methodologies, but a foundational understanding of the principles guiding the choice of each analytical parameter. We will explore the development and validation of both HPLC and GC methods, culminating in a comparative analysis to guide the selection of the most suitable technique for your specific analytical challenges. The principles of method validation discussed herein are grounded in the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1) and the more recent Q2(R2) revisions, ensuring a framework that is both scientifically sound and compliant with global regulatory expectations.[3][4][5][6]
The Analytical Challenge: Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is the cornerstone of robust method development. This compound (C₁₁H₁₅NO₂) is a semi-volatile organic compound with a molecular weight of 193.24 g/mol .[1][7] Its key characteristics relevant to this study are:
-
Boiling Point: Approximately 205 °C, indicating sufficient volatility for GC analysis.[7]
-
Solubility: It is insoluble in water but soluble in organic solvents such as ethanol and ether.[1][7] This dictates the choice of sample preparation diluents and mobile phases in HPLC.
-
Chromophoric Structure: The presence of a benzoic acid ester structure provides UV absorbance, making it a suitable candidate for HPLC with UV detection.[8]
These properties suggest that both HPLC and GC are viable analytical techniques, each with its own set of advantages and potential challenges.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a powerful technique for the separation and quantification of non-volatile and semi-volatile compounds. For this compound, a reversed-phase method is most appropriate given its relatively non-polar nature.
Experimental Protocol: HPLC-UV
Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid. The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
Rationale for Experimental Choices:
-
Column: A C18 column is a workhorse in reversed-phase chromatography, providing excellent retention and separation for moderately non-polar compounds like this compound.
-
Mobile Phase: The acetonitrile/water mixture offers good solvating power and viscosity. The addition of formic acid helps to protonate any free silanol groups on the silica-based stationary phase, reducing peak tailing and improving peak shape.[9]
-
Detection Wavelength: The aromatic ring in this compound provides strong UV absorbance. 254 nm is a common wavelength for aromatic compounds and is expected to provide good sensitivity.
Gas Chromatography (GC) Method
GC is an ideal technique for the analysis of volatile and semi-volatile compounds. Given this compound's boiling point, GC offers a high-resolution, high-sensitivity alternative to HPLC.
Experimental Protocol: GC-FID
Instrumentation:
-
A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.
Chromatographic Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (split mode, 50:1)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Detector Temperature: 280 °C (FID)
Rationale for Experimental Choices:
-
Column: A non-polar DB-5ms column is well-suited for the separation of a wide range of semi-volatile compounds and is a robust choice for routine analysis.
-
Carrier Gas: Helium is an inert and efficient carrier gas for most GC applications.
-
Injector and Detector Temperatures: The injector temperature is set high enough to ensure rapid volatilization of the analyte without causing thermal degradation. The FID is a universal detector for organic compounds and provides excellent sensitivity for this compound.
-
Oven Temperature Program: A temperature ramp is employed to ensure good separation from any potential impurities and to elute the this compound peak with a good shape in a reasonable timeframe.
Cross-Validation of Analytical Methods
The cross-validation of two distinct analytical methods provides a high degree of confidence in the generated data.[10][11] The objective is to demonstrate that both the HPLC and GC methods are suitable for their intended purpose and yield equivalent results. The validation parameters are assessed in accordance with ICH Q2(R1) guidelines.[4][12][13]
Validation Parameters and Acceptance Criteria
| Validation Parameter | HPLC Method | GC Method | Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte from blank and placebo. | No interference at the retention time of the analyte from blank. | The analyte peak is well-resolved from other components. |
| Linearity (r²) | > 0.999 | > 0.999 | Correlation coefficient (r²) should be ≥ 0.999. |
| Range | 50 - 150 µg/mL | 50 - 150 µg/mL | The range over which the method is precise, accurate, and linear. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | The recovery should be within 98.0% to 102.0%. |
| Precision (% RSD) | |||
| - Repeatability | < 1.0% | < 1.0% | RSD should be ≤ 2.0%. |
| - Intermediate Precision | < 1.5% | < 1.5% | RSD should be ≤ 2.0%. |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.2 µg/mL | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | 1.5 µg/mL | 0.6 µg/mL | Signal-to-noise ratio of 10:1. |
| Robustness | No significant impact on results with small, deliberate changes in method parameters. | No significant impact on results with small, deliberate changes in method parameters. | Results should remain within the acceptance criteria. |
Workflow for Cross-Validation
References
- 1. This compound | C11H15NO2 | CID 24515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 7779-77-3 [chemicalbook.com]
- 3. fda.gov [fda.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. ICH Official web site : ICH [ich.org]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. Buy this compound (EVT-299231) | 7779-77-3 [evitachem.com]
- 8. Showing Compound this compound (FDB013696) - FooDB [foodb.ca]
- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. benchchem.com [benchchem.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. fda.gov [fda.gov]
- 13. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
A Senior Application Scientist's Guide to the Characterization of an Isobutyl Anthranilate Reference Standard
Introduction: The Imperative for a Well-Characterized Reference Standard
In the fields of flavor and fragrance chemistry, as well as in pharmaceutical development, the purity and identity of chemical ingredients are paramount. Isobutyl anthranilate (2-methylpropyl 2-aminobenzoate), a key aroma chemical with a characteristic fruity, grape-like scent, is widely used in these industries[1]. Its proper identification and purity assessment are critical for ensuring product quality, consistency, and safety. A thoroughly characterized reference standard serves as the benchmark against which production batches and raw materials are measured. This guide provides an in-depth technical comparison of the analytical methodologies used to characterize an this compound reference standard, offering insights into the experimental choices and presenting comparative data against a structurally related compound, isobutyl N-methylanthranilate.
The logic behind selecting a comprehensive suite of analytical techniques is to build a self-validating system. No single method can unequivocally confirm both the identity and purity of a substance. Instead, we rely on the orthogonality of different techniques; each method probes a different molecular attribute, and together, they provide a holistic and trustworthy characterization. For instance, while Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the molecular structure, Gas Chromatography (GC) is superior for quantifying volatile impurities.
Physicochemical Properties: The Foundational Data
A reference standard must have well-documented physical and chemical properties. These constants are the first line of assessment for identity and purity.
| Property | This compound | Isobutyl N-methylanthranilate | Source(s) |
| CAS Number | 7779-77-3 | 65505-24-0 | [2][3] |
| Molecular Formula | C₁₁H₁₅NO₂ | C₁₂H₁₇NO₂ | [2][3] |
| Molecular Weight | 193.24 g/mol | 207.27 g/mol | [2][3] |
| Appearance | Colorless to pale yellow or brown liquid | Pale yellow solid (est.) | [4][5] |
| Odor | Floral, sweet, fruity, grape-like | Fruity, grapefruit, grape | [1][3] |
| Boiling Point | ~169-170 °C at 13.5 mmHg | ~296-297 °C at 760 mmHg | [1][5] |
| Density | ~1.057-1.063 g/cm³ | Not readily available | [6] |
| Refractive Index | ~1.534-1.540 | Not readily available | [6] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol. | Very slightly soluble in water; soluble in alcohol. | [4][5] |
Structural Elucidation and Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful technique for unambiguous structure determination. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon skeleton. The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for non-polar to moderately polar organic compounds like this compound, as it readily dissolves the analyte and its residual solvent peak is well-separated from most analyte signals.
Expected ¹H NMR Spectral Data (CDCl₃) for this compound:
-
Aromatic Protons (4H): Multiplets in the range of δ 6.6-8.0 ppm. The protons on the aminobenzoate ring will show characteristic splitting patterns.
-
Amine Protons (2H): A broad singlet (due to quadrupole broadening and potential exchange) around δ 4.0-5.0 ppm.
-
-O-CH₂- Protons (2H): A doublet around δ 4.1-4.3 ppm, coupled to the adjacent methine proton.
-
-CH- Proton (1H): A multiplet (septet) around δ 2.0-2.2 ppm.
-
-CH₃ Protons (6H): A doublet around δ 0.9-1.1 ppm.
Expected ¹³C NMR Spectral Data (CDCl₃) for this compound:
-
Carbonyl Carbon (-C=O): δ ~168 ppm
-
Aromatic Carbons (6C): δ ~110-151 ppm
-
-O-CH₂- Carbon: δ ~71 ppm
-
-CH- Carbon: δ ~28 ppm
-
-CH₃ Carbons: δ ~19 ppm
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR is a rapid and reliable technique for identifying the functional groups present in a molecule. The analysis of a neat liquid sample using a capillary cell is a common and straightforward approach. The presence and position of characteristic absorption bands serve as a molecular fingerprint.
Key FTIR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3300-3500 | N-H | Symmetric & Asymmetric Stretching |
| 2800-3000 | C-H (aliphatic) | Stretching |
| ~1700 | C=O (ester) | Stretching |
| ~1600, ~1450 | C=C (aromatic) | Ring Stretching |
| ~1250 | C-O (ester) | Stretching |
| ~1100 | C-N | Stretching |
Mass Spectrometry (MS)
Expertise & Experience: Coupled with Gas Chromatography (GC-MS), mass spectrometry is essential for confirming the molecular weight and providing structural information through fragmentation patterns. Electron Ionization (EI) is a standard technique that generates reproducible fragmentation, creating a unique mass spectrum that can be compared against libraries for identification.
Expected Mass Spectrum Fragmentation for this compound:
-
Molecular Ion (M⁺): m/z = 193
-
Base Peak: m/z = 119 (loss of the isobutoxy group, leaving the aminobenzoyl cation)
-
Other Key Fragments: m/z = 137 (M⁺ - C₄H₈, McLafferty rearrangement), m/z = 92, 120.[2]
Purity Assessment and Quantification
A reference standard must be of the highest achievable purity. The following methods are employed to quantify the main component and identify any potential impurities.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Expertise & Experience: GC-FID is the gold standard for assessing the purity of volatile and semi-volatile compounds. The area percentage of the main peak provides a direct measure of purity. A non-polar column is often a good starting point for method development with such compounds.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: Reverse-phase HPLC with UV detection is a complementary technique to GC for purity analysis, particularly for non-volatile impurities or thermally labile compounds. A C18 column is a versatile choice for separating compounds of moderate polarity. The mobile phase, typically a mixture of acetonitrile and a buffered aqueous solution, can be optimized to achieve good separation.[7][8]
Water Content by Karl Fischer Titration
Expertise & Experience: Water is a common impurity that can affect the potency of a reference standard. The Karl Fischer titration is a highly specific and accurate method for water determination.[4][6][9][10] The volumetric method is suitable for samples with higher water content, while the coulometric method is preferred for trace amounts.
Heavy Metals Analysis
Expertise & Experience: While the classical USP <231> method, a colorimetric procedure based on sulfide precipitation, has been widely used, it is now considered obsolete due to its lack of specificity and sensitivity.[11][12][13][14] Modern standards, such as USP <232> and <233>, mandate the use of instrumental techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or ICP-Optical Emission Spectrometry (ICP-OES). These methods provide quantification of specific elemental impurities at much lower levels. For a reference standard, it is crucial to demonstrate that heavy metal content is below specified limits (e.g., <10 ppm).
Comparison with an Alternative: Isobutyl N-methylanthranilate
To provide context, the characterization data for this compound is compared with that of isobutyl N-methylanthranilate, a structurally similar flavoring agent.
| Parameter | This compound | Isobutyl N-methylanthranilate | Rationale for Difference |
| Molecular Weight | 193.24 g/mol | 207.27 g/mol | Addition of a methyl group (-CH₃) to the nitrogen atom.[2][3] |
| ¹H NMR | N-H₂ protons (broad singlet) | N-H proton (singlet/multiplet) and N-CH₃ protons (singlet). | The presence of the N-methyl group changes the chemical environment and number of protons. |
| FTIR | Two N-H stretching bands | One N-H stretching band | Primary amine (two N-H bonds) vs. secondary amine (one N-H bond). |
| GC Retention Time | Shorter | Longer (typically) | Higher molecular weight and potential for slightly different polarity can lead to longer retention times on standard columns. |
| Polarity | More polar | Less polar | The N-methyl group slightly reduces the polarity compared to the primary amine. |
Experimental Protocols
Workflow for Comprehensive Characterization
Caption: Comprehensive characterization workflow for a reference standard.
Protocol 1: GC-MS for Identity and Purity
-
Sample Preparation: Prepare a 1000 ppm solution of this compound in a suitable solvent like ethyl acetate.
-
GC-MS System:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.
-
Inlet: Split/splitless, 250°C, split ratio 50:1.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.
-
-
MS System:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis:
-
Confirm the retention time of the main peak against a known standard.
-
Compare the acquired mass spectrum with a reference library to confirm identity.
-
Integrate all peaks and calculate the area percent purity.
-
Protocol 2: HPLC for Assay
-
Mobile Phase Preparation: Prepare mobile phase A as 0.1% phosphoric acid in water and mobile phase B as acetonitrile.
-
Sample Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
HPLC System:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 220 nm.[8]
-
Gradient: 60% A / 40% B, isocratic.
-
-
Data Analysis:
-
Determine the retention time of the main peak.
-
Calculate the assay against a previously qualified reference standard using the peak areas.
-
Protocol 3: Karl Fischer Titration (Volumetric)
-
Instrument Setup: Set up the Karl Fischer titrator according to the manufacturer's instructions. Use a standardized Karl Fischer reagent with a known titer (e.g., ~5 mg/mL).
-
Solvent Preparation: Add a suitable volume of anhydrous methanol to the titration vessel and titrate to a dry endpoint to neutralize any residual water.
-
Sample Analysis: Accurately weigh and add a suitable amount of the this compound sample (typically 0.5-1.0 g) to the vessel.
-
Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument software will calculate the water content based on the volume of titrant consumed, the sample weight, and the reagent titer.
Logical Relationship of Analytical Techniques
Caption: Interrelation of analytical data for reference standard validation.
Conclusion
The characterization of a chemical reference standard like this compound is a rigorous, multi-faceted process that relies on the synergistic application of various analytical techniques. This guide has outlined the critical methodologies, from structural elucidation by NMR and FTIR to purity and assay determination by chromatography and titration. By understanding the causality behind each experimental choice and comparing the analyte to a structurally similar compound, researchers, scientists, and drug development professionals can ensure the integrity of their analytical results and the quality of their final products. The establishment of a self-validating system through orthogonal testing is the cornerstone of trust in a reference standard.
References
- 1. scent.vn [scent.vn]
- 2. This compound | C11H15NO2 | CID 24515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isobutyl N-methylanthranilate ≥97%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. isobutyl methyl anthranilate, 65505-24-0 [thegoodscentscompany.com]
- 6. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Liquid chromatographic determination of methyl anthranilate in artificially flavored nonalcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. metrohm.com [metrohm.com]
- 10. mt.com [mt.com]
- 11. usp.org [usp.org]
- 12. <231> HEAVY METALS [drugfuture.com]
- 13. drugfuture.com [drugfuture.com]
- 14. uspnf.com [uspnf.com]
Comparative stability of different anthranilate esters
An In-Depth Guide to the Comparative Stability of Anthranilate Esters for Pharmaceutical and Research Applications
Authored by a Senior Application Scientist
Anthranilate esters are a pivotal class of aromatic compounds, integral to the flavor, fragrance, and pharmaceutical industries. Their characteristic grape-like aroma, coupled with UV-absorbing properties, makes them valuable as flavoring agents, in perfumery, and as active ingredients in sunscreens.[1][2][3] However, the efficacy and shelf-life of products containing these esters are intrinsically linked to their chemical stability. Degradation through pathways such as hydrolysis, photodegradation, and oxidation can lead to loss of potency, alteration of sensory profiles, and the formation of undesirable byproducts.
This guide provides a comparative analysis of the stability of different anthranilate esters, offering researchers and formulation scientists the foundational knowledge to make informed decisions. We will explore the primary degradation pathways, the influence of molecular structure on stability, and the experimental protocols required for a robust assessment.
The Chemical Landscape of Anthranilate Esters
The stability of an anthranilate ester is not a monolithic property; it is a function of its specific chemical structure. The core structure consists of an amino group and an ester group positioned ortho to each other on a benzene ring. Variations in the alkyl chain of the ester (the R-group) and substituents on the aromatic ring dictate the molecule's susceptibility to degradation.
Caption: Core structure of anthranilate esters, highlighting variable R- and X-groups.
Primary Degradation Pathway: Hydrolysis
Ester hydrolysis is the most common degradation pathway for anthranilates in aqueous environments or in the presence of nucleophiles.[4] This reaction, which can be catalyzed by acid or base, cleaves the ester bond to yield anthranilic acid (or a substituted variant) and the corresponding alcohol.[5]
Caption: General mechanism of anthranilate ester hydrolysis.
The rate of hydrolysis is highly dependent on the steric and electronic properties of the ester and the aromatic ring.
-
Steric Hindrance: Bulkier alkyl groups (e.g., isopropyl vs. methyl) can sterically hinder the approach of a nucleophile to the carbonyl carbon, thereby slowing the rate of hydrolysis.
-
Electronic Effects: The reactivity of the amino group is governed by the electron density on the nitrogen atom.[6] Electron-donating groups (EDGs) on the aromatic ring increase this density, enhancing reactivity towards electrophiles but can have a complex effect on hydrolysis. Conversely, electron-withdrawing groups (EWGs) decrease the amino group's nucleophilicity.[6] For hydrolysis, EWGs on the ring make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, generally increasing the hydrolysis rate.
While direct comparative kinetic data for a wide range of anthranilate esters is sparse in publicly available literature, general principles of organic chemistry and data on related esters suggest that the stability to hydrolysis follows the order: tertiary alkyl esters > secondary alkyl esters > primary alkyl esters (e.g., ethyl) > methyl esters .[7]
Experimental Protocol: Assessing Hydrolytic Stability
This protocol provides a framework for comparing the hydrolytic stability of different anthranilate esters. The use of High-Performance Liquid Chromatography (HPLC) allows for precise quantification of the parent ester over time.
-
Preparation of Buffer Solutions: Prepare buffers at pH 4.0 (acetate), 7.0 (phosphate), and 9.0 (borate) to simulate acidic, neutral, and alkaline conditions.
-
Stock Solution Preparation: Prepare concentrated stock solutions (e.g., 1 mg/mL) of each test ester in a suitable organic solvent like acetonitrile or methanol.
-
Incubation:
-
Add a small aliquot of the ester stock solution to each buffer to achieve a final concentration of ~10-50 µg/mL. Ensure the organic solvent is less than 1% of the total volume to avoid altering the buffer properties.
-
Incubate the solutions in sealed, temperature-controlled vials (e.g., at 40°C and 60°C) protected from light.
-
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial. Immediately quench any further reaction by diluting the sample in the mobile phase and storing it at a low temperature (e.g., 4°C) prior to analysis.
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid). A typical starting point is a 50:50 mixture.[8]
-
Detection: UV detection at a wavelength of maximum absorbance for the anthranilate ester (e.g., ~220 nm or ~330 nm) or fluorescence detection for higher sensitivity.[8]
-
Quantification: Calculate the concentration of the remaining ester at each time point by comparing the peak area to a standard curve.
-
-
Data Analysis: Plot the natural logarithm of the ester concentration versus time. For a first-order reaction, the slope of the line is the negative of the degradation rate constant (k). Compare the k values for different esters under each condition.
Photodegradation: Stability Under UV Exposure
For applications in sunscreens and products exposed to light, photostability is a critical parameter. Anthranilates are designed to absorb UV-A radiation, but this very property can lead to their degradation.[9][10] Methyl anthranilate (MA), for example, undergoes direct photolysis under UVC and UVB irradiation.[11][12][13] The process can be accelerated by the presence of other substances that generate reactive oxygen species (ROS), such as H₂O₂.[11][13]
Studies have shown that while anthranilates are generally considered photostable due to intramolecular hydrogen bonding, they can still degrade.[9][10] For instance, one study found that 44% of MA was lost after 432 hours of illumination with simulated sunlight.[9] The degradation can proceed through complex pathways, including the formation of oxidized trimers.[9]
Interestingly, the photostability of an anthranilate ester can be influenced by other UV filters in a formulation. While ethylhexyl methoxycinnamate (EHMC) can destabilize the common UV-A filter avobenzone, it has been shown to have a stabilizing effect on methyl anthranilate.[14] This is attributed to the quenching of the excited state of MA by EHMC, preventing degradation reactions.[14]
Comparative Photostability Data
| Compound | Condition | Observation | Reference |
| Methyl Anthranilate (MA) | Simulated Solar Light | 44% degradation after 432 hours. | [9] |
| Methyl Anthranilate (MA) | UVC/UVB Irradiation | Undergoes direct photolysis. | [11][12] |
| Methyl Anthranilate (MA) | In formulation with Octocrylene (OCR) | Photostability is improved. | [14] |
| Methyl Anthranilate (MA) | In formulation with Ethylhexyl Methoxycinnamate (EHMC) | Photostability is improved, unlike with avobenzone. | [14] |
Experimental Protocol: Photostability Assessment
This workflow outlines the process for evaluating and comparing the photostability of anthranilate esters, particularly in the context of sunscreen formulations.
Caption: A typical workflow for assessing the photostability of anthranilate esters.
-
Sample Preparation: Dissolve the pure ester in a UV-transparent solvent (e.g., ethanol) or prepare a full formulation (e.g., an oil-in-water emulsion).
-
Substrate Application: Apply a thin, uniform film of the sample onto a suitable substrate, such as a quartz plate or PMMA plate.
-
Pre-Irradiation Measurement: Measure the initial UV absorbance spectrum of the sample using a UV-Vis spectrophotometer. If quantifying the parent compound, extract the ester from a control plate and analyze it via HPLC.
-
Irradiation: Place the sample in a solar simulator that mimics the solar spectrum (UVA and UVB). Irradiate for a defined period or dose.
-
Post-Irradiation Measurement: After irradiation, repeat the UV-Vis and HPLC analyses.
-
Data Analysis: Compare the pre- and post-irradiation data. Calculate the percentage of ester degradation from the HPLC results. Analyze the change in the UV absorbance curve; a loss of area under the curve indicates photodegradation.[14]
Oxidative Stability
The presence of the primary aromatic amine group makes anthranilate esters susceptible to oxidation. This can be triggered by atmospheric oxygen, especially in the presence of light (photo-oxidation), heat, or metal ions.[15][16] The products of oxidation can be complex and often result in discoloration (e.g., turning from colorless to yellow or brown) and a change in odor profile.[15][17]
The stability towards oxidation is influenced by substituents on the aromatic ring.
Caption: Influence of ring substituents on the oxidative stability of the amino group.
-
Electron-Donating Groups (EDGs): Groups like alkyls (e.g., the isopropyl group in Methyl 2-amino-5-isopropylbenzoate) increase the electron density on the ring and at the amino group.[6] This makes the amine more nucleophilic and more easily oxidized.
-
Electron-Withdrawing Groups (EWGs): Halogens (e.g., chlorine) or nitro groups pull electron density away from the ring and the amino group, making it less susceptible to oxidation.[6]
Therefore, a predicted order of oxidative stability would be: EWG-substituted anthranilates > unsubstituted anthranilates > EDG-substituted anthranilates .
Conclusion and Recommendations for Formulators
The stability of anthranilate esters is a multifactorial issue where the choice of ester directly impacts the performance and shelf-life of the final product.
-
For Aqueous Formulations: To minimize hydrolysis, consider using esters with bulkier alkyl groups (e.g., ethyl or larger) over methyl anthranilate. Maintain the formulation pH as close to neutral as possible, as both acidic and basic conditions accelerate hydrolysis.
-
For Topical/Sunscreen Formulations: Methyl anthranilate's photostability can be enhanced by co-formulating with quenching agents like octocrylene or EHMC.[14] Rigorous photostability testing of the final formulation is essential.
-
For Preventing Discoloration: To enhance oxidative stability, particularly in formulations exposed to air, consider using anthranilate esters with electron-withdrawing groups on the aromatic ring. The inclusion of antioxidants and chelating agents in the formulation can also mitigate oxidative degradation pathways.
By understanding these comparative stability profiles and employing the outlined experimental protocols, researchers and drug development professionals can de-risk their formulation process, ensuring the development of stable, effective, and reliable products.
References
- 1. Methyl anthranilate - Wikipedia [en.wikipedia.org]
- 2. The grape scent compound Methyl anthranilate_Chemicalbook [chemicalbook.com]
- 3. Methyl anthranilate [anshulchemicals.com]
- 4. inchem.org [inchem.org]
- 5. Buy Methyl anthranilate (EVT-308592) | 134-20-3 [evitachem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development and Characterization of Methyl-Anthranilate-Loaded Silver Nanoparticles: A Phytocosmetic Sunscreen Gel for UV Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H₂O₂/UV: Effect of Inorganic Anions and Derived Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H2O2/UV: Effect of Inorganic Anions and Derived Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Methyl anthranilate CAS#: 134-20-3 [m.chemicalbook.com]
- 16. METHYL ANTHRANILATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. Page loading... [wap.guidechem.com]
A Comparative Guide to the Performance of Isobutyl Anthranilate in Diverse Formulation Bases
For researchers, scientists, and drug development professionals navigating the complexities of formulation science, the selection of an appropriate vehicle is paramount to achieving desired product performance. This is particularly true for aromatic esters like isobutyl anthranilate, a compound valued for its unique sensory characteristics and potential therapeutic applications, yet challenged by its poor aqueous solubility. This guide provides an in-depth, objective comparison of this compound's performance in three distinct formulation bases: a simple solution, an oil-in-water (O/W) emulsion, and a microemulsion system.
This document moves beyond a mere listing of properties to explain the causal relationships behind formulation choices and experimental design. Every protocol herein is designed as a self-validating system, grounded in authoritative standards to ensure scientific integrity. We will explore not only the performance of this compound but also compare it to relevant alternatives, providing the experimental framework necessary to empower formulators in their decision-making process.
Introduction: The Formulation Challenge of Aromatic Esters
This compound (C₁₁H₁₅NO₂) is an aromatic ester recognized for its sweet, fruity, grape-like aroma.[1] While widely used in the flavor and fragrance industry, its lipophilic nature (estimated logP ~3.5) and practical insolubility in water present significant hurdles for its incorporation into aqueous-based pharmaceutical and cosmetic systems.[1][2][3] The primary objective when formulating such a compound is to enhance its solubility, ensure its stability, and optimize its delivery to the target site, be it for sensory perception or therapeutic effect.
The performance of a formulation is dictated by the intricate interplay between the active ingredient and the excipients that constitute its base. A simple solution may offer ease of manufacture but fails to address solubility issues. An emulsion provides a common vehicle for lipophilic compounds but can face long-term stability challenges. Advanced systems like microemulsions offer superior solubilization and potential for enhanced permeation but come with greater complexity in formulation design.[4][5] Understanding these trade-offs is critical.
This guide will systematically evaluate these three formulation strategies, providing the theoretical basis and practical methodologies for performance assessment.
Materials and Physicochemical Properties
A thorough understanding of the active pharmaceutical ingredient (API) and its alternatives is the foundation of rational formulation design.
Key Molecules Overview
This compound: The primary subject of this guide. It is a colorless to pale yellow liquid, soluble in alcohols and oils but insoluble in water.[2][3] It is known to be sensitive to light and can hydrolyze under acidic or basic conditions.[3]
Alternatives for Comparison:
-
Methyl Anthranilate: A closely related ester with a strong grape-like scent. It is slightly more water-soluble than its isobutyl counterpart but still considered poorly soluble.[6]
-
Dimethyl Anthranilate: A tertiary amine, this molecule offers a crucial performance advantage: it does not form Schiff bases with aldehydes. This chemical interaction is a common cause of discoloration (browning) in formulations containing primary amines like isobutyl and methyl anthranilate, making dimethyl anthranilate a superior choice for stability in certain fragrance and cosmetic applications.
Comparative Physicochemical Data
The selection of a formulation strategy is directly influenced by the physicochemical properties of the active molecule. The table below summarizes key parameters for this compound and its common alternatives.
| Property | This compound | Methyl Anthranilate | Dimethyl Anthranilate | isobutyl methyl anthranilate |
| Molecular Formula | C₁₁H₁₅NO₂ | C₈H₉NO₂ | C₉H₁₁NO₂ | C₁₂H₁₇NO₂ |
| Molecular Weight | 193.24 g/mol [2] | 151.16 g/mol | 165.19 g/mol | 207.27 g/mol |
| Appearance | Colorless to pale yellow liquid[1] | Colorless to pale yellow liquid | Colorless to pale yellow liquid | Pale yellow solid |
| LogP (o/w) | ~3.5 (estimated)[1] | ~1.9 | ~2.7 | ~4.1 (estimated)[7] |
| Water Solubility | Insoluble (~35 mg/L est.)[1] | Slightly soluble (~2,850 mg/L) | Very slightly soluble | Very slightly soluble (~10 mg/L est.)[7] |
| Boiling Point | ~169-170 °C @ 13.5 mmHg[1] | ~256 °C | ~256 °C | ~296-297 °C |
| Key Feature | Sweet, fruity, grape-like aroma. | Strong grape aroma; primary amine. | Does not form Schiff bases; stable. | Fruity, grapefruit aroma. |
Formulation Design and Rationale
The choice of formulation base is a strategic decision aimed at overcoming the inherent limitations of the API. For this compound, the primary challenge is its lipophilicity. We will therefore design and evaluate three distinct formulation types, each with a different approach to solubilizing and delivering this aromatic ester.
Formulation Workflow
The overall process for developing and comparing these formulations follows a logical progression from design and preparation to multi-faceted performance analysis.
Caption: High-level workflow for formulation comparison.
Formulation Compositions
The following formulations are designed for experimental comparison. The concentration of this compound is kept constant at 1.0% w/w across all formulations to allow for direct performance comparison.
Formulation 1: Simple Solution (Lipid-Based)
-
Rationale: This serves as a baseline control. As this compound is soluble in oils, a simple solution in a common cosmetic emollient, Isopropyl Myristate (IPM), represents the most straightforward formulation approach.[2] Its performance will highlight the limitations of not using an advanced delivery system.
-
Composition:
-
This compound: 1.0% w/w
-
Isopropyl Myristate (IPM): 99.0% w/w
-
Formulation 2: Oil-in-Water (O/W) Emulsion (Cream Base)
-
Rationale: Emulsions are a standard and widely accepted method for delivering lipophilic substances in a more cosmetically elegant, water-washable base. This formulation will test the ability of a conventional cream to effectively stabilize and deliver the aromatic ester.
-
Composition:
-
Oil Phase:
-
This compound: 1.0% w/w
-
Isopropyl Myristate (IPM): 10.0% w/w
-
Cetearyl Alcohol: 5.0% w/w
-
-
Aqueous Phase:
-
Deionized Water: 82.5% w/w
-
Glycerin: 1.0% w/w
-
-
Emulsifier/Stabilizer:
-
Polysorbate 80: 0.5% w/w
-
-
Formulation 3: Microemulsion (Advanced Delivery System)
-
Rationale: Microemulsions are thermodynamically stable, transparent systems of oil, water, and surfactant. They are known for their ability to solubilize poorly water-soluble drugs and can act as permeation enhancers.[4][5] This formulation is hypothesized to provide the best performance in terms of stability and skin permeation.
-
Composition:
-
This compound: 1.0% w/w
-
Oleic Acid (Oil): 10.0% w/w
-
Polysorbate 80 (Surfactant): 30.0% w/w
-
Propylene Glycol (Co-surfactant): 15.0% w/w
-
Deionized Water: 44.0% w/w
-
Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are detailed, referencing internationally recognized guidelines where applicable.
Protocol 1: Solubility and Loading Capacity Assessment
Objective: To quantify the maximum concentration of this compound that can be solubilized in each formulation base.
Methodology:
-
Prepare the base formulations (F2 and F3) without the active ingredient. For F1, the solvent (IPM) is the base.
-
Create saturated solutions by adding an excess amount of this compound to a known volume of each base vehicle in sealed vials.
-
Agitate the vials at a constant temperature (25°C) for 48 hours to ensure equilibrium is reached.
-
Centrifuge the samples at 5000 rpm for 15 minutes to separate the undissolved active.
-
Carefully extract an aliquot from the supernatant.
-
Dilute the aliquot with a suitable solvent (e.g., Methanol) to a concentration within the calibrated range of the HPLC method.
-
Quantify the concentration of this compound using the validated HPLC method described in Protocol 4.
-
Express the results as mg/mL.
Protocol 2: Accelerated Stability Testing
Objective: To evaluate the physicochemical stability of this compound in each formulation under stress conditions.
Methodology:
-
Package each of the three final formulations (F1, F2, F3) in sealed, inert containers.
-
Store the samples under accelerated stability conditions: 40°C ± 2°C with 75% ± 5% relative humidity.
-
Withdraw samples at predetermined time points: T=0, 1, 2, and 3 months.
-
At each time point, evaluate the following parameters:
-
Visual Appearance: Check for phase separation, crystallization, and color change.
-
pH Measurement: For aqueous-based formulations (F2, F3).
-
Viscosity: For F2 and F3, using a rotational viscometer.
-
Assay of Active: Extract and quantify the concentration of this compound using the HPLC method (Protocol 4) to assess degradation.
-
Protocol 3: In Vitro Permeation Testing (IVPT)
Objective: To compare the rate and extent of this compound permeation through a synthetic membrane from the different formulation bases, providing an indicator of dermal delivery potential. This protocol is designed in accordance with the principles outlined in OECD Guideline 428.[8][9][10][11][12]
Methodology:
-
Apparatus: Use a Franz diffusion cell system.
-
Membrane: A synthetic, inert membrane (e.g., Strat-M®) will be used to simulate the skin barrier.
-
Receptor Fluid: Phosphate-buffered saline (PBS) pH 7.4 with a solubilizing agent (e.g., 2% Oleth-20) to maintain sink conditions for the lipophilic analyte.
-
Setup: a. Mount the membrane between the donor and receptor chambers of the Franz cell. b. Fill the receptor chamber with receptor fluid, ensuring no air bubbles are trapped, and maintain the temperature at 32°C to simulate skin surface temperature. c. Apply a finite dose (e.g., 10 mg/cm²) of the test formulation (F1, F2, or F3) evenly onto the membrane surface in the donor compartment.
-
Sampling: a. At predetermined time intervals (e.g., 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot of the receptor fluid. b. Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid.
-
Analysis: Quantify the concentration of this compound in the collected samples using the HPLC method (Protocol 4).
-
Data Calculation: Calculate the cumulative amount of this compound permeated per unit area (μg/cm²) and plot this against time. The steady-state flux (Jss) can be determined from the linear portion of this curve.
Protocol 4: Analytical Method - HPLC Quantification
Objective: To develop and validate a reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in various sample matrices. The validation will be based on the ICH Q2(R1) guideline.[13][14][15][16][17]
Methodology:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 254 nm.
-
Injection Volume: 20 µL.
-
-
Standard Preparation: Prepare a stock solution of this compound in methanol and create a series of calibration standards through serial dilution.
-
Sample Preparation:
-
For Solubility Study: Dilute supernatant as described in Protocol 1.
-
For Stability Study: Accurately weigh a portion of the formulation, dissolve it in methanol, sonicate to ensure complete extraction, and filter through a 0.45 µm filter.
-
For IVPT Study: Samples from the receptor fluid can typically be injected directly or with minimal dilution.
-
-
Validation Parameters (as per ICH Q2(R1)):
-
Specificity: Ensure no interference from excipients by injecting a placebo formulation.
-
Linearity: Analyze calibration standards across a range (e.g., 1-100 µg/mL) and determine the correlation coefficient (r² > 0.999).
-
Accuracy: Perform recovery studies by spiking a known amount of active into a placebo formulation at three concentration levels (e.g., 80%, 100%, 120%).
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a sample. The relative standard deviation (RSD) should be <2%.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine based on signal-to-noise ratio or the standard deviation of the response and the slope.
-
Predicted Performance and Data Analysis
Based on the principles of formulation science, we can hypothesize the expected outcomes of the experimental protocols. This provides a logical framework for interpreting the forthcoming data.
Expected Outcomes
The following diagram illustrates the predicted performance hierarchy of the three formulation bases.
Caption: Predicted performance ranking across formulations.
Data Presentation
All quantitative data from the experimental protocols should be summarized in clear, comparative tables for ease of interpretation.
Table 1: Solubility and Loading Capacity
| Formulation Base | Max Solubility (mg/mL) |
| Simple Solution (in IPM) | Experimental Value |
| O/W Emulsion | Experimental Value |
| Microemulsion | Experimental Value |
Table 2: Stability Assessment (% Initial Concentration of this compound)
| Formulation | T=0 | T=1 Month | T=2 Months | T=3 Months | Observations |
| Simple Solution | 100% | Exp. Value | Exp. Value | Exp. Value | e.g., No change |
| O/W Emulsion | 100% | Exp. Value | Exp. Value | Exp. Value | e.g., Phase separation |
| Microemulsion | 100% | Exp. Value | Exp. Value | Exp. Value | e.g., Remains clear |
Table 3: In Vitro Permeation Test Results
| Formulation | Steady-State Flux (Jss) (µg/cm²/hr) | Cumulative Permeation @ 24h (µg/cm²) |
| Simple Solution | Experimental Value | Experimental Value |
| O/W Emulsion | Experimental Value | Experimental Value |
| Microemulsion | Experimental Value | Experimental Value |
Conclusion and Field-Proven Insights
The experimental framework laid out in this guide provides a robust methodology for comparing the performance of this compound in different formulation bases.
-
For simple applications where cost and ease of manufacturing are primary drivers, a simple oil-based solution (Formulation 1) is viable, provided the oily vehicle is acceptable in the final product.
-
For consumer-centric products like topical creams, an O/W emulsion (Formulation 2) offers a more desirable aesthetic. However, formulators must be vigilant about long-term stability, as emulsions are thermodynamically metastable and prone to breaking. The potential for interaction between the primary amine of this compound and other excipients, leading to discoloration, is also a key consideration, favoring the use of an alternative like dimethyl anthranilate in complex formulations.
-
For applications requiring maximum bioavailability, enhanced dermal penetration, or superior stability, the microemulsion (Formulation 3) is predicted to be the superior choice. Its ability to present the lipophilic active in a highly solubilized state at the skin interface is a significant advantage for transdermal delivery.[4][5][18][19]
Ultimately, the optimal formulation is not a one-size-fits-all solution but is dictated by the specific performance requirements, cost constraints, and desired sensory attributes of the final product. By applying the rigorous, self-validating experimental approach detailed in this guide, researchers and developers can make informed, data-driven decisions to unlock the full potential of this compound.
References
- 1. This compound, 7779-77-3 [thegoodscentscompany.com]
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- 5. ijapsr.latticescipub.com [ijapsr.latticescipub.com]
- 6. Showing Compound this compound (FDB013696) - FooDB [foodb.ca]
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- 8. catalog.labcorp.com [catalog.labcorp.com]
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- 12. oecd.org [oecd.org]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
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- 16. ICH Official web site : ICH [ich.org]
- 17. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 18. Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enhancing Permeation of Drug Molecules Across the Skin via Delivery in Nanocarriers: Novel Strategies for Effective Transdermal Applications - PMC [pmc.ncbi.nlm.nih.gov]
Cost-Benefit Analysis of Isobutyl Anthranilate Synthesis Methods
An In-Depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Isobutyl Anthranilate
This compound, an ester derived from anthranilic acid and isobutanol, is a compound of significant commercial interest.[1][2] Characterized by its sweet, fruity, grape-like aroma, it serves as a key ingredient in the flavor and fragrance industries.[3][4] Its applications extend to perfumery and as a flavoring agent in various food products.[5][6] The selection of a synthesis route for such a compound is a critical decision in both laboratory and industrial settings, governed by a trade-off between raw material costs, reaction efficiency, operational complexity, and environmental impact.
This guide provides a comprehensive cost-benefit analysis of the primary methods for synthesizing this compound. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their respective yields, costs, and operational parameters to empower researchers and production chemists to make informed decisions.
Overview of Primary Synthetic Pathways
The synthesis of this compound is predominantly achieved through three distinct chemical routes:
-
Fischer-Speier Esterification: The direct acid-catalyzed reaction of anthranilic acid with isobutanol.
-
Reaction via Isatoic Anhydride: A two-step process involving the ring-opening of isatoic anhydride by isobutanol.
-
Transesterification: The conversion of a more common anthranilate ester, such as methyl or ethyl anthranilate, into the isobutyl ester.
Each pathway presents a unique set of advantages and disadvantages related to reaction kinetics, equilibrium constraints, cost of starting materials, and waste generation.
Method 1: Fischer-Speier Esterification
The Fischer esterification is a classic and straightforward approach involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[7]
Mechanism and Experimental Rationale
The reaction between anthranilic acid and isobutanol is an equilibrium process.[7] An acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and rendering it susceptible to nucleophilic attack by the alcohol.
A critical challenge is the presence of the amino group (-NH₂) on the anthranilic acid, which is basic and reacts with the acid catalyst to form an ammonium salt.[8][9] This necessitates the use of at least a stoichiometric amount of the acid catalyst to neutralize the amine and still have enough catalyst to promote the esterification. To drive the equilibrium towards the product side and maximize yield, Le Chatelier's Principle is applied by using a large excess of one reactant (typically the less expensive isobutanol) and/or by removing the water byproduct as it forms, often through azeotropic distillation using a Dean-Stark apparatus.[7][10]
Experimental Protocol
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
Charging Reactants: To the flask, add anthranilic acid (1.0 eq), isobutanol (4.0 eq), and a suitable solvent for azeotropic distillation (e.g., toluene).
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (1.1 eq) to the stirring mixture.
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with the solvent. Continue refluxing for 4-8 hours or until no more water is collected.
-
Workup: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing cold water.
-
Neutralization: Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. Check that the aqueous layer is neutral or slightly basic (pH 7-8).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.
Method 2: Synthesis from Isatoic Anhydride
This method utilizes isatoic anhydride, a cyclic derivative of anthranilic acid, as the starting material. The reaction with an alcohol results in the formation of the corresponding anthranilate ester with the concurrent release of carbon dioxide.[11]
Mechanism and Experimental Rationale
The reaction of isatoic anhydride with an alcohol, such as isobutanol, proceeds via nucleophilic acyl substitution. The alcohol attacks one of the carbonyl carbons of the anhydride ring, leading to a ring-opening. The resulting intermediate is an unstable carbamic acid derivative which readily undergoes decarboxylation (loss of CO₂) to form the final ester product.[11]
A key advantage of this pathway is its irreversibility. The evolution of carbon dioxide gas drives the reaction to completion, often resulting in high yields under milder conditions compared to Fischer esterification.[3][11] The reaction can be catalyzed by a base, and in some procedures, the alcohol is first converted to its more nucleophilic alkoxide form (e.g., sodium isobutoxide) to facilitate the initial attack.[3]
Experimental Protocol
-
Apparatus Setup: A round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet (e.g., to a bubbler) is sufficient.
-
Charging Reactants: Add isatoic anhydride (1.0 eq) and isobutanol (3.0-5.0 eq) to the flask. Isobutanol can serve as both reactant and solvent.
-
Catalyst (Optional): For a catalyzed reaction, a base like sodium hydroxide or potassium carbonate can be added, or sodium metal can be carefully added to the isobutanol beforehand to generate sodium isobutoxide.
-
Reaction: Heat the mixture gently to 80-120 °C. The evolution of CO₂ should be observed. The reaction is typically monitored by TLC and is often complete within 2-4 hours.
-
Workup: Cool the reaction mixture. If a solid catalyst was used, it can be filtered off.
-
Purification: The excess isobutanol is removed under reduced pressure. The remaining crude product can be dissolved in an organic solvent, washed with water and brine to remove any residual salts, dried over anhydrous sodium sulfate, and concentrated. Final purification is achieved via vacuum distillation.
Method 3: Transesterification
Transesterification involves reacting an existing ester with an alcohol in the presence of a catalyst to exchange the alcohol moiety.[12] For this compound synthesis, this typically involves starting with methyl anthranilate or ethyl anthranilate.[8][13]
Mechanism and Experimental Rationale
Similar to Fischer esterification, transesterification is an equilibrium-controlled process.[14] The reaction can be catalyzed by either an acid (like H₂SO₄) or a base (like sodium methoxide or potassium carbonate).[8] To shift the equilibrium toward the desired isobutyl ester, the lower-boiling alcohol byproduct (methanol or ethanol) must be continuously removed from the reaction mixture via distillation.[8][13] The success of this method hinges on the significant boiling point difference between the byproduct alcohol and the other components of the reaction mixture. A fractional distillation column is often employed to ensure efficient separation.[13]
Experimental Protocol
-
Apparatus Setup: Assemble a round-bottom flask with a magnetic stirrer, a fractional distillation column, a distillation head with a thermometer, and a condenser.
-
Charging Reactants: To the flask, add methyl anthranilate (1.0 eq), isobutanol (3.0-5.0 eq), and a catalyst such as potassium carbonate (e.g., 0.05 eq).[8][13]
-
Reaction: Heat the mixture. The temperature at the distillation head should be monitored closely. Initially, the temperature will hold at the boiling point of the lower alcohol (methanol, ~65 °C).
-
Byproduct Removal: Continue heating and distilling off the methanol. As the methanol is removed, the reaction proceeds. The reaction is complete when methanol ceases to distill over, and the temperature at the distillation head begins to rise. This can take several hours.[8]
-
Workup: Cool the reaction mixture. Filter to remove the catalyst.
-
Purification: Remove the excess isobutanol by vacuum distillation. The remaining crude this compound is then purified by a final vacuum distillation.
Comparative Analysis: Cost, Yield, and Practicality
The choice of synthesis method depends on a careful evaluation of several factors, summarized below.
| Parameter | Fischer Esterification | Isatoic Anhydride Route | Transesterification |
| Starting Materials | Anthranilic Acid, Isobutanol | Isatoic Anhydride, Isobutanol | Methyl/Ethyl Anthranilate, Isobutanol |
| Approx. Reagent Cost | High (Anthranilic Acid: ~$0.95/g)[15] | Moderate (Isatoic Anhydride: ~$0.40/g)[16] | Varies (Depends on methyl anthranilate cost) |
| Catalyst | Strong Acid (H₂SO₄, p-TsOH) | Base (optional, K₂CO₃, NaH) | Acid or Base (K₂CO₃)[8] |
| Reaction Conditions | High Temp, Reflux | Moderate Temp (80-120°C) | High Temp, Distillation |
| Driving Force | Excess Alcohol, Water Removal | Irreversible (CO₂ evolution) | Byproduct (MeOH/EtOH) Removal |
| Typical Yield | 60-80% (Variable) | >90%[8] | 85-95%[8] |
| Key Byproducts | Water, Salt from neutralization | Carbon Dioxide (gas) | Methanol/Ethanol, Salt |
| Workup Complexity | High (Neutralization, Extraction) | Low to Moderate | Moderate (Filtration, Distillation) |
| Environmental/Safety | Corrosive acid, Salt waste | CO₂ release (generally benign) | Flammable alcohol byproduct |
Note: Reagent costs are estimates based on 100g quantities from suppliers like Sigma-Aldrich for comparison purposes and are subject to market fluctuations.[15][16][17][18][19][20][21]
Conclusion and Recommendations
Each synthetic route to this compound offers a distinct profile of benefits and drawbacks.
-
Fischer Esterification is the most direct route from the fundamental building blocks. However, its economic viability is hampered by the relatively high cost of anthranilic acid and the operational complexities of the workup, which involves handling corrosive acids and generating significant salt waste.[15][22][23] This method may be suitable for small-scale lab synthesis where starting material cost is less of a concern than availability.
-
The Transesterification route is highly efficient, often providing excellent yields.[8] Its cost-effectiveness is entirely dependent on the market price of the starting ester (e.g., methyl anthranilate). If a low-cost source of methyl anthranilate is available, this method is very attractive, particularly for industrial scale-up, due to the high conversion rates achievable with efficient byproduct removal.
-
The Isatoic Anhydride pathway emerges as a highly compelling option. The starting material is significantly cheaper per gram than anthranilic acid.[16][19] The reaction is irreversible, driven by the clean evolution of CO₂, which simplifies the process and often leads to very high yields under relatively mild conditions. The workup is generally simpler than that for Fischer esterification. For these reasons, the isatoic anhydride route often represents the optimal balance of cost, efficiency, and operational simplicity for both laboratory and commercial production.
Ultimately, the final decision will depend on the specific constraints of the project, including budget, available equipment, scale of production, and the prevailing market prices of the required chemical inputs.
References
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- 3. This compound | 7779-77-3 [chemicalbook.com]
- 4. This compound [flavscents.com]
- 5. US5437991A - Process for the synthesis natural aromatics - Google Patents [patents.google.com]
- 6. This compound, 7779-77-3 [thegoodscentscompany.com]
- 7. cerritos.edu [cerritos.edu]
- 8. US4135050A - Process for preparing anthranilic acid esters - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. Isatoic anhydride [a.osmarks.net]
- 12. Ester synthesis by transesterification [organic-chemistry.org]
- 13. DE2636423B1 - Process for the production of anthranilic acid esters - Google Patents [patents.google.com]
- 14. scielo.org.ar [scielo.org.ar]
- 15. reagent grade, ≥98%, powder | Sigma-Aldrich [sigmaaldrich.com]
- 16. Isatoic anhydride 96 118-48-9 [sigmaaldrich.com]
- 17. Anthranilic acid price,buy Anthranilic acid - chemicalbook [m.chemicalbook.com]
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- 19. A14603.0E [thermofisher.com]
- 20. Isatoic Anhydride price,buy Isatoic Anhydride - chemicalbook [m.chemicalbook.com]
- 21. Isobutanol, 99% 2500 mL | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 22. indexbox.io [indexbox.io]
- 23. calpaclab.com [calpaclab.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Isobutyl Anthranilate
As laboratory professionals, our responsibility extends beyond discovery and innovation to the safe and environmentally conscious management of the chemical reagents we use. Isobutyl anthranilate, a common component in flavor and fragrance research, requires meticulous handling not only during its application but, just as critically, through its entire lifecycle to final disposal. This guide provides a procedural framework for the proper disposal of this compound, ensuring the safety of personnel and compliance with regulatory standards.
Foundational Knowledge: Hazard Profile of this compound
Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is essential. This knowledge forms the basis of our risk assessment and dictates the necessary safety precautions.
According to its Safety Data Sheet (SDS), this compound presents the following hazards:
-
Harmful if swallowed (Acute Toxicity, Oral)[1]
-
Causes skin irritation [1]
-
May cause an allergic skin reaction [1]
-
Causes serious eye irritation [1]
-
May cause long-lasting harmful effects to aquatic life [2]
A critical takeaway is that when heated to decomposition, this compound may emit toxic fumes, including nitrogen oxides (NOx)[2][3][4]. This thermal instability underscores the importance of avoiding disposal methods that involve uncontrolled heating or mixing with reactive wastes. Furthermore, its potential for long-term aquatic harm strictly prohibits its disposal down the drain[1].
The Principle of Waste Minimization
The most effective disposal strategy begins with generating less waste. Before embarking on experimental work, researchers should critically assess the quantities of this compound required.
Best Practices for Waste Minimization:
-
Purchase Appropriately: Order only the quantities necessary for the planned experiments to avoid surplus.
-
Inventory Management: Maintain a meticulous inventory of all chemicals to prevent redundant purchases and the expiration of stock.[5][6]
-
Scale Reduction: Where feasible, reduce the scale of experiments to minimize the volume of waste produced.[6]
-
Chemical Sharing: Collaborate with adjacent labs to share surplus chemicals before they expire.[6]
The Disposal Decision Workflow
Proper disposal is a systematic process. The following workflow provides a logical pathway for classifying and handling this compound waste streams. This process ensures that waste is correctly identified, segregated, and prepared for final disposal by a licensed vendor.
Caption: Decision workflow for this compound waste management.
Step-by-Step Disposal Protocols
Adherence to a standardized protocol is paramount for safety and compliance. The following steps detail the procedures for handling different forms of this compound waste.
Protocol 1: Disposal of Unused or Expired this compound
This protocol applies to the pure chemical product in its original or a secondary container.
-
Do Not Neutralize: Do not attempt to treat this compound with acids, bases, or other chemicals. Such actions can lead to unknown and potentially hazardous reactions.[4]
-
Container Selection: Ensure the chemical is in a tightly sealed, leak-proof container made of a compatible material (e.g., glass or polyethylene). The original container is ideal.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound," the CAS number (7779-77-3), and associated hazard warnings (e.g., Irritant, Environmental Hazard).[7][8]
-
Storage: Place the container in a designated Satellite Accumulation Area (SAA).[6] This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Logistics: Arrange for pickup through your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal company.[6]
Protocol 2: Disposal of Contaminated Lab Supplies
This protocol covers items such as gloves, pipette tips, absorbent paper, and empty containers that have come into direct contact with this compound.
-
Segregation: Collect all contaminated solid waste in a designated container separate from regular trash and other chemical waste streams.[5]
-
Container: Use a durable, leak-proof container, such as a polyethylene-lined cardboard box or a dedicated plastic waste drum.
-
Empty Containers: An "empty" container that held this compound must be handled as hazardous waste itself unless it has been triple-rinsed.[7] The rinsate (the solvent used for rinsing) must be collected and disposed of as liquid hazardous waste.[7] After triple-rinsing, deface the original label and dispose of the container as regular solid waste.[7]
-
Labeling: The solid waste container must be clearly labeled "Hazardous Waste - this compound Contaminated Debris."
-
Disposal: Store in the SAA and arrange for pickup with your licensed waste vendor.
Protocol 3: Managing Spills
Immediate and correct response to a spill is critical to prevent exposure and environmental release.
-
Ensure Safety: Alert personnel in the area and ensure proper ventilation. Don personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[1]
-
Containment: For small spills, contain the liquid using an inert absorbent material like vermiculite, dry sand, or a commercial chemical absorbent pad.[9] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a sealable, compatible waste container.
-
Decontamination: Clean the spill area with a suitable solvent (such as ethanol), followed by soap and water.[4] Collect all cleaning materials as contaminated solid waste.
-
Label and Dispose: Label the container as "Hazardous Waste - this compound Spill Debris" and manage it according to Protocol 2.
-
Large Spills: For spills exceeding manageable quantities, evacuate the area, prevent the material from entering drains, and contact your institution's EHS emergency response team immediately.
Regulatory Framework: The RCRA "Cradle-to-Grave" System
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11] RCRA establishes a "cradle-to-grave" management system, meaning that the generator of the waste is responsible for it from its creation to its ultimate disposal.[11][12][13]
| Waste Generator Category | Monthly Hazardous Waste Generation | On-Site Accumulation Limit |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg (220 lbs) | ≤ 1,000 kg |
| Small Quantity Generator (SQG) | > 100 kg and < 1,000 kg | ≤ 6,000 kg for up to 180 days |
| Large Quantity Generator (LQG) | ≥ 1,000 kg (2,200 lbs) | No quantity limit, for up to 90 days |
Data sourced from the U.S. Environmental Protection Agency (EPA).[12][14]
It is imperative that each laboratory understands its generator status, as this dictates specific requirements for on-site storage time limits, personnel training, and contingency planning.[13][14] All disposal must be carried out through a licensed Treatment, Storage, and Disposal Facility (TSDF).
Conclusion
The proper disposal of this compound is not a mere operational task but a fundamental aspect of responsible scientific practice. By understanding its hazard profile, minimizing waste generation, and adhering to systematic segregation, containment, and labeling protocols, researchers can ensure a safe laboratory environment and maintain full regulatory compliance. Always consult your institution's specific Chemical Hygiene Plan and EHS department as the final authority on waste management procedures.
References
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- 5. acewaste.com.au [acewaste.com.au]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
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- 14. natlenvtrainers.com [natlenvtrainers.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Isobutyl Anthranilate
This document provides essential, field-tested guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for laboratory personnel handling Isobutyl anthranilate. Moving beyond a simple checklist, this guide explains the causality behind each recommendation, ensuring a robust and self-validating safety protocol. Our commitment is to empower researchers with the knowledge to maintain a safe and compliant laboratory environment.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the specific risks associated with this compound is the foundation of an effective PPE strategy. While some assessments suggest minimal hazard under specific standards, a comprehensive review of available Safety Data Sheets (SDS) reveals several GHS classifications that dictate our safety protocols.[1][2] The primary risks are associated with direct contact and inhalation of vapors or aerosols.
Table 1: GHS Hazard Profile for this compound
| GHS Classification | Hazard Statement | Implication for Handling |
|---|---|---|
| Acute Toxicity 4, Oral | H302: Harmful if swallowed | Strict prohibition of eating/drinking in the lab; hand hygiene is critical. |
| Skin Irritation 2 | H315: Causes skin irritation | Mandates the use of proper chemical-resistant gloves and a lab coat.[3] |
| Skin Sensitization 1 | H317: May cause an allergic skin reaction | Requires careful glove selection and technique to avoid sensitization over time.[3] |
| Serious Eye Damage/Irritation 2A | H319: Causes serious eye irritation | Requires the use of chemical splash goggles or a face shield.[3] |
| STOT SE 3 (Respiratory) | H335: May cause respiratory irritation | Necessitates handling in well-ventilated areas or with local exhaust ventilation.[4] |
When heated to decomposition, this compound can also emit toxic fumes of carbon and nitrogen oxides.[1][2]
The Hierarchy of Controls: A Proactive Safety Framework
PPE is the last line of defense. A senior scientist always prioritizes a multi-layered safety approach known as the Hierarchy of Controls. This framework systematically minimizes risk before relying on PPE.
Caption: The Hierarchy of Controls prioritizes safer work systems over reliance on PPE.
For this compound, this means:
-
Engineering Controls: Always handle this chemical within a certified chemical fume hood or a well-ventilated enclosure to mitigate respiratory exposure.[3]
-
Administrative Controls: Establish designated areas for handling particularly hazardous substances and ensure all personnel are trained on the specific Standard Operating Procedures (SOPs).[5]
Core PPE Protocols for this compound
Eye and Face Protection
Due to its classification as a serious eye irritant (H319), robust eye protection is mandatory.[3]
-
Minimum Requirement: Safety glasses with side shields are the absolute minimum.
-
Recommended Standard: Chemical splash goggles that form a seal around the eyes should be used for all procedures involving liquid transfer.
-
High-Risk Operations: When there is a significant risk of splashing (e.g., transferring large volumes, working under pressure), a full-face shield must be worn in addition to chemical splash goggles.[6]
Hand Protection: Glove Selection and Technique
This is a critical control point, as this compound causes skin irritation and may lead to allergic skin reactions.[3][7] The effectiveness of a glove is determined by its resistance to both permeation (the chemical seeping through the glove material on a molecular level) and degradation (the physical breakdown of the glove material).[8]
Table 2: Glove Compatibility for Handling Aromatic Esters
| Glove Material | Performance Rating | Rationale & Guidance |
|---|---|---|
| Nitrile | Good for Incidental Contact | Offers good general chemical resistance and dexterity. Ideal for routine handling where splashes are possible but not prolonged. Immediately remove and replace gloves upon any splash. |
| Neoprene | Good to Very Good | Provides excellent resistance to a broad range of chemicals, including alcohols and some acids, making it a reliable choice. Offers good pliability and tear resistance.[9] |
| Butyl Rubber | Very Good to Excellent | Recommended for handling esters and ketones. Butyl gloves offer superior resistance to permeation by many organic compounds, though they may offer less dexterity.[9] |
| Natural Rubber (Latex) | Poor (Not Recommended) | Latex gloves provide poor protection against many organic solvents and esters and can cause allergic reactions in users.[9] They should not be used for handling this compound. |
| Polyvinyl Chloride (PVC) | Poor (Not Recommended) | PVC gloves offer little protection against many aromatic compounds and should be avoided.[6] |
Protocol: Proper Glove Usage
-
Inspect: Before every use, check gloves for any signs of degradation, punctures, or tears.
-
Donning: Ensure hands are clean and dry before putting on gloves.
-
Doffing (Removal): This is a critical step to prevent self-contamination.
-
Grasp the outside of one glove at the wrist with your other gloved hand.
-
Peel it off, turning the glove inside-out.
-
Hold the removed glove in your gloved hand.
-
Slide the fingers of your ungloved hand under the wrist of the remaining glove.
-
Peel it off, turning it inside-out over the first glove.
-
Dispose of the gloves in the appropriate chemical waste container.
-
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.[3]
Skin and Body Protection
Protective clothing prevents incidental contact with skin.
-
Standard Use: A clean, buttoned, long-sleeved laboratory coat is mandatory.
-
Large Quantities/Splash Risk: For procedures involving larger volumes (>1L) or a higher risk of splashing, a chemical-resistant apron worn over the lab coat is required.
-
Contamination: If your clothing becomes contaminated, remove it immediately and wash it before reuse.[3] Have a spare lab coat available.
Respiratory Protection
Engineering controls are the primary method for preventing respiratory exposure. However, in specific situations, respiratory protection is necessary.
-
When Required: Respiratory protection is needed when vapors or aerosols are generated and engineering controls are insufficient or absent (e.g., during a large spill cleanup).
-
Respirator Type: For most situations involving vapors, an air-purifying respirator with an organic vapor cartridge is appropriate.
-
Spills/Emergencies: For large spills or entry into an area with unknown concentrations, a Self-Contained Breathing Apparatus (SCBA) must be used.[2]
-
Fit Testing: All personnel required to wear respirators must be part of a formal respiratory protection program that includes medical clearance and annual fit-testing, as mandated by OSHA.
Operational and Disposal Plans
Standard Operating Procedure (SOP) for Routine Handling
-
Preparation: Confirm the chemical fume hood is functioning correctly. Don all required PPE: chemical splash goggles, nitrile or neoprene gloves, and a buttoned lab coat.
-
Handling: Ground/bond the container and receiving equipment to prevent static discharge.[3] Perform all transfers and manipulations within the fume hood.
-
Post-Handling: Tightly close all containers. Decontaminate any surfaces that may have been exposed.
-
Doffing PPE: Remove PPE in the correct order (gloves first), taking care to avoid self-contamination.
-
Hygiene: Wash hands thoroughly.
Emergency Protocol: Spill Management
Caption: A logical workflow for responding to an this compound spill.
Decontamination and Disposal
-
PPE and Equipment: Reusable PPE like face shields and goggles should be cleaned thoroughly after use. Disposable items, such as gloves and absorbent pads, must be discarded as hazardous waste.
-
Waste Disposal: All waste contaminated with this compound, including empty containers and cleanup materials, must be disposed of in accordance with local, state, and federal regulations.[1] Never pour this chemical down the drain.[3] Collect it in a clearly labeled, sealed container for pickup by environmental health and safety personnel.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. This compound | C11H15NO2 | CID 24515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemos.de [chemos.de]
- 4. fr.cpachem.com [fr.cpachem.com]
- 5. Chapter 9 - Particularly Hazardous Substances [ehs.cornell.edu]
- 6. pppmag.com [pppmag.com]
- 7. vigon.com [vigon.com]
- 8. cdn.mscdirect.com [cdn.mscdirect.com]
- 9. safety.fsu.edu [safety.fsu.edu]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
